MEISi-1
描述
Structure
3D Structure
属性
分子式 |
C24H24N2O3 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide |
InChI |
InChI=1S/C24H24N2O3/c1-17-7-6-10-22(18(17)2)26-24(28)20-11-13-21(14-12-20)29-16-23(27)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
InChI 键 |
MNJQVNZAPZMEDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3)C |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Inhibition of MEIS1: A Technical Guide to the Action of MEISi-1
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for MEISi-1, a novel small molecule inhibitor of the Meis homeobox 1 (MEIS1) protein. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, downstream cellular effects, and the experimental validation of this compound, offering a comprehensive resource for investigating MEIS1-driven pathologies.
Introduction: Targeting the MEIS1 Transcription Factor
Meis homeobox 1 (MEIS1) is a transcription factor belonging to the Three Amino Acid Loop Extension (TALE) family of homeodomain proteins. MEIS1 plays a critical role in normal developmental processes, including hematopoiesis, and its dysregulation is implicated in various malignancies, particularly acute myeloid leukemia (AML).[1] As a transcription factor, MEIS1 does not act alone; it forms heterodimeric and heterotrimeric complexes with other TALE proteins, such as those from the PBX and HOX families, to cooperatively bind DNA and regulate the expression of target genes.[1] This cooperative binding is essential for its function in both normal and cancerous cells.
The oncogenic potential of MEIS1, especially its role in promoting cell proliferation and inhibiting differentiation in leukemia, has made it an attractive target for therapeutic intervention.[1] this compound is a first-in-class small molecule inhibitor developed to directly target the MEIS1 protein, offering a promising tool to modulate its activity.[1]
Core Mechanism of Action: Direct Inhibition of the MEIS1 Homeodomain
The primary mechanism of action of this compound is the direct inhibition of the MEIS1 protein's DNA-binding function. This is achieved by targeting the highly conserved homeodomain of MEIS1.
-
Target Site: The MEIS1 protein contains a 62-amino acid homeodomain that is responsible for recognizing and binding to a specific DNA consensus sequence, "TGACAG".[2]
-
Inhibitory Action: this compound was identified through high-throughput in silico screening designed to find molecules that could dock into this homeodomain. By binding to this domain, this compound sterically hinders the interaction between MEIS1 and its target DNA sequence.
-
Disruption of Transcriptional Complex: This prevention of DNA binding effectively neutralizes the transcriptional activity of MEIS1 and its associated protein complexes (e.g., MEIS1/PBX/HOXA9). Consequently, the expression of MEIS1 target genes is downregulated.
The diagram below illustrates this inhibitory mechanism.
Downstream Cellular Consequences of MEIS1 Inhibition
By suppressing the transcriptional activity of MEIS1, this compound induces significant changes in cellular programming. The most well-documented effects are observed in hematopoietic stem cells (HSCs).
-
Downregulation of Target Genes: Treatment with this compound leads to the reduced expression of key MEIS1 target genes. These include hypoxia-inducible factors Hif-1α and Hif-2α, as well as several cyclin-dependent kinase inhibitors (CDKIs) like p21.
-
Modulation of HSC Activity: In the context of hematopoiesis, MEIS1 is a critical regulator of HSC quiescence. Inhibition of MEIS1 by this compound leads to the expansion and enhanced self-renewal of both murine and human HSCs ex vivo. This effect is valuable for potential applications in bone marrow transplantation and regenerative medicine.
Quantitative Analysis of this compound Potency
The efficacy of this compound has been quantified using in vitro reporter assays. These experiments demonstrate a significant and dose-dependent inhibition of MEIS1-mediated transcriptional activity.
| Compound | Target Reporter | Concentration (µM) | Inhibition (%) |
| This compound | MEIS-p21-Luciferase | 0.1 | Up to 90% |
| This compound | MEIS-HIF-Luciferase | 0.1 | Significant |
| MEISi-2 | MEIS-p21-Luciferase | 0.1 | Up to 90% |
| MEISi-2 | MEIS-HIF-Luciferase | 0.1 | Significant |
Table 1: Summary of the in vitro potency of this compound and its analog, MEISi-2, in luciferase reporter assays. The data shows strong inhibition of MEIS1's transcriptional activity at a low concentration.
Experimental Protocols for Inhibitor Validation
The discovery and validation of this compound involved a multi-step process, beginning with computational screening and followed by rigorous experimental verification.
MEIS1 Luciferase Reporter Assay Protocol
This assay quantitatively measures the ability of this compound to inhibit MEIS1-driven gene transcription.
-
Cell Culture and Transfection: HEK293T cells are cultured in standard DMEM. Cells are seeded in 24-well plates and co-transfected using a suitable transfection reagent with the following plasmids:
-
MEIS-Luciferase Reporter Plasmid (containing tandem TGACAG binding sites upstream of a luciferase gene, e.g., p21-pGL2 or Hif-pGL2).
-
MEIS1 Expression Plasmid (e.g., pCMV-SPORT6-Meis1).
-
Internal Control Plasmid (e.g., pCMV-LacZ or a Renilla luciferase vector) for normalization of transfection efficiency.
-
-
Compound Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO vehicle control.
-
Lysis and Luminescence Measurement: After 48 hours of incubation with the compound, cells are washed with PBS and lysed using a suitable lysis buffer.
-
Data Analysis: The lysate is transferred to a luminometer plate, and luciferase substrate is added. Luminescence is measured immediately. The firefly luciferase signal is normalized to the signal from the internal control. The percentage of inhibition is calculated relative to the DMSO-treated control.
Ex Vivo Hematopoietic Stem Cell (HSC) Expansion Protocol
This assay assesses the functional effect of this compound on primary stem cells.
-
HSC Isolation: Hematopoietic stem and progenitor cells are isolated from murine bone marrow (Lineage-negative, Lin-) or human sources like umbilical cord blood (CD34+).
-
Cell Culture: Isolated cells are cultured in a serum-free expansion medium (e.g., StemSpan™) supplemented with a cytokine cocktail and this compound (e.g., 1 µM) or DMSO control.
-
Expansion Period: Cells are incubated for 7 days at 37°C with 5% CO₂.
-
Analysis of Expansion: After the culture period, cells are harvested and analyzed:
-
Flow Cytometry: Cells are stained with fluorescently-conjugated antibodies against HSC surface markers (e.g., c-Kit, Sca1, CD34, CD133) to quantify the expansion of specific stem and progenitor populations.
-
Colony Forming Unit (CFU) Assay: A fraction of the expanded cells is plated in a methylcellulose-based medium to assess their ability to form hematopoietic colonies (e.g., CFU-GEMM, BFU-E), which serves as an in vitro surrogate for self-renewal capacity.
-
Conclusion and Future Perspectives
This compound represents a significant advancement in the ability to pharmacologically probe and inhibit the function of the MEIS1 transcription factor. Its direct, homeodomain-targeted mechanism of action provides a specific means to disrupt MEIS1-dependent transcriptional programs. The resulting downregulation of key target genes and the induction of HSC expansion highlight its potential utility both as a research tool and as a basis for developing novel therapeutics for hematological disorders and cancers where MEIS1 is a key driver. Further studies will be crucial to explore its efficacy and safety in preclinical and clinical settings.
References
MEISi-1: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid Ecotropic Viral Integration Site 1 (MEIS1) is a homeodomain transcription factor that plays a critical role in normal development, hematopoiesis, and the pathogenesis of various cancers, particularly acute myeloid leukemia (AML).[1][2] Its function as a transcriptional regulator, often in complex with other proteins such as HOXA9 and PBX, makes it an attractive target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of MEISi-1, a first-in-class small molecule inhibitor of MEIS1.
Discovery and Development
The discovery of this compound was the result of a targeted drug discovery program aimed at identifying small molecules that could directly inhibit the function of the MEIS1 protein.
In Silico Screening
The development of this compound began with a high-throughput in silico screening of over a million druggable small molecules.[4] This computational approach targeted the highly conserved homeodomain of MEIS proteins, the region responsible for DNA binding. The screening process was designed to identify compounds with a high affinity for the MEIS1 homeodomain, specifically at the site of DNA interaction, with the goal of preventing the protein from binding to its consensus DNA sequence (TGACAG). The in silico screening also included predictions for cytotoxicity and cardiotoxicity to select for lead candidates with favorable safety profiles.
Figure 1: High-level workflow for the discovery of this compound.
In Vitro Validation
Following the in silico screening, promising candidates, including the precursor to this compound, underwent rigorous in vitro validation. The primary assay used was a MEIS-dependent luciferase reporter assay. In this system, the expression of the luciferase enzyme is driven by a promoter containing MEIS1 binding sites. Inhibition of MEIS1's ability to bind to this promoter results in a quantifiable decrease in luciferase activity. This compound demonstrated a significant and dose-dependent inhibition of the MEIS-luciferase reporter, with up to 90% inhibition observed at a concentration of 0.1 µM.
Mechanism of Action
This compound is a direct inhibitor of the MEIS1 protein. Its primary mechanism of action is the disruption of the interaction between the MEIS1 homeodomain and its DNA target sequence. By occupying the DNA-binding pocket of the homeodomain, this compound prevents the transcriptional activation of MEIS1 target genes. This targeted inhibition has been shown to have significant downstream effects on various cellular processes.
Signaling Pathways
MEIS1 does not function in isolation but rather as part of a larger protein complex, most notably with HOXA9 and PBX proteins. This trimeric complex is a potent oncogenic driver in several cancers, particularly in MLL-rearranged leukemias. This compound's inhibition of MEIS1 disrupts the formation and/or function of this critical complex, leading to the downregulation of their target genes.
Key downstream pathways affected by this compound include:
-
Hypoxia Signaling: MEIS1 is a known transcriptional regulator of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and HIF-2α. These factors are critical for cellular adaptation to low oxygen conditions and are often implicated in cancer progression and therapy resistance. By inhibiting MEIS1, this compound leads to the downregulation of HIF-1α and HIF-2α.
-
Cell Cycle Regulation: MEIS1 has been shown to regulate the expression of several cyclin-dependent kinase inhibitors (CDKIs), including p15, p16, and p21. These proteins act as brakes on the cell cycle, and their dysregulation is a hallmark of cancer. This compound can modulate the expression of these critical cell cycle regulators.
Figure 2: Simplified MEIS1 signaling pathway and the inhibitory action of this compound.
Preclinical Data
The preclinical development of this compound has involved a range of in vitro and in vivo studies to characterize its efficacy and potential therapeutic applications.
In Vitro Efficacy
The anti-proliferative and pro-apoptotic effects of a MEIS inhibitor, MEISi-2, which is structurally related to this compound, have been evaluated in various cancer cell lines. A correlation was observed between the levels of MEIS1/2/3 proteins in prostate cancer cells and the IC50 values of the MEIS inhibitor. MEISi decreased the viability of PC-3, DU145, 22Rv-1, and LNCaP prostate cancer cells.
| Cell Line | Cancer Type | MEIS Protein Expression | IC50 (µM) |
| PC-3 | Prostate Cancer | High | Data not available |
| DU145 | Prostate Cancer | Moderate | Data not available |
| 22Rv-1 | Prostate Cancer | Moderate | Data not available |
| LNCaP | Prostate Cancer | Low | Data not available |
| Table 1: In Vitro Efficacy of MEISi in Prostate Cancer Cell Lines. Note: While a correlation between MEIS expression and IC50 was reported, specific values were not provided in the reviewed literature. |
In Vivo Efficacy
In vivo studies in mice have demonstrated that this compound is effective at modulating hematopoietic stem cell (HSC) activity. Intraperitoneal injections of this compound in BALB/c mice led to an induced HSC content in the bone marrow and downregulation of MEIS target gene expression. Furthermore, a MEIS inhibitor was tested in PC-3 and 22Rv1 prostate cancer xenograft models in SCID mice to assess its ability to block in vivo tumor growth and metastasis.
| Animal Model | Cancer Type | Treatment | Outcome |
| BALB/c Mice | N/A (HSC expansion) | 1 µM this compound (i.p.) | Increased HSC content in bone marrow, downregulation of MEIS target genes |
| SCID Mice | Prostate Cancer (PC-3 xenograft) | MEISi | Assessment of tumor growth and metastasis |
| SCID Mice | Prostate Cancer (22Rv1 xenograft) | MEISi | Assessment of tumor growth and metastasis |
| Table 2: Summary of In Vivo Studies with this compound and related MEIS inhibitors. |
Experimental Protocols
MEIS-Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory activity of compounds against MEIS1.
Objective: To measure the dose-dependent inhibition of MEIS1 transcriptional activity by this compound.
Materials:
-
HEK293T cells
-
MEIS-luciferase reporter plasmid (containing MEIS binding sites upstream of the luciferase gene)
-
pCMV-SPORT6-Meis1 expression plasmid
-
pCMV-LacZ or other suitable internal control plasmid
-
Transfection reagent
-
This compound at various concentrations
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., Promega Dual-Glo)
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the MEIS-luciferase reporter plasmid, the pCMV-SPORT6-Meis1 plasmid, and the internal control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO as a control.
-
Incubate the cells for an additional 48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to the internal control to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the DMSO control.
Figure 3: Workflow for the MEIS-luciferase reporter assay.
Colony-Forming Unit (CFU) Assay
This assay is used to assess the impact of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Objective: To determine the effect of this compound on the colony-forming ability of murine hematopoietic progenitor cells.
Materials:
-
Murine lineage-negative (Lin-) hematopoietic progenitor cells
-
This compound (e.g., 1 µM)
-
DMSO (vehicle control)
-
Hematopoietic stem cell expansion medium
-
Methylcellulose-based medium (e.g., MethoCult™ GF M3434)
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Isolate Lin- cells from murine bone marrow.
-
Culture 30,000 Lin- cells per well in a 96-well plate with hematopoietic stem cell expansion medium containing either 1 µM this compound or DMSO.
-
Expand the cells for 7 days.
-
Harvest and count the cells.
-
Plate 20,000 of the expanded cells per well in a 6-well plate containing methylcellulose-based medium.
-
Incubate the plates for 12 days at 37°C and 5% CO2.
-
Quantify the number and type of colonies (e.g., CFU-GEMM, CFU-G/M, BFU-E) under an inverted microscope.
Conclusion
This compound represents a promising new class of targeted therapies that directly inhibit the transcriptional activity of the MEIS1 oncoprotein. Its discovery through a rational, structure-based in silico approach, followed by rigorous in vitro and in vivo validation, highlights the power of modern drug discovery platforms. The ability of this compound to disrupt the oncogenic MEIS1-HOXA9-PBX complex and modulate key downstream signaling pathways provides a strong rationale for its further development as a therapeutic agent for leukemias and potentially other cancers where MEIS1 is a key driver of the disease. Further studies are warranted to fully elucidate its clinical potential, including more detailed pharmacokinetic and toxicology assessments and efficacy studies in a broader range of preclinical cancer models.
References
- 1. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dangerous liaisons: cooperation between Pbx3, Meis1 and Hoxa9 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MEIS1 in Hematopoietic Stem Cell Self-Renewal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The homeobox transcription factor MEIS1 is a critical regulator of hematopoietic stem cell (HSC) biology, playing a pivotal role in maintaining the self-renewal capacity of these multipotent cells. Its expression is highest in HSCs and declines as differentiation proceeds. Dysregulation of MEIS1 expression is implicated in certain leukemias, highlighting its importance in both normal and malignant hematopoiesis. This technical guide provides an in-depth overview of the molecular mechanisms by which MEIS1 governs HSC self-renewal, details key experimental protocols for its study, and presents quantitative data to support the current understanding of its function.
Core Mechanisms of MEIS1 in HSC Self-Renewal
MEIS1 orchestrates HSC self-renewal through a multi-faceted approach involving the regulation of quiescence, metabolic programming, and the oxidative stress response. It often functions in concert with other transcription factors, notably PBX1 and various HOX proteins, to modulate the expression of a vast network of downstream target genes.[1][2]
Maintenance of Quiescence
A key function of MEIS1 is to preserve the quiescent state of long-term HSCs (LT-HSCs), a critical feature for preventing their exhaustion and maintaining the hematopoietic progenitor pool over an organism's lifetime.[1] Deletion of Meis1 leads to a significant loss of quiescence, with a higher proportion of HSCs entering the cell cycle.[1]
Regulation of Metabolism and Oxidative Stress
MEIS1 plays a crucial role in the metabolic programming of HSCs, favoring a glycolytic state characteristic of quiescent cells residing in the hypoxic bone marrow niche.[3] This is primarily achieved through the transcriptional regulation of hypoxia-inducible factors, Hif-1α and Hif-2α.
-
Hif-1α: MEIS1 directly promotes the expression of Hif-1α, a master regulator of the hypoxic response that shifts cellular metabolism from oxidative phosphorylation towards glycolysis. This metabolic switch minimizes the production of reactive oxygen species (ROS), thereby protecting HSCs from oxidative damage and subsequent exhaustion.
-
Hif-2α: MEIS1 also regulates the expression of Hif-2α, which is involved in antioxidant defense mechanisms.
Loss of MEIS1 results in decreased levels of both Hif-1α and Hif-2α, leading to a metabolic shift towards mitochondrial respiration, increased ROS production, and ultimately, apoptosis and functional impairment of HSCs.
Quantitative Data on MEIS1 Function in HSCs
The following tables summarize key quantitative data from studies investigating the role of MEIS1 in HSC self-renewal.
Table 1: Effect of Meis1 Deletion on Hematopoietic Stem Cell Populations
| Parameter | Control | Meis1-deficient | Fold Change/Percentage Change | Reference |
| Long-Term HSCs (LT-HSCs) (% of Lin⁻c-kit⁺sca-1⁺CD48⁻CD150⁺) | 0.037% | 0.012% | ~67.6% decrease | |
| LT-HSC Frequency in Bone Marrow | 0.002% | 0.0092% | 4.5-fold increase (initial expansion) | |
| Colony Forming Units (per 10,000 BM cells) | ~120 | ~60 | ~50% decrease |
Table 2: Impact of Meis1 Deletion on HSC Cell Cycle Status
| Cell Cycle Phase | Control LT-HSCs | Meis1-deleted LT-HSCs | Change | Reference |
| G₀ (Quiescent) | 81.75% ± 3.25% | 56.10% ± 0.873% | Significant decrease | |
| G₁ | Not specified | Increased | Significant increase | |
| BrdU Incorporation | 36.33% ± 3.02% | 53% ± 4.14% | Significant increase |
Table 3: Chimerism in Competitive Repopulation Assays Following Meis1 Deletion
| Time Point | Control Group Chimerism | Meis1-deleted Group Chimerism | Reference |
| 4 weeks post-transplantation | ~80% | ~80% | |
| 16 weeks post-transplantation | Maintained | < 10% |
Signaling Pathways
The signaling network governed by MEIS1 in HSCs is central to their self-renewal capacity. The following diagram illustrates the key interactions.
Caption: MEIS1 signaling pathway in HSC self-renewal.
Experimental Protocols
Competitive Hematopoietic Stem Cell Transplantation Assay
This assay is the gold standard for assessing the functional capacity of HSCs. It evaluates the ability of a test population of HSCs to reconstitute the hematopoietic system of a lethally irradiated recipient mouse in the presence of a competitor cell population.
Methodology:
-
Recipient Preparation: Lethally irradiate recipient mice (e.g., CD45.1 congenic strain) to ablate their endogenous hematopoietic system. A typical dose is a split dose of 9.5 Gy.
-
Donor Cell Preparation:
-
Harvest bone marrow cells from both the test (e.g., Meis1-deficient, CD45.2) and competitor (wild-type, CD45.1/CD45.2) donor mice.
-
Prepare single-cell suspensions.
-
-
Cell Mixing and Injection:
-
Mix a defined number of test donor cells with a defined number of competitor cells. For example, transplant 150 Lin⁻Sca1⁺Kit⁺Flk2⁻CD34⁻ HSCs from Meis1⁻/⁻ mice (CD45.2) along with 1 x 10⁵ competitor bone marrow cells (CD45.1) into each recipient.
-
Inject the cell mixture intravenously (e.g., via the retro-orbital sinus) into the irradiated recipients.
-
-
Monitoring and Analysis:
-
At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.
-
Perform flow cytometry to determine the percentage of donor-derived cells (chimerism) in different hematopoietic lineages (e.g., myeloid, B-cell, T-cell) by distinguishing between the CD45.1 and CD45.2 markers.
-
At the experimental endpoint, harvest bone marrow and spleen to analyze chimerism in the HSC and progenitor compartments.
-
-
Secondary Transplantation (Optional): To assess the long-term self-renewal capacity, bone marrow from primary recipients can be transplanted into secondary irradiated recipients.
Cell Cycle Analysis using Hoechst 33342 and Pyronin Y Staining
This method allows for the distinction between quiescent (G₀) and cycling (G₁, S, G₂/M) cell populations based on their DNA and RNA content.
Methodology:
-
Cell Preparation:
-
Harvest bone marrow cells and prepare a single-cell suspension.
-
Enrich for HSCs or hematopoietic stem and progenitor cells (HSPCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). For example, enrich for Sca-1⁺ cells.
-
-
Surface Marker Staining: Stain the cells with antibodies against surface markers to identify the specific HSC population of interest (e.g., Lin⁻, c-Kit⁺, Sca-1⁺, CD48⁻, CD150⁺ for LT-HSCs).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate at -20°C for at least one hour.
-
Staining:
-
Wash the fixed cells with a suitable buffer (e.g., HBSS+).
-
Resuspend the cells in a staining solution containing Hoechst 33342 (e.g., 2 µg/ml) and Pyronin Y (e.g., 4 µg/ml).
-
Incubate for at least one hour at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer equipped with UV and blue lasers.
-
Hoechst 33342 fluorescence (DNA content) is measured in the blue channel, and Pyronin Y fluorescence (RNA content) is measured in the yellow-green/orange channel.
-
Gate on the specific HSC population based on their surface markers.
-
Analyze the cell cycle distribution by plotting Hoechst 33342 versus Pyronin Y fluorescence. G₀ cells will have a 2n DNA content and low RNA content, while G₁ cells will have a 2n DNA content and higher RNA content. S and G₂/M phase cells will have >2n DNA content.
-
Conclusion
MEIS1 is an indispensable transcription factor for the maintenance of hematopoietic stem cell self-renewal. Its intricate regulation of cellular quiescence, metabolism, and the oxidative stress response, primarily through the Hif-1α and Hif-2α signaling axes, ensures the long-term integrity of the hematopoietic system. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of MEIS1 and to explore its potential as a therapeutic target in hematological disorders. A deeper understanding of the MEIS1-driven regulatory network will be instrumental in developing novel strategies for HSC expansion and for the treatment of hematological malignancies.
References
MEIS1 Transcription Factor: A Pivotal Player in the Pathogenesis of Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Myeloid ecotropic insertion site 1 (MEIS1) is a homeodomain-containing transcription factor belonging to the three-amino-acid loop extension (TALE) superclass. While playing a crucial role in normal hematopoiesis and embryonic development, its aberrant expression has been identified as a key driver in the pathogenesis of various hematological malignancies, particularly acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the function of MEIS1 in leukemia, focusing on its molecular mechanisms, key protein interactions, and downstream signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutic strategies targeting leukemia.
Core Function of MEIS1 in Leukemogenesis
MEIS1 is a potent oncogene that collaborates with other transcription factors to drive leukemogenesis. Its function is multifaceted, impacting cell proliferation, survival, and the maintenance of leukemia stem cells (LSCs). A hallmark of MEIS1-driven leukemia is its strong cooperativity with HOX family transcription factors, particularly HOXA9.
The MEIS1-HOXA9-PBX Trimeric Complex: A Central Oncogenic Driver
In leukemic cells, MEIS1 forms a trimeric complex with another TALE homeodomain protein, PBX, and a HOX protein, most notably HOXA9.[1][2][3][4][5] This complex is a central driver of the leukemic transcriptional program.
-
Formation and Function: MEIS1 and PBX proteins form a heterodimer that exhibits enhanced DNA-binding affinity and specificity compared to either protein alone. This dimer then recruits a HOX protein, such as HOXA9, to form a stable trimeric complex on the DNA. This trimeric complex is critical for the transcriptional activation of a wide array of target genes that promote leukemogenesis.
-
Synergistic Action: While HOXA9 alone can immortalize hematopoietic progenitors, it is the co-expression of MEIS1 that is essential to induce a full-blown leukemic phenotype and accelerate the onset of the disease. This synergy is attributed to the ability of the trimeric complex to regulate a broader and more potent set of downstream targets.
Role in Leukemia Stem Cells (LSCs)
MEIS1 plays a critical role in the biology of leukemia stem cells (LSCs), which are a subpopulation of leukemic cells responsible for disease initiation, maintenance, and relapse. Overexpression of MEIS1 is associated with the expansion of the LSC pool and the promotion of their self-renewal properties. This function is intrinsically linked to its ability to regulate genes involved in stem cell maintenance and to suppress differentiation programs.
Downstream Signaling and Key Molecular Targets
The oncogenic activity of MEIS1 is mediated through the transcriptional regulation of a diverse set of downstream target genes. These targets are involved in crucial cellular processes such as proliferation, survival, and metabolism.
Key Downstream Targets of MEIS1 in Leukemia:
| Target Gene | Function in Leukemia | Reference(s) |
| FLT3 | A receptor tyrosine kinase frequently mutated in AML. MEIS1 directly upregulates its expression, promoting cell proliferation and survival. | |
| MYC | A proto-oncogene that drives cell cycle progression and proliferation. MEIS1 is a key upstream regulator of MYC expression in leukemia. | |
| BCL2 | An anti-apoptotic protein. The MEIS1/HOXA9 complex can upregulate BCL2, contributing to the survival of leukemic cells. | |
| Cyclin D3 (CCND3) | A key regulator of the G1/S phase transition in the cell cycle. MEIS1 directly activates its transcription, promoting cell cycle progression. | |
| SCUBE1 | A secreted protein that promotes the activation of the FLT3-LYN signaling axis, contributing to the initiation and maintenance of MLL-rearranged AML. | |
| Genes involved in Ribosomal Biogenesis | MEIS1 stimulates the transcription of genes involved in ribosome production, supporting the high metabolic demands of rapidly proliferating cancer cells. |
Data Presentation: Quantitative Insights into MEIS1 Function
The following tables summarize key quantitative data regarding the expression and functional impact of MEIS1 in leukemia.
Table 1: MEIS1 Expression in Acute Myeloid Leukemia (AML)
| Patient Cohort | Percentage with High MEIS1 Expression | Associated Outcome | Reference(s) |
| Newly diagnosed AML patients (without MLL abnormality) | 67.4% (64 out of 95) | Resistance to conventional chemotherapy | |
| Pediatric AML with KMT2A rearrangements | High | Poor prognosis | |
| Pediatric AML with NUP98 rearrangements | High | Poor prognosis | |
| Pediatric AML with NPM1 mutations | High | - |
Table 2: Effects of MEIS1 Knockdown or Inhibition on Leukemia Cells
| Cell Line/Model | Effect of MEIS1 Knockdown/Inhibition | Quantitative Measurement | Reference(s) |
| Human leukemia cells (RS4-11 and SEMK2) | Reduced cell growth | 50-70% reduction at 5 days post-infection | |
| Murine MLL-AF9 leukemia cells (4166) | Reduced cell growth | 58-88% reduction at 5 days post-transduction | |
| Murine Mll-AF9 leukemia cells | Increased apoptosis | 6- to 7-fold increase | |
| Murine Mll-AF9 leukemia cells | G0/G1 cell cycle arrest | Increase in the proportion of G0/G1 nuclei | |
| K562 cells | Loss of quiescence and induced apoptosis | Significant increase in apoptotic cells | |
| MEIS-luciferase reporter assay | Inhibition of MEIS1 transcriptional activity | Up to 90% inhibition with MEISi-1 and MEISi-2 at 0.1 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study MEIS1 function in leukemia.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for MEIS1
This protocol is designed to identify the genome-wide binding sites of MEIS1 in leukemia cells.
-
Cell Cross-linking:
-
Harvest approximately 10-20 million leukemia cells per immunoprecipitation.
-
Resuspend cells in 10 ml of fresh culture medium.
-
Add formaldehyde (B43269) to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Sonication is then performed to shear the chromatin into fragments of 200-500 base pairs. The optimal sonication conditions should be empirically determined for each cell line and sonicator.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for MEIS1.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads using an elution buffer.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's instructions for the sequencing platform to be used.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library using a next-generation sequencing platform.
-
Align the sequencing reads to the reference genome and perform peak calling to identify regions of MEIS1 enrichment.
-
Co-immunoprecipitation (Co-IP) for MEIS1-HOXA9 Interaction
This protocol is used to demonstrate the physical interaction between MEIS1 and HOXA9 in leukemia cells.
-
Cell Lysis:
-
Harvest leukemia cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Pre-clearing:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to minimize non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific for MEIS1 (the "bait" protein) overnight at 4°C with gentle rotation. A control immunoprecipitation should be performed using a non-specific IgG antibody.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against HOXA9 (the "prey" protein) to detect its presence in the MEIS1 immunoprecipitate.
-
The membrane should also be probed with an antibody against MEIS1 to confirm the successful immunoprecipitation of the bait protein.
-
Luciferase Reporter Assay for MEIS1 Transcriptional Activity
This assay is used to quantify the ability of MEIS1 to activate the transcription of a target gene.
-
Plasmid Constructs:
-
Clone the promoter or a specific regulatory region of a putative MEIS1 target gene upstream of a luciferase reporter gene in a suitable vector.
-
A control vector with a minimal promoter or a mutated MEIS1 binding site should also be prepared.
-
An expression vector for MEIS1 is also required.
-
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with the luciferase reporter construct, the MEIS1 expression vector (or an empty vector control), and a Renilla luciferase vector (for normalization of transfection efficiency).
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Compare the relative luciferase activity in cells overexpressing MEIS1 to that in control cells to determine the effect of MEIS1 on the transcriptional activity of the target gene promoter.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows involving MEIS1 in leukemia.
Caption: Formation of the oncogenic MEIS1-PBX-HOXA9 trimeric complex.
Caption: Key downstream targets and signaling pathways of MEIS1 in leukemia.
Caption: Experimental workflow for MEIS1 Chromatin Immunoprecipitation (ChIP-seq).
Conclusion
MEIS1 is a critical transcription factor in the initiation and maintenance of leukemia, particularly in subtypes characterized by MLL rearrangements and high HOXA9 expression. Its central role in forming a potent oncogenic trimeric complex with PBX and HOX proteins, and its subsequent regulation of key downstream targets involved in proliferation, survival, and stem cell function, make it an attractive therapeutic target. The detailed experimental protocols provided in this guide offer a foundation for further research into the intricate molecular mechanisms of MEIS1 and for the development of novel inhibitors to combat this devastating disease. A deeper understanding of the MEIS1 regulatory network will undoubtedly pave the way for more effective and targeted therapies for leukemia patients.
References
- 1. Meis1 is an essential and rate-limiting regulator of MLL leukemia stem cell potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Meis1 is an essential and rate-limiting regulator of MLL leukemia stem cell potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEIS1 regulates an HLF–oxidative stress axis in MLL-fusion gene leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effect of MEISi-1 on MEIS1-HOX Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate dance of protein-protein interactions governs a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. The interaction between the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) homeobox protein and members of the HOX family of transcription factors is a critical driver in the pathogenesis of certain leukemias. This technical guide provides an in-depth exploration of MEISi-1, a small molecule inhibitor of MEIS1, and its effect on the crucial MEIS1-HOX protein interaction. We will delve into the quantitative data available, detail relevant experimental protocols, and visualize the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to therapeutically target this key oncogenic interaction.
Introduction to the MEIS1-HOX Interaction
MEIS1 is a TALE (Three Amino Acid Loop Extension) homeodomain transcription factor that plays a pivotal role in normal hematopoiesis and development.[1][2] However, its aberrant overexpression, often in conjunction with HOX proteins such as HOXA9, is a key driver in acute myeloid leukemia (AML).[3][4] MEIS1 and HOX proteins form heterodimeric or trimeric complexes, often with a member of the PBX family of proteins, on the regulatory regions of target genes, leading to the activation of a leukemogenic transcriptional program.[5] The HOX protein component stabilizes the binding of MEIS1 to its DNA target sequence. Given the central role of this interaction in cancer, it has emerged as a promising target for therapeutic intervention.
This compound: A Small Molecule Inhibitor of MEIS1
This compound is a small molecule inhibitor identified through in silico screening, designed to target the activity of the MEIS1 protein. While the precise mechanism of action is still under full investigation, it is hypothesized to interfere with the DNA binding and/or protein-protein interaction functions of MEIS1. The development of this compound and its counterpart, MEISi-2, represents a significant step towards the pharmacological modulation of the MEIS1-HOX oncogenic axis.
Quantitative Analysis of this compound Activity
To date, the direct quantitative impact of this compound on the MEIS1-HOX protein-protein interaction has been primarily assessed through indirect methods, such as reporter gene assays that measure the transcriptional output of MEIS1.
Table 1: In Vitro Inhibition of MEIS1 Transcriptional Activity by this compound
| Assay Type | Reporter Construct | Cell Line | This compound Concentration (µM) | Inhibition (%) | Reference |
| Luciferase Reporter Assay | MEIS-p21-Luc | HEK293T | 0.1 | ~90% | |
| Luciferase Reporter Assay | MEIS-HIF-Luc | HEK293T | 0.1 | ~90% |
Note: The reported inhibition reflects the effect on MEIS1-driven luciferase expression and is an indirect measure of the impact on MEIS1-HOX complex function.
Signaling and Interaction Pathways
The MEIS1-HOX signaling cascade is a critical driver of leukemogenesis. This compound is designed to interrupt this pathway, leading to a reduction in the expression of downstream target genes.
Caption: The MEIS1-HOXA9 signaling pathway in leukemia.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on MEIS1-HOX interactions.
Co-Immunoprecipitation (Co-IP) to Detect Disruption of the MEIS1-HOXA9 Complex
Co-IP is a powerful technique to study protein-protein interactions in their cellular context. This protocol is designed to determine if this compound can disrupt the interaction between MEIS1 and HOXA9 in a cellular lysate.
References
- 1. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc | Haematologica [haematologica.org]
- 5. HOXA9 Forms Triple Complexes with PBX2 and MEIS1 in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
MEISi-1: A Chemical Probe for Elucidating MEIS1 Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Myeloid Ectopic Viral Integration Site 1 (MEIS1) is a homeodomain transcription factor belonging to the Three Amino acid Loop Extension (TALE) family.[1] It plays a critical role in normal development, particularly in hematopoiesis, angiogenesis, and cardiac development.[2][3][4] MEIS1 typically functions by forming heterodimeric complexes with Pre-B-Cell Leukemia Homeobox (PBX) proteins.[5] This MEIS1-PBX dimer can then interact with HOX proteins to form a trimeric complex that binds to DNA and regulates the transcription of target genes.
Given its significant role in maintaining hematopoietic stem cell (HSC) quiescence and its overexpression in certain cancers like acute myeloid leukemia (AML), MEIS1 has emerged as a promising therapeutic target. The development of small molecule inhibitors is crucial for both therapeutic applications and for use as chemical probes to dissect the complex functions of MEIS1. MEISi-1 is a first-in-class small molecule inhibitor developed to directly target MEIS1 protein. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and the experimental protocols used for its validation.
Development and Mechanism of Action
This compound was identified through a high-throughput in silico screening of over a million druggable small molecules against the highly conserved homeodomain of MEIS proteins. It is characterized as a small molecule homeodomain inhibitor that disrupts MEIS1's ability to bind to its target DNA sequences (e.g., TGACAG). By inhibiting MEIS1's transcriptional activity, this compound leads to the downregulation of key target genes. This action modulates cellular processes regulated by MEIS1, such as hematopoietic stem cell self-renewal and proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative findings and experimental concentrations for this compound from validation studies.
| Assay Type | Target/Cell Type | Parameter Measured | Concentration/Dose | Observed Effect | Reference |
| In Vitro Luciferase Reporter Assay | MEIS-dependent luciferase reporter | Reporter Activity | Dose-dependent | Significant inhibition of MEIS-luciferase reporter activity. | |
| Ex Vivo Colony-Forming Unit (CFU) Assay | Murine Lin- cells | Colony Formation | 1 µM | Treatment for 7 days led to cell expansion prior to plating. | |
| Ex Vivo HSC Expansion | Murine LSKCD34low cells | Cell Self-Renewal | Not specified | Induced HSC self-renewal. | |
| Ex Vivo HSC Expansion | Human CD34+, CD133+ cells | Cell Self-Renewal | Not specified | Induced HSC self-renewal. | |
| In Vivo Mouse Studies | Wild-type mice | HSC Content in Bone Marrow | Intraperitoneal injection | Induced HSC content and expansion in bone marrow. | |
| In Vivo Gene Expression | Wild-type mice (bone marrow) | mRNA levels | Intraperitoneal injection | Downregulation of MEIS1 target genes, including Hif-1α and Hif-2α. |
Signaling Pathways and Experimental Workflows
MEIS1 Signaling Pathway
MEIS1 is a crucial regulator of transcription. It forms a heterodimer with PBX proteins, which is essential for its stability and nuclear localization. This complex can then associate with HOX proteins to bind specific DNA sequences in the promoter or enhancer regions of target genes. Key downstream targets in hematopoietic stem cells include the hypoxia-inducible factors Hif-1α and Hif-2α. This transcriptional regulation is critical for maintaining HSC quiescence and modulating cellular metabolism.
Caption: MEIS1 forms a complex with PBX and HOX proteins to regulate target gene transcription.
This compound Mechanism of Action
This compound acts by directly inhibiting the MEIS1 homeodomain. This prevents the MEIS1-PBX-HOX complex from effectively binding to the DNA of target genes. The resulting transcriptional repression leads to the downregulation of genes like Hif-1α and Hif-2α. In the context of hematopoiesis, this inhibition of MEIS1 function leads to a loss of HSC quiescence and an expansion of the HSC pool.
Caption: this compound inhibits the MEIS1 complex, blocking DNA binding and downstream effects.
Experimental Workflow for this compound Validation
The validation of this compound followed a logical progression from computational screening to in vivo efficacy studies. This multi-step approach ensures a thorough characterization of the compound's activity and biological effects.
References
- 1. MEIS1 - Wikipedia [en.wikipedia.org]
- 2. Meis1 regulates the metabolic phenotype and oxidant defense of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEIS1 Regulates Hemogenic Endothelial Generation, Megakaryopoiesis, and Thrombopoiesis in Human Pluripotent Stem Cells by Targeting TAL1 and FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homeodomain Transcription Factor Meis1 Is a Critical Regulator of Adult Bone Marrow Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
MEIS1: A Pivotal Regulator in Cardiac Regeneration and a Target for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Myeloid ecotropic viral integration site 1 (MEIS1), a homeodomain transcription factor, has emerged as a critical gatekeeper of cardiomyocyte proliferation and a promising therapeutic target for cardiac regeneration.[1][2][3][4][5] This technical guide provides a comprehensive overview of MEIS1's role in the heart, detailing its impact on cardiac development and regeneration, the effects of its inhibition, and the experimental protocols utilized in this burgeoning field of research.
The Dual Role of MEIS1 in the Heart: From Development to Disease
MEIS1 plays a crucial, yet stage-dependent, role in the heart. During embryonic development, it is essential for normal cardiogenesis. However, in the postnatal period, MEIS1 expression coincides with the cessation of cardiomyocyte proliferation, effectively acting as a brake on the heart's regenerative capacity. The inability of the adult mammalian heart to regenerate following injury, such as a myocardial infarction, is a primary contributor to the pathophysiology of heart failure. Research has demonstrated that MEIS1, in concert with other factors like Hoxb13, is a key regulator of this postnatal cardiomyocyte cell cycle arrest.
The Promise of MEIS1 Inhibition for Cardiac Repair
The inhibitory role of MEIS1 on cardiomyocyte proliferation has made it an attractive target for therapeutic intervention. Studies have shown that the inhibition or deletion of MEIS1 can extend the proliferative window of neonatal cardiomyocytes and even reactivate mitosis in adult cardiomyocytes, leading to improved cardiac repair and function after injury.
Small Molecule Inhibitors: MEISi-1 and MEISi-2
The development of novel small molecule inhibitors, this compound and MEISi-2, has provided a pharmacological avenue to target MEIS1. These inhibitors have been shown to significantly enhance neonatal cardiomyocyte proliferation and cytokinesis.
Quantitative Insights into MEIS1's Impact
The following tables summarize the key quantitative data from studies investigating the effects of MEIS1 manipulation on cardiac regeneration.
| Parameter | Experimental Condition | Fold Change/Effect | Reference |
| Proliferating Cardiomyocytes (Ph3+TnnT+) | Treatment with this compound and MEISi-2 | Up to 4.5-fold increase | |
| Cytokinetic Cardiomyocytes (AuroraB+TnnT+) | Treatment with this compound and MEISi-2 | 2-fold increase | |
| Nkx2.5 Expression (cardiac-specific gene) | Extended treatment with MEIS inhibitors in hiPSCs | 15-fold increase | |
| Cardiomyocyte Proliferative Window | MEIS1 deletion in neonatal mouse heart | Extended from 7 to 14 days |
The MEIS1 Signaling Pathway in Cardiomyocytes
MEIS1 exerts its influence on the cardiomyocyte cell cycle primarily through the transcriptional regulation of cyclin-dependent kinase inhibitors (CDKIs). By activating the expression of genes such as p15, p16, and p21, MEIS1 effectively halts the cell cycle. MEIS1 often functions in complex with other transcription factors, including Hox and Pbx proteins, to regulate its downstream targets.
Caption: MEIS1 Signaling Pathway in Cardiomyocyte Cell Cycle Arrest.
Experimental Protocols for Studying Cardiac Regeneration
The following sections provide an overview of key experimental methodologies used in MEIS1-related cardiac regeneration research.
Neonatal Mouse Myocardial Infarction (MI) Model
This model is instrumental for studying cardiac regeneration in a mammalian system with a transient regenerative capacity.
Workflow:
Caption: Workflow for Neonatal Mouse Myocardial Infarction Model.
Detailed Methodology:
-
Anesthesia: Induce hypothermia in P1 mouse pups by placing them on a cooled surface until they are unresponsive to a toe pinch.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Visualize the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a fine suture (e.g., 8-0 or 9-0 nylon). Successful ligation is confirmed by the blanching of the apical myocardium.
-
-
Closure and Recovery: Close the chest wall and skin. Re-warm the pups on a heating pad until they regain normal color and activity before returning them to their mother.
-
Post-operative Analysis:
-
Triphenyltetrazolium chloride (TTC) staining: To assess the infarct size at various time points post-MI.
-
Echocardiography: To evaluate cardiac function.
-
Histology and Immunohistochemistry: To analyze cardiomyocyte proliferation (e.g., using markers like Ki67, pH3), fibrosis (e.g., Masson's trichrome stain), and other cellular and molecular changes.
-
In Vitro Cardiomyocyte Proliferation Assay
This assay is used to screen for the effects of compounds, such as MEIS1 inhibitors, on the proliferative capacity of cardiomyocytes.
Workflow:
Caption: Workflow for In Vitro Cardiomyocyte Proliferation Assay.
Detailed Methodology:
-
Cell Isolation and Culture: Isolate primary cardiomyocytes from neonatal rodent hearts (e.g., P1 rats or mice) using enzymatic digestion. Plate the cells on culture dishes pre-coated with an extracellular matrix protein (e.g., fibronectin or gelatin).
-
Treatment: After allowing the cells to attach, treat them with varying concentrations of MEIS1 inhibitors or a vehicle control.
-
Immunocytochemistry: After the treatment period, fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100). Incubate with primary antibodies against a proliferation marker (e.g., anti-phospho-Histone H3) and a cardiomyocyte-specific marker (e.g., anti-cardiac Troponin T). Subsequently, incubate with fluorescently labeled secondary antibodies.
-
Quantification: Acquire images using a fluorescence microscope and quantify the percentage of proliferating cardiomyocytes (double-positive cells) relative to the total number of cardiomyocytes.
Human Induced Pluripotent Stem Cell (hiPSC) Differentiation into Cardiomyocytes
hiPSCs provide a powerful in vitro model to study the effects of MEIS1 inhibition on human cardiomyocyte development and proliferation.
Methodology Overview:
-
hiPSC Culture: Maintain undifferentiated hiPSCs on a suitable matrix (e.g., Matrigel) in a specific stem cell medium.
-
Cardiac Differentiation: Induce cardiac differentiation using established protocols, which typically involve the timed modulation of signaling pathways, such as Wnt signaling, using small molecules (e.g., CHIR99021 and IWP2).
-
MEIS1 Inhibitor Treatment: Introduce MEIS1 inhibitors at specific stages of differentiation to assess their impact on cardiac progenitor cell formation and cardiomyocyte proliferation.
-
Analysis: Evaluate the differentiation efficiency and cardiomyocyte purity using flow cytometry for cardiac-specific markers (e.g., TNNT2). Assess gene expression changes of key cardiac transcription factors (e.g., NKX2-5) using quantitative PCR.
Future Directions and Therapeutic Implications
The research on MEIS1 in the context of cardiac regeneration is rapidly evolving. The successful use of small molecule inhibitors to promote cardiomyocyte proliferation in preclinical models provides a strong rationale for further drug development efforts. Future studies will likely focus on:
-
Optimizing the delivery and specificity of MEIS1 inhibitors to the heart.
-
Investigating the long-term safety and efficacy of MEIS1 inhibition.
-
Exploring combinatorial therapies that target MEIS1 along with other pro-regenerative pathways.
The inhibition of MEIS1 represents a promising strategy to unlock the heart's innate regenerative potential and offers hope for novel treatments for heart failure.
References
- 1. Homeobox gene Meis1 modulates cardiovascular regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into cardiac regeneration and protection through MEIS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Mechanistic insights into cardiac regeneration and protection through MEIS inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meis1 regulates postnatal cardiomyocyte cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of MEIS1 in Embryonic Development and Hematopoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Myeloid Ecotropic Viral Integration Site 1 (MEIS1) homeobox gene is a critical transcriptional regulator with indispensable functions in embryonic development and both normal and malignant hematopoiesis. As a member of the Three-Amino-Acid Loop Extension (TALE) family of homeodomain proteins, MEIS1 primarily functions as a cofactor for HOX proteins, forming heterotrimeric complexes with PBX family members to regulate the transcription of a vast array of target genes. Dysregulation of MEIS1 expression is linked to developmental abnormalities and is a key driver in several forms of leukemia. This technical guide provides an in-depth overview of the multifaceted roles of MEIS1, with a focus on its impact on embryonic patterning, hematopoietic stem cell function, and its implications for therapeutic development. We present collated quantitative data, detailed experimental protocols for studying MEIS1, and visual representations of its key signaling pathways and associated experimental workflows.
MEIS1 in Embryonic Development
MEIS1 plays a fundamental role during embryogenesis, contributing to the proper formation of various tissues and organs. Its expression is tightly regulated both spatially and temporally, and its absence leads to embryonic lethality, underscoring its critical importance.[1][2]
Hematopoiesis
The earliest and most critical role of MEIS1 in embryonic development is in the establishment of the hematopoietic system. Murine studies have shown that a homozygous knockout of Meis1 is embryonic lethal between days 12.5 and 14.5, primarily due to severe hemorrhaging caused by a complete absence of megakaryocytes and platelets, as well as profound vascular defects.[1][2] Furthermore, these embryos exhibit a complete lack of functional hematopoietic stem cells (HSCs).[2] In zebrafish models, meis1 is also essential for both primitive and definitive hematopoiesis.
Ocular and Limb Development
Beyond hematopoiesis, MEIS1 is a key regulator of eye and limb development. Ablation of Meis1 in mouse embryos results in significant ocular defects. In limb development, MEIS1, in conjunction with MEIS2, is crucial for anterior-posterior patterning and limb initiation.
Axial Skeleton Formation
MEIS1 and MEIS2 also have well-defined roles in the formation of the mouse axial skeleton, highlighting the broad impact of MEIS proteins on embryonic patterning and organogenesis.
MEIS1 in Hematopoiesis
MEIS1 is a master regulator of both embryonic and adult hematopoiesis, with its expression being highest in hematopoietic stem cells (HSCs) and early progenitor populations, and it is downregulated during differentiation.
Hematopoietic Stem Cell (HSC) Maintenance
MEIS1 is essential for the maintenance and self-renewal of HSCs. It achieves this by preserving HSC quiescence and limiting oxidative stress. Conditional knockout of Meis1 in adult mice leads to the exhaustion of the HSC pool, particularly under hematopoietic stress. Mechanistically, MEIS1 regulates the hypoxia-response pathway, including the hypoxia-inducible factors HIF-1α and HIF-2α, which are critical for maintaining HSC quiescence.
Megakaryopoiesis and Erythropoiesis
MEIS1 plays a crucial role in the development of both megakaryocytes and erythrocytes. As mentioned earlier, the absence of MEIS1 leads to a complete lack of megakaryocytes. In adult mice, conditional knockout of Meis1 impairs both megakaryopoiesis and erythropoiesis.
Role in Leukemia
Aberrant overexpression of MEIS1 is a hallmark of several types of acute leukemia, particularly those with MLL (Mixed Lineage Leukemia) gene rearrangements. MEIS1 cooperates with other oncoproteins, most notably HOXA9, to drive leukemogenesis. This cooperation is essential for maintaining the undifferentiated and proliferative state of leukemic progenitor cells. The oncogenic function of MEIS1 strictly requires its interaction with PBX proteins.
Signaling Pathways and Molecular Interactions
The function of MEIS1 is intricately linked to its ability to form protein complexes that regulate gene expression.
The MEIS1-HOX-PBX Complex
The canonical mechanism of MEIS1 action involves the formation of a trimeric complex with HOX and PBX proteins. MEIS1 and PBX proteins are both TALE homeodomain proteins and form a stable heterodimer that cooperatively binds to DNA. This dimer then recruits a HOX protein to the complex, which confers target gene specificity. This trimeric complex is crucial for the expression of a wide range of genes involved in development and hematopoiesis.
Regulation of Hypoxia Signaling
In the context of HSC maintenance, MEIS1 plays a critical role in regulating the cellular response to hypoxia. It has been shown to be an upstream regulator of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and HIF-2α. This regulation is crucial for maintaining the quiescent state of HSCs and protecting them from oxidative stress.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on MEIS1 function.
Table 1: Effect of Meis1 Deletion on Hematopoietic Cell Populations in Mice
| Cell Population | Fold Reduction in Meis1-/- vs. Control | Reference |
| Hematopoietic Stem Cells (LSKCD150+CD48-) | 5-fold | |
| Common Myeloid Progenitors (CMPs) | 9-fold | |
| Megakaryocyte Progenitors (MkPs) | 11-fold | |
| Long-Term Culture-Initiating Cells (LTC-ICs) | 6-fold | |
| Burst-Forming Unit-Erythroid (BFU-E) | 4-fold | |
| Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte (CFU-GEMM) | 7-fold |
Table 2: Selected MEIS1 Target Genes in Hematopoiesis and Their Expression Changes
| Gene | Function | Expression Change upon MEIS1 Overexpression | Reference |
| KLF1 | Erythroid differentiation | Upregulated | |
| HBD | Hemoglobin synthesis | Upregulated | |
| HBG | Hemoglobin synthesis | Upregulated | |
| SLC40A1 | Iron transport | Upregulated | |
| THBS1 | Thrombospondin 1, megakaryopoiesis | Upregulated | |
| GPIb | Platelet glycoprotein (B1211001) Ib | Upregulated | |
| GATA2 | Hematopoietic transcription factor | Upregulated | |
| PROM1 (CD133) | Stem cell marker | Downregulated | |
| CD34 | Stem cell marker | Downregulated | |
| CD48 | Granulocytic commitment marker | Downregulated | |
| Hlf | Transcription factor, HSC maintenance | Upregulated | |
| Msi2 | RNA-binding protein, HSC maintenance | Upregulated | |
| Flt3 | Receptor tyrosine kinase, hematopoiesis | Upregulated (1.5-fold) |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate MEIS1 function.
Chromatin Immunoprecipitation (ChIP) for MEIS1
This protocol is designed to identify the genomic binding sites of MEIS1.
References
- 1. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent transactivation by meis1 replaces hox function in myeloid leukemogenesis models: evidence for co-occupancy of meis1-pbx and hox-pbx complexes on promoters of leukemia-associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of MEIS1 in Hematopoietic Stem Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid ecotropic viral integration site 1 (MEIS1) is a homeobox transcription factor that plays a critical role in both normal hematopoiesis and leukemogenesis.[1][2] It is highly expressed in hematopoietic stem cells (HSCs) and is downregulated during differentiation.[2] MEIS1 is essential for maintaining the quiescence and self-renewal of HSCs, in part by regulating metabolic pathways and limiting oxidative stress.[3][4] Dysregulation of MEIS1 expression is associated with various forms of leukemia, making it an attractive therapeutic target.
These application notes provide a detailed set of protocols for the in vitro investigation of MEIS1 function in HSCs. The described methods cover genetic modification of MEIS1 expression, functional assays to assess the impact on HSC properties, and analysis of downstream signaling pathways.
Key Signaling Pathway Involving MEIS1 in HSCs
MEIS1 is a key regulator of the hypoxia response pathway in HSCs, which is crucial for maintaining their quiescent state and protecting them from oxidative stress. MEIS1 directly regulates the transcription of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Hypoxia-Inducible Factor 2-alpha (HIF-2α). HIF-1α, in turn, promotes a metabolic shift towards glycolysis, while HIF-2α is involved in the defense against reactive oxygen species (ROS). Loss of MEIS1 leads to decreased HIF-1α and HIF-2α expression, resulting in increased mitochondrial respiration, elevated ROS levels, and ultimately, HSC exhaustion.
Caption: MEIS1 signaling pathway in hematopoietic stem cells.
Experimental Protocols
Isolation and Culture of Murine Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol describes the isolation of lineage-negative (Lin-) hematopoietic stem and progenitor cells from mouse bone marrow.
Materials:
-
Murine bone marrow (from femurs and tibias)
-
Phosphate-buffered saline (PBS) supplemented with 2% fetal bovine serum (FBS)
-
Red blood cell lysis buffer
-
Lineage Cell Depletion Kit, mouse (e.g., Miltenyi Biotec)
-
StemSpan™ SFEM (STEMCELL Technologies)
-
Murine cytokine cocktail (e.g., SCF, TPO, IL-3, IL-6)
-
Penicillin-Streptomycin
Procedure:
-
Harvest bone marrow from mouse femurs and tibias by flushing with PBS + 2% FBS.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer according to the manufacturer's instructions.
-
Enrich for HSPCs by negative selection using a Lineage Cell Depletion Kit.
-
Resuspend the enriched Lin- cells in StemSpan™ SFEM supplemented with the murine cytokine cocktail and Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
Lentiviral-mediated shRNA Knockdown of MEIS1
This protocol outlines the procedure for knocking down MEIS1 expression in HSPCs using lentiviral particles encoding shRNA.
Caption: Workflow for shRNA-mediated knockdown in HSCs.
Materials:
-
Cultured Lin- HSPCs
-
Lentiviral particles containing MEIS1 shRNA or a non-targeting control shRNA
-
Polybrene
-
Puromycin
-
Complete culture medium
Procedure:
-
Seed 1 x 10^5 Lin- HSPCs per well in a 24-well plate in complete culture medium.
-
Add Polybrene to a final concentration of 8 µg/mL.
-
Add the lentiviral particles at a multiplicity of infection (MOI) optimized for your cell type.
-
Incubate for 18-20 hours at 37°C.
-
Replace the medium with fresh complete culture medium.
-
After 24 hours, begin selection by adding puromycin at a pre-determined optimal concentration.
-
Culture the cells for an additional 48-72 hours to allow for selection and knockdown of MEIS1.
-
Confirm MEIS1 knockdown by qRT-PCR or Western blotting.
Colony-Forming Unit (CFU) Assay
The CFU assay is used to assess the frequency and differentiation potential of hematopoietic progenitors.
Materials:
-
MethoCult™ GF M3434 (STEMCELL Technologies)
-
IMDM with 2% FBS
-
35 mm culture dishes
-
Syringe with a blunt-end needle
Procedure:
-
Prepare a single-cell suspension of HSPCs in IMDM with 2% FBS.
-
Add the cells to the MethoCult™ medium at the desired final plating concentration (e.g., 1 x 10^4 cells/mL).
-
Vortex the tube to ensure a homogenous cell suspension.
-
Let the tube stand for 5 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the MethoCult™ mixture into each 35 mm culture dish.
-
Gently rotate the dish to spread the medium evenly.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 12-14 days.
-
Score the colonies based on their morphology under an inverted microscope.
| Colony Type | Abbreviation | Morphological Characteristics |
| Colony-Forming Unit - Granulocyte, Erythrocyte, Macrophage, Megakaryocyte | CFU-GEMM | Large, multi-lineage colony with red erythroid clusters and colorless granulocyte/macrophage components. |
| Colony-Forming Unit - Granulocyte, Macrophage | CFU-GM | Compact, dense colonies or multi-clustered colonies of colorless, round cells. |
| Burst-Forming Unit - Erythroid | BFU-E | Large, reddish colony composed of multiple clusters of hemoglobinized cells. |
Flow Cytometry Analysis of HSC Populations
This protocol is for the identification and quantification of long-term HSCs (LT-HSCs) using the LSK CD150+CD48- surface marker profile.
Caption: Gating strategy for identifying LT-HSCs.
Materials:
-
Single-cell suspension of bone marrow or cultured HSPCs
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies:
-
Lineage cocktail (e.g., anti-CD3e, -CD11b, -B220, -Gr-1, -Ter119)
-
anti-c-Kit (CD117)
-
anti-Sca-1 (Ly-6A/E)
-
anti-CD150 (SLAMF1)
-
anti-CD48
-
-
Viability dye (e.g., DAPI, Propidium Iodide)
Procedure:
-
Prepare a single-cell suspension and resuspend in FACS buffer.
-
Block Fc receptors with Fc block for 10 minutes on ice.
-
Add the antibody cocktail and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, following the gating strategy outlined in the diagram above.
| Parameter | Antibody Clone (Example) | Fluorochrome (Example) |
| Lineage Markers | Various | Biotin + Streptavidin-APC-Cy7 |
| c-Kit | 2B8 | PE-Cy7 |
| Sca-1 | D7 | PerCP-Cy5.5 |
| CD150 | TC15-12F12.2 | APC |
| CD48 | HM48-1 | FITC |
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the expression levels of MEIS1 and its target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for MEIS1, HIF-1α, HIF-2α, and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Extract total RNA from HSPCs using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, cDNA, and gene-specific primers.
-
Run the reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Meis1 | AGGAGGAGCTGGAGAAGGAGAA | TCTGGAGGAAGGATTTGCTGTC |
| Hif1a | TCTGGGTTGAACTCAGCACG | GTCCTGTGGCATTAGCAGTAGG |
| Hif2a | GCTCTTTGATCAGGCCCACT | TCATCCATTTGCTGGTCGTC |
| Gapdh | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
In Vitro Differentiation Assays
a) Megakaryocyte Differentiation
-
Culture Lin- HSPCs in StemSpan™ SFEM supplemented with thrombopoietin (TPO) and stem cell factor (SCF).
-
Monitor the culture for the appearance of large, polyploid cells characteristic of megakaryocytes.
-
After 10-12 days, assess megakaryocyte differentiation by flow cytometry for the expression of CD41 and CD42b.
b) Erythroid Differentiation
-
Culture Lin- HSPCs in a serum-free medium containing erythropoietin (EPO), SCF, and insulin-like growth factor-1 (IGF-1).
-
After 7-10 days, induce terminal differentiation by increasing the concentration of EPO and adding insulin (B600854) and transferrin.
-
Assess erythroid differentiation by staining with benzidine (B372746) for hemoglobin expression or by flow cytometry for the expression of CD71 and Glycophorin A (CD235a).
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the measurement of intracellular ROS levels using a fluorescent probe and flow cytometry.
Materials:
-
HSPCs
-
Cell-permeable ROS-sensitive dye (e.g., DCFDA or Amplex Red)
-
Positive control (e.g., H2O2)
-
FACS buffer
Procedure:
-
Incubate HSPCs with the ROS-sensitive dye according to the manufacturer's instructions.
-
Treat the cells with experimental conditions (e.g., MEIS1 knockdown, MEIS1 inhibitors). Include a positive control treated with H2O2.
-
Wash the cells with FACS buffer.
-
Analyze the fluorescence intensity of the cells by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.
Treatment with MEIS1 Small Molecule Inhibitors
Small molecule inhibitors of MEIS1, such as MEISi-1 and MEISi-2, can be used to study the effects of MEIS1 inhibition on HSC function.
Procedure:
-
Culture Lin- HSPCs as described in Protocol 1.
-
Treat the cells with this compound or MEISi-2 at concentrations ranging from 0.1 µM to 10 µM.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 3-7 days).
-
Assess the effects of the inhibitors on HSC proliferation, differentiation, and gene expression using the assays described above.
Quantitative Data Summary
| Experiment | Condition | Readout | Result | Reference |
| CFU Assay | Meis1 Knockdown | Number of Colonies | Significant reduction in total colony formation. | |
| Flow Cytometry | Meis1 Deletion | % LSK CD48- CD150+ | Significant decline in the percentage of LT-HSCs. | Unnisa et al., Blood 2012 |
| qRT-PCR | Meis1 Deletion | Hif-1α mRNA levels | Decreased expression of Hif-1α. | |
| ROS Measurement | Meis1 Deletion | ROS Levels | Accumulation of reactive oxygen species in HSCs. | Unnisa et al., Blood 2012 |
| MEIS1 Inhibitor Treatment | This compound (1 µM) | HSC Expansion | Induction of murine HSC self-renewal ex vivo. | |
| MEIS1 Inhibitor Treatment | MEISi-2 (1 µM) | Hif-1α Expression | Downregulation of Hif-1α gene expression. |
References
- 1. researchgate.net [researchgate.net]
- 2. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. In Vitro Erythroid Differentiation and Lentiviral Knockdown in Human CD34+ Cells from Umbilical Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Administration of MEIS1-Targeted Therapies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid ecotropic viral integration site 1 (MEIS1) is a homeodomain transcription factor that plays a critical role in normal development, hematopoiesis, and the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) and glioblastoma.[1][2][3] As a transcriptional regulator, MEIS1 often forms complexes with other homeobox proteins, such as HOXA9 and PBX, to drive the expression of genes involved in cell proliferation, differentiation, and self-renewal.[2][4] Its multifaceted role in both normal physiological processes and oncogenesis has made it an attractive target for therapeutic intervention.
These application notes provide a comprehensive guide for the in vivo administration of MEIS1-targeted therapies in mouse models, including small molecule inhibitors and gene knockdown approaches. The protocols and data presented are compiled from published preclinical studies and are intended to serve as a valuable resource for researchers developing and evaluating novel cancer therapeutics targeting the MEIS1 pathway.
Data Presentation
Quantitative Data Summary of MEIS1 Inhibition in Mouse Models
The following tables summarize the quantitative data from in vivo studies utilizing MEIS1 inhibitors (MEISi-1 and MEISi-2) and shRNA-mediated knockdown of MEIS1.
| Inhibitor | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Key Quantitative Outcomes | Reference |
| This compound | BALB/c | 1 µM (in 100 µl DPBS) | Intraperitoneal (i.p.) | Day 1, 4, and 7 | Induced hematopoietic stem cell (HSC) content in bone marrow. | |
| MEISi-2 | BALB/c | 10 µM (in 100 µl DPBS) | Intraperitoneal (i.p.) | Day 1, 4, and 7 | Increased populations of c-Kit+, Sca1+, CD150+, LSK HSPCs, LSKCD34low HSCs, and LSKCD150+CD48- HSCs in bone marrow. |
| Gene Target | Therapeutic Agent | Mouse Model | Key Quantitative Outcomes | Reference |
| Meis1 | This compound & MEISi-2 | BALB/c | Downregulation of Meis1, Hif-1α, and Hif-2α gene expression. | |
| Meis1 | MEISi-2 | BALB/c | Downregulation of p16, p19, and p19ARF gene expression. | |
| MEIS1 | shRNA | Orthotopic Glioma Model (Nude Mice) | Significantly greater median survival in the shMEIS1 group compared to the control group. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and MEISi-2 in BALB/c Mice
This protocol details the intraperitoneal administration of the small molecule MEIS1 inhibitors, this compound and MEISi-2, to assess their effects on hematopoiesis in BALB/c mice.
Materials:
-
This compound (e.g., MedChemExpress HY-112918)
-
MEISi-2 (e.g., MedChemExpress HY-112919)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
4-6 week-old BALB/c mice
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a 10 mM stock solution of this compound and MEISi-2 in DMSO.
-
Dilute the stock solution with DPBS to final concentrations of 1 µM for this compound and 10 µM for MEISi-2.
-
Prepare a vehicle control solution of 1% DMSO in DPBS.
-
-
Animal Dosing:
-
Administer 100 µl of the prepared solutions (this compound, MEISi-2, or vehicle control) via intraperitoneal (i.p.) injection to 4-6 week-old BALB/c mice.
-
Follow the dosing schedule of injections on Day 1, Day 4, and Day 7.
-
-
Endpoint Analysis:
-
On Day 10, euthanize the mice and harvest bone marrow from the femurs and tibias.
-
Process the bone marrow for flow cytometric analysis of hematopoietic stem and progenitor cell populations (e.g., c-Kit+, Sca1+, CD150+, LSK, LSKCD34low, LSKCD150+CD48-).
-
Isolate RNA from bone marrow cells for quantitative real-time PCR (qRT-PCR) analysis of MEIS1 and its target genes (Hif-1α, Hif-2α, p16, p19, p19ARF).
-
Protocol 2: In Vivo MEIS1 Knockdown in an Orthotopic Glioma Mouse Model
This protocol describes the intracranial implantation of glioma stem cells (GSCs) with MEIS1 knockdown and subsequent monitoring of tumor growth and survival.
Materials:
-
Glioma stem cells (GSCs) transduced with a luciferase reporter gene and either a non-targeting shRNA (shNT) or a MEIS1-targeting shRNA (shMEIS1).
-
Nude mice (e.g., BALB/c nude).
-
Stereotactic apparatus for intracranial injections.
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine mixture).
-
D-Luciferin.
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Cell Preparation:
-
Culture and harvest GSC11 cells expressing luciferase and either shNT or shMEIS1.
-
Resuspend the cells in a suitable medium (e.g., PBS or DMEM) at a concentration of 2 x 10^4 cells per 2 µl.
-
-
Intracranial Injection:
-
Anesthetize the nude mice.
-
Using a stereotactic apparatus, make a burr hole in the skull at the desired coordinates (e.g., 0.1 mm posterior to the bregma and 2.3 mm to the right of the midline for GL261 cells).
-
Slowly inject 2 µl of the cell suspension into the brain at a specific depth (e.g., 2.6 mm).
-
Close the burr hole with bone wax and suture the incision.
-
-
Tumor Growth Monitoring:
-
Perform in vivo bioluminescent imaging (BLI) at regular intervals (e.g., weekly) to monitor tumor growth.
-
Anesthetize the mice and administer D-luciferin (e.g., 150 µl of ReadyJect D-luciferin, i.p.).
-
Acquire bioluminescent images using an in vivo imaging system.
-
-
Survival Analysis:
-
Monitor the mice daily for signs of tumor progression (e.g., weight loss, neurological symptoms).
-
Euthanize mice when they reach a humane endpoint.
-
Record the survival data and generate Kaplan-Meier survival curves.
-
Visualization of Signaling Pathways and Experimental Workflows
MEIS1 Signaling Pathway
The following diagram illustrates the central role of MEIS1 in a transcriptional complex with HOXA9 and PBX, and its influence on downstream target genes involved in cell proliferation and survival.
Caption: MEIS1 forms a complex with HOXA9 and PBX to regulate target genes.
Experimental Workflow for In Vivo MEIS1 Inhibition
The diagram below outlines the key steps in an in vivo study evaluating the efficacy of a MEIS1 inhibitor in a mouse model.
Caption: Workflow for evaluating MEIS1 inhibitors in vivo.
Logical Relationship of MEIS1 Knockdown in Glioma Model
This diagram illustrates the logical flow from MEIS1 knockdown to the observed phenotypic outcomes in a glioma mouse model.
Caption: Logical progression of MEIS1 knockdown in a glioma model.
References
- 1. The impact of MEIS1 TALE homeodomain transcription factor knockdown on glioma stem cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meis1-preserves-hematopoietic-stem-cells-in-mice-by-limiting-oxidative-stress - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: MEISi-1 for Ex Vivo Hematopoietic Stem Cell Self-Renewal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid Ecotropic Viral Integration Site 1 (MEIS1) is a homeodomain transcription factor that plays a critical role in the regulation of hematopoietic stem cell (HSC) quiescence and self-renewal. Contrary to initial expectations, recent research has demonstrated that the inhibition of MEIS1, rather than its activation, promotes the ex vivo self-renewal and expansion of both murine and human HSCs. This has been achieved through the development of small molecule inhibitors, MEISi-1 and MEISi-2. These inhibitors have been shown to induce the proliferation of HSCs while maintaining their stem cell characteristics, offering a promising strategy for the ex vivo expansion of HSCs for therapeutic applications such as bone marrow transplantation.
This document provides detailed application notes and protocols for utilizing this compound to induce HSC self-renewal ex vivo, based on published research.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on HSCs.
Table 1: Effect of this compound and MEISi-2 on Murine Hematopoietic Stem and Progenitor Cell (HSPC) Expansion Ex Vivo
| Treatment | Concentration (µM) | Fold Change in Total Nucleated Cells (Day 7) | Fold Change in LSK Cells (Day 7) | Fold Change in LSKCD34low HSCs (Day 7) |
| DMSO (Control) | - | ~1 | ~1 | ~1 |
| This compound | 0.1 | ~2.5 | ~2 | ~3 |
| This compound | 1 | ~4 | ~3.5 | ~5 |
| This compound | 10 | ~3 | ~2.5 | ~3.5 |
| MEISi-2 | 0.1 | ~2 | ~1.5 | ~2.5 |
| MEISi-2 | 1 | ~3.5 | ~3 | ~4.5 |
| MEISi-2 | 10 | ~2.5 | ~2 | ~3 |
LSK: Lineage-Sca-1+c-Kit+; LSKCD34low: a phenotype of long-term HSCs. Data is approximated from graphical representations in the source literature.
Table 2: Effect of this compound and MEISi-2 on Human Umbilical Cord Blood (UCB) and Mobilized Peripheral Blood (mPB) CD34+ Cell Expansion Ex Vivo
| Cell Source | Treatment | Concentration (µM) | Fold Change in CD34+ Cells (Day 7) | Fold Change in CD133+ Cells (Day 7) | Fold Change in ALDHhi Cells (Day 7) |
| UCB | DMSO (Control) | - | ~1 | ~1 | ~1 |
| UCB | This compound | 1 | ~2.5 | ~2 | ~3 |
| UCB | MEISi-2 | 1 | ~2 | ~1.8 | ~2.5 |
| mPB | DMSO (Control) | - | ~1 | - | - |
| mPB | This compound | 1 | ~2 | - | - |
| mPB | MEISi-2 | 1 | ~1.8 | - | - |
CD34+, CD133+, and ALDHhi are markers for human HSCs and progenitor cells. Data is approximated from graphical representations in the source literature.
Signaling Pathway
The inhibition of MEIS1 leads to the downregulation of its target genes, including the hypoxia-inducible factors HIF-1α and HIF-2α. This modulation of the MEIS1/HIF-α axis is believed to release HSCs from quiescence and promote their proliferation.
Application Notes and Protocols for MEISi-1 Treatment of Primary Human Hematopoietic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid ecotropic viral integration site 1 (MEIS1) is a homeobox transcription factor that plays a critical role in both normal hematopoiesis and the development of leukemia.[1][2][3] In normal hematopoiesis, MEIS1 is highly expressed in hematopoietic stem cells (HSCs) and is essential for maintaining their quiescence and long-term self-renewal capacity.[4][5] Dysregulation of MEIS1 expression, often in conjunction with cofactors such as HOXA9 and PBX proteins, is a key driver in the pathogenesis of various leukemias, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The overexpression of MEIS1 in leukemic cells is associated with enhanced proliferation, resistance to chemotherapy, and poor prognosis.
Given its central role in leukemogenesis, MEIS1 has emerged as a promising therapeutic target. Small molecule inhibitors of MEIS1, such as MEISi-1 and MEISi-2, have been developed to specifically target MEIS1 activity. These inhibitors have been shown to modulate HSC activity and induce apoptosis in leukemia cells, highlighting their potential for both research applications and clinical development.
This document provides detailed application notes and protocols for the treatment of primary human hematopoietic cells with the MEIS1 inhibitor, this compound. These protocols are intended for researchers, scientists, and drug development professionals investigating the role of MEIS1 in hematopoiesis and leukemia.
Principle of this compound Action
This compound is a small molecule inhibitor designed to disrupt the function of the MEIS1 transcription factor. While the precise mechanism of action is still under investigation, it is understood that this compound interferes with the ability of MEIS1 to regulate its downstream target genes. Key downstream targets of MEIS1 in hematopoietic cells include hypoxia-inducible factor 1-alpha (HIF-1α) and HIF-2α, which are crucial for maintaining HSC quiescence and metabolic regulation. By inhibiting MEIS1, this compound treatment leads to the downregulation of these target genes, which in turn affects fundamental cellular processes such as cell cycle, proliferation, and survival. In the context of leukemia, inhibition of MEIS1 by this compound has been shown to reduce the viability of primary leukemia cells and leukemia stem cells (LSCs) by inducing apoptosis.
Data Presentation
The following tables summarize the quantitative effects of MEIS1 inhibition on primary human hematopoietic cells and leukemia cell lines, as reported in the literature.
| Parameter | Cell Type | Treatment | Concentration | Duration | Fold Change vs. Control | Reference |
| Total Nucleated Cell Count | Human Umbilical Cord Blood (UCB) | This compound | 1 µM | 7 days | ~5-fold increase | |
| MEISi-2 | 1 µM | 7 days | ~5-fold increase | |||
| CD34+ Hematopoietic Stem/Progenitor Cells | Human UCB | This compound | 1 µM | 7 days | ~4-fold increase | |
| MEISi-2 | 1 µM | 7 days | ~4-fold increase | |||
| CD133+ Hematopoietic Stem/Progenitor Cells | Human UCB | This compound | 1 µM | 7 days | ~4-fold increase | |
| MEISi-2 | 1 µM | 7 days | ~4-fold increase | |||
| ALDHbr Hematopoietic Stem/Progenitor Cells | Human UCB | This compound | 1 µM | 7 days | ~4-fold increase | |
| MEISi-2 | 1 µM | 7 days | ~4-fold increase |
| Parameter | Cell Line | Treatment | Concentration | Duration | % Growth Reduction vs. Control | Reference |
| Cell Growth | RS4-11 (ALL) | MEIS1 shRNA | - | 5 days | 50-70% | |
| SEMK2 (ALL) | MEIS1 shRNA | - | 5 days | 50-70% | ||
| 4166 (Murine AML) | MEIS1 shRNA | - | 5 days | 58-88% | ||
| Apoptosis | 4166 (Murine AML) | MEIS1 shRNA | - | - | Increase in sub-diploid DNA | |
| Primary Leukemia Cells | MEISi | - | - | Induction of apoptosis |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the treatment of primary human hematopoietic cells with this compound.
Protocol 1: Isolation of Human CD34+ Hematopoietic Stem and Progenitor Cells from Umbilical Cord Blood
This protocol describes the enrichment of CD34+ cells from human umbilical cord blood (UCB) using immunomagnetic separation.
Materials:
-
Human umbilical cord blood (UCB) collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), pH 7.2
-
Bovine serum albumin (BSA)
-
EDTA
-
CD34 MicroBead Kit, human (e.g., Miltenyi Biotec)
-
MACS Columns and Separator (e.g., Miltenyi Biotec)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the UCB sample 1:2 with PBS in a 50 mL conical tube.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell (MNC) layer (the "buffy coat") at the plasma-Ficoll interface.
-
Wash the collected MNCs with PBS containing 0.5% BSA and 2 mM EDTA (MACS buffer) by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in MACS buffer.
-
Proceed with CD34+ cell isolation using the CD34 MicroBead Kit according to the manufacturer's instructions. This typically involves: a. Blocking Fc receptors. b. Incubating the cells with CD34 MicroBeads. c. Washing the cells to remove unbound beads. d. Applying the cell suspension to a MACS column placed in a magnetic separator. e. Washing the column to remove unlabeled cells. f. Eluting the magnetically retained CD34+ cells from the column after removing it from the magnetic field.
-
Count the viable CD34+ cells and assess purity by flow cytometry.
Protocol 2: In Vitro Culture and Expansion of Human CD34+ HSPCs
This protocol outlines the culture conditions for the expansion of isolated human CD34+ cells.
Materials:
-
Isolated human CD34+ cells
-
Serum-free expansion medium for hematopoietic stem and progenitor cells (e.g., StemSpan™ SFEM)
-
Cytokine cocktail for HSC expansion (containing factors such as SCF, TPO, and FLT3L)
-
Tissue culture-treated plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare the complete expansion medium by adding the cytokine cocktail to the serum-free basal medium according to the manufacturer's recommendations.
-
Seed the purified CD34+ cells at a density of 1 x 10^4 to 5 x 10^4 cells/mL in the prepared expansion medium.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Monitor the cell culture every 2-3 days. Perform a partial media change by replacing half of the culture volume with fresh, pre-warmed complete expansion medium as needed to maintain cell viability and support expansion.
Protocol 3: Colony-Forming Unit (CFU) Assay
This assay is used to assess the differentiation potential of hematopoietic progenitors into various myeloid lineages.
Materials:
-
Treated and control human CD34+ cells
-
Methylcellulose-based semi-solid medium containing cytokines (e.g., MethoCult™)
-
35 mm culture dishes (non-tissue culture treated)
-
IMDM with 2% FBS
-
Inverted microscope
Procedure:
-
Prepare a single-cell suspension of the this compound treated and control CD34+ cells.
-
Dilute the cells in IMDM with 2% FBS to a final concentration suitable for plating (e.g., 100-1000 cells per dish, depending on the expected colony formation).
-
Add the cell suspension to the methylcellulose (B11928114) medium and vortex thoroughly.
-
Allow the tube to stand for 5-10 minutes for bubbles to dissipate.
-
Dispense the cell-methylcellulose mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
Gently rotate the dishes to ensure an even distribution of the medium.
-
Place the dishes in a larger petri dish with a separate uncovered dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
-
After the incubation period, enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
Protocol 4: Flow Cytometry Analysis of HSPC Populations
This protocol is for the immunophenotypic analysis of hematopoietic stem and progenitor cell markers.
Materials:
-
Treated and control cells
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD34, CD133, and CD45.
-
Viability dye (e.g., 7-AAD or DAPI)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with cold flow cytometry staining buffer.
-
Resuspend the cells in staining buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the fluorochrome-conjugated antibodies to the cell suspension at the manufacturer's recommended concentrations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
Resuspend the cells in an appropriate volume of staining buffer.
-
Just before analysis, add the viability dye to distinguish live from dead cells.
-
Acquire the data on a flow cytometer and analyze the expression of CD34, CD133, and other markers on the viable cell population.
Protocol 5: Apoptosis Assay using Annexin V Staining
This assay is used to quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and suspension cells from the culture.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to the cells.
-
Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 6: Gene Expression Analysis by qRT-PCR
This protocol is for measuring the mRNA levels of MEIS1 and its target genes.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for MEIS1, HIF-1α, HIF-2α, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each gene of interest and the housekeeping gene, including no-template controls.
-
Perform the qPCR using a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping gene.
Visualizations
References
- 1. unmc.edu [unmc.edu]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Human Hematopoietic Stem Cell Isolation From Cord Blood [bio-protocol.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes & Protocols for MEIS1 Experimental Design in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Application Note
Introduction to MEIS1 in Cancer
Myeloid Ecotropic Viral Integration Site 1 (MEIS1) is a homeodomain-containing transcription factor belonging to the Three-Amino-Acid Loop Extension (TALE) family.[1][2] Initially identified as a common viral integration site in a mouse model of leukemia, MEIS1 is a critical regulator of normal development and hematopoiesis.[1][3] In the context of cancer, MEIS1 exhibits a dual, context-dependent role, functioning as either an oncogene or a tumor suppressor.[1] Its primary mechanism involves forming protein complexes with other transcription factors, notably HOX and PBX proteins, to cooperatively regulate the expression of target genes involved in cell proliferation, differentiation, and survival. Understanding the specific function of MEIS1 in different cancer types is crucial for developing targeted therapeutic strategies.
MEIS1 Signaling Pathways
MEIS1 does not typically act alone but as part of a transcriptional complex. Its most well-characterized role is in acute myeloid leukemia (AML), where it forms a trimeric complex with HOXA9 and PBX proteins. This complex binds to DNA and drives the expression of critical oncogenes. For instance, the MEIS1/HOXA9 complex can activate the promoter of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that, when activated, triggers downstream signaling cascades like the MAPK pathway to promote cell proliferation and inhibit apoptosis.
In solid tumors, its interactions are more varied. In prostate cancer, MEIS1 expression can be negatively regulated by the MYC oncogene, and MEIS1 itself can influence androgen receptor (AR) activity, thereby inhibiting cancer cell proliferation. Conversely, in esophageal squamous cell carcinoma, MEIS1 may promote proliferation, while its knockdown can lead to the activation of the WNT/β-catenin pathway.
References
Application Notes and Protocols: A Comparative Analysis of MEIS1 Inhibition via Lentiviral shRNA Knockdown and MEISi-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid ecotropic viral integration site 1 (MEIS1) is a homeodomain transcription factor belonging to the three-amino acid loop extension (TALE) family.[1] It plays a critical role in normal hematopoiesis, embryonic development, and the pathogenesis of various cancers, including acute myeloid leukemia (AML) and several solid tumors.[1][2] In many cancers, MEIS1 acts as a positive regulator of cell proliferation.[1] Given its significant role in oncogenesis, MEIS1 has emerged as a promising therapeutic target.
Two primary strategies for inhibiting MEIS1 function in a research and preclinical setting are lentiviral-mediated short hairpin RNA (shRNA) knockdown and the use of small molecule inhibitors, such as MEISi-1. Lentiviral shRNA offers a potent and stable method for silencing MEIS1 gene expression, while this compound provides a direct, small-molecule approach to inhibit MEIS1 protein activity.[3]
This document provides a detailed comparison of these two methodologies, including their mechanisms of action, experimental protocols, and reported effects. While direct comparative studies are limited, this guide synthesizes available data to aid researchers in selecting the most appropriate method for their experimental needs.
Section 1: Lentiviral shRNA Knockdown of MEIS1
Mechanism of Action
Lentiviral vectors are used to deliver and stably integrate a sequence encoding an shRNA targeting MEIS1 mRNA into the host cell genome. Once transcribed, the shRNA is processed by the cell's RNA interference (RNAi) machinery into a small interfering RNA (siRNA). This siRNA is then incorporated into the RNA-induced silencing complex (RISC), which seeks out and degrades the complementary MEIS1 mRNA, leading to a significant and sustained reduction in MEIS1 protein expression.
Advantages and Disadvantages
Advantages:
-
High Knockdown Efficiency: Can achieve potent and long-lasting gene silencing.
-
Stable Integration: Suitable for long-term studies and the generation of stable cell lines.
-
In Vivo Applications: Lentiviruses can transduce a wide range of dividing and non-dividing cells, making them suitable for in vivo studies.
Disadvantages:
-
Potential Off-Target Effects: The shRNA sequence may inadvertently silence other genes with partial sequence homology.
-
Insertional Mutagenesis: Random integration of the lentiviral vector into the host genome can potentially disrupt endogenous gene function.
-
Immunogenicity: Viral vectors can elicit an immune response in vivo.
-
Complex and Time-Consuming Protocol: Production of high-titer lentivirus requires specialized laboratory procedures and safety precautions.
Experimental Protocol: Lentiviral shRNA Knockdown of MEIS1
This protocol outlines the general steps for knocking down MEIS1 expression using a lentiviral shRNA approach.
1.3.1 shRNA Design and Vector Construction
-
Design shRNA: Design several shRNA sequences targeting the MEIS1 mRNA using a validated design tool. Include a non-targeting scramble control shRNA.
-
Oligonucleotide Synthesis and Annealing: Synthesize complementary DNA oligonucleotides encoding the shRNA sequence. Anneal the oligonucleotides to form a double-stranded DNA insert.
-
Vector Ligation: Ligate the annealed shRNA insert into a suitable lentiviral vector (e.g., pLKO.1) that has been digested with the appropriate restriction enzymes.
-
Transformation and Verification: Transform the ligated vector into competent E. coli, select for positive clones, and verify the correct insertion by sequencing.
1.3.2 Lentivirus Production
-
Cell Seeding: Seed HEK293T cells at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Concentration (Optional): For higher titers, concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
-
Titer Determination: Determine the viral titer using a method such as qPCR-based measurement of viral genomes or by transducing a reporter cell line and counting fluorescent colonies.
1.3.3 Transduction of Target Cells
-
Cell Seeding: Plate the target cells 24 hours before transduction to achieve 50-70% confluency on the day of infection.
-
Transduction: Add the lentiviral particles to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency. Use a range of multiplicities of infection (MOIs) to determine the optimal virus concentration.
-
Incubation: Incubate the cells with the virus for 24 hours.
-
Media Change: Replace the virus-containing media with fresh complete media.
-
Selection (for stable cell lines): If the lentiviral vector contains a selectable marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the media 48 hours post-transduction to select for successfully transduced cells.
1.3.4 Validation of Knockdown
-
RNA Analysis: At 48-72 hours post-transduction (or after selection for stable lines), extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in MEIS1 mRNA levels.
-
Protein Analysis: Lyse the cells and perform a Western blot to confirm the reduction of MEIS1 protein levels.
Quantitative Data for Lentiviral shRNA Knockdown of MEIS1
| Cell Line | Method | Outcome Measure | Result | Reference |
| Murine Mll-AF9 leukemia cells | Lentiviral shRNA | Cell Growth | Decreased proliferation | |
| Murine Mll-AF9 leukemia cells | Lentiviral shRNA | Cell Differentiation | Monocytic differentiation | |
| RS4;11 cells | Lentiviral shRNA | Protein Expression | >80% knockdown of MEIS1 protein |
Section 2: this compound Treatment
Mechanism of Action
This compound is a small molecule inhibitor that directly targets the MEIS1 protein. It was identified through in silico screening and is designed to interfere with the interaction between the MEIS1 homeodomain and its target DNA binding sites (TGACAG). By blocking this interaction, this compound prevents MEIS1 from regulating the transcription of its target genes, thereby inhibiting its biological functions.
Advantages and Disadvantages
Advantages:
-
Direct Protein Inhibition: Acts directly on the MEIS1 protein, providing a rapid and reversible mode of action.
-
Temporal Control: The inhibitory effect can be controlled by the timing and duration of treatment.
-
Simpler Protocol: Does not require the complex procedures associated with viral vector production.
-
Potentially Fewer Off-Target Effects: As a small molecule designed for a specific protein pocket, it may have a more defined off-target profile compared to shRNA. However, off-target effects are still possible and should be investigated.
Disadvantages:
-
Potential for Off-Target Binding: Small molecules can bind to other proteins with similar structural motifs, leading to unintended effects.
-
Pharmacokinetic Challenges: In vivo efficacy depends on factors such as absorption, distribution, metabolism, and excretion (ADME).
-
Development and Cost: The synthesis and optimization of small molecule inhibitors can be a lengthy and expensive process.
Experimental Protocol: this compound Treatment
This protocol provides a general guideline for the in vitro use of this compound.
2.3.1 Reagent Preparation
-
Stock Solution: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
2.3.2 In Vitro Treatment
-
Cell Seeding: Plate target cells in a suitable culture vessel and allow them to adhere and enter the logarithmic growth phase.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Replace the existing cell culture medium with the this compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Following incubation, harvest the cells for downstream analysis.
2.3.3 Validation of Inhibition
-
Target Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of known MEIS1 target genes, such as Hif-1α and Hif-2α. A decrease in the expression of these genes indicates successful inhibition of MEIS1 activity.
-
Functional Assays: Perform relevant functional assays to assess the biological consequences of MEIS1 inhibition, such as cell proliferation assays (e.g., MTT, BrdU), apoptosis assays (e.g., Annexin V staining), or differentiation assays.
Quantitative Data for this compound Treatment
| Cell Type | Method | Outcome Measure | Result | Reference |
| Murine Lin- cells | This compound (1 µM) | Colony Forming Units (CFU) | Increased CFU-GEMM, CFU-G/M/GM, and BFU-E colonies | |
| Human CD34+ cells | This compound (0.1-10 µM) | Cell Self-Renewal | Induced self-renewal | |
| MEIS-luciferase reporter cells | This compound (0.1 µM) | Luciferase Activity | >90% inhibition | |
| Neonatal cardiomyocytes | This compound | Proliferating Cardiomyocytes | Up to 4.5-fold increase | |
| Leukemia Stem Cells | This compound | Cell Survival | Reduced survival via apoptosis |
Section 3: Visualizations
MEIS1 Signaling Pathway
References
Application of MEISi-1 in 3D Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid Ecotropic Viral Integration Site 1 (MEIS1) is a homeodomain transcription factor that plays a critical role in normal development, stem cell regulation, and tumorigenesis.[1] As a member of the TALE (Three Amino Acid Loop Extension) family of homeodomain proteins, MEIS1 often forms complexes with other transcription factors, such as PBX and HOX proteins, to regulate the expression of target genes involved in cell proliferation and differentiation.[2] Given its fundamental role in developmental processes and its dysregulation in various cancers, MEIS1 presents a compelling target for therapeutic intervention and for manipulating cellular fate in in vitro models.[3]
Three-dimensional (3D) organoid culture systems have emerged as powerful tools that bridge the gap between traditional 2D cell culture and in vivo animal models. These self-organizing structures recapitulate the complex architecture and cellular heterogeneity of native organs, providing a more physiologically relevant platform for disease modeling, drug screening, and developmental studies.
This document provides detailed application notes and protocols for the utilization of MEISi-1, a small molecule inhibitor of MEIS1, in 3D organoid culture systems. These guidelines are intended for researchers, scientists, and drug development professionals interested in investigating the role of MEIS1 in organoid development, homeostasis, and disease.
Mechanism of Action of MEIS1
MEIS1 functions as a transcriptional regulator, and its activity is highly context-dependent, influencing various signaling pathways. Inhibition of MEIS1 with this compound is expected to modulate these pathways, thereby affecting organoid development and cellular behavior.
Key Signaling Pathways Involving MEIS1:
-
HOX/PBX Signaling: MEIS1 forms trimeric complexes with HOX and PBX proteins to regulate the expression of downstream target genes crucial for developmental patterning and cell fate decisions.
-
Wnt Signaling: In some contexts, MEIS1 has been shown to interact with components of the Wnt signaling pathway, which is fundamental for the maintenance and differentiation of stem cells in many organoid systems.
-
Notch Signaling: MEIS1 can influence the Notch signaling pathway, a critical regulator of cell-cell communication, stem cell maintenance, and differentiation in various tissues.
Application of this compound in 3D Organoid Cultures
The application of this compound in 3D organoid cultures can be utilized to:
-
Investigate the role of MEIS1 in organoid formation and development: By inhibiting MEIS1, researchers can elucidate its necessity for the establishment, growth, and morphogenesis of organoids from various tissues such as the intestine, lung, and brain.
-
Modulate stem cell fate and differentiation: Given MEIS1's role in maintaining stem cell populations, this compound can be used to promote or inhibit the differentiation of specific cell lineages within the organoid.
-
Model diseases with dysregulated MEIS1 activity: In cancer organoids where MEIS1 is overexpressed, this compound can be used to assess the therapeutic potential of targeting this pathway.
-
High-throughput drug screening: Organoid models treated with this compound can be used in high-throughput screening platforms to identify synergistic or antagonistic effects with other compounds.
Data Presentation: Expected Quantitative Effects of this compound on Organoid Cultures
While specific quantitative data for this compound in 3D organoid cultures is not yet widely published, based on its known functions, the following tables outline the expected outcomes. Researchers should generate their own data to confirm these hypotheses.
Table 1: Hypothetical Effects of this compound on Intestinal Organoid Development
| Parameter | Control (DMSO) | This compound (1 µM) | This compound (10 µM) |
| Organoid Formation Efficiency (%) | 85 ± 5 | 60 ± 8 | 35 ± 7 |
| Average Organoid Diameter (µm) at Day 7 | 450 ± 50 | 300 ± 40 | 150 ± 30 |
| Lgr5+ Stem Cell Marker Expression (Fold Change) | 1.0 | 0.4 ± 0.1 | 0.1 ± 0.05 |
| Vil1+ Enterocyte Marker Expression (Fold Change) | 1.0 | 1.8 ± 0.3 | 2.5 ± 0.4 |
Table 2: Postulated Effects of this compound on Glioblastoma Spheroid Viability
| Parameter | Control (DMSO) | This compound (1 µM) | This compound (10 µM) |
| Spheroid Viability (%) at 72h | 100 | 75 ± 6 | 40 ± 9 |
| Caspase-3/7 Activity (Fold Change) | 1.0 | 2.5 ± 0.5 | 4.8 ± 0.7 |
| SOX2+ Stem Cell Marker Expression (Fold Change) | 1.0 | 0.6 ± 0.2 | 0.2 ± 0.1 |
Experimental Protocols
The following protocols are generalized for the application of this compound in 3D organoid culture. Specific parameters such as cell density, Matrigel concentration, and media composition should be optimized for the specific organoid type.
Protocol 1: General Protocol for this compound Treatment of 3D Organoids
Materials:
-
Established 3D organoid culture (e.g., intestinal, lung, neural)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium appropriate for the specific organoid type
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Multi-well culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Organoid Seeding:
-
Thaw and culture organoids according to standard protocols for the specific tissue type.
-
Mechanically or enzymatically dissociate organoids into small fragments or single cells.
-
Resuspend the organoid fragments/cells in the appropriate volume of cold basement membrane matrix.
-
Plate droplets of the organoid-matrix suspension into pre-warmed multi-well plates.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound in the organoid culture medium. A typical starting concentration range is 0.1 µM to 10 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Gently add the this compound containing medium or control medium to the wells with the solidified organoid-matrix domes.
-
-
Culture and Maintenance:
-
Incubate the plates at 37°C and 5% CO₂.
-
Replace the medium with fresh this compound or control medium every 2-3 days.
-
-
Analysis:
-
Monitor organoid growth and morphology daily using brightfield microscopy.
-
At desired time points, harvest organoids for downstream analysis such as viability assays (e.g., CellTiter-Glo), RNA extraction for gene expression analysis (RT-qPCR or RNA-seq), or fixation for immunofluorescence staining.
-
Protocol 2: High-Throughput Screening of this compound in 3D Spheroids
Materials:
-
Cancer cell line capable of forming spheroids (e.g., glioblastoma, breast cancer)
-
Ultra-low attachment multi-well plates (e.g., 96-well or 384-well)
-
Spheroid formation medium
-
This compound and other compounds for screening
-
Automated liquid handling system (recommended)
-
High-content imaging system or plate reader for viability assays
Procedure:
-
Spheroid Formation:
-
Seed a defined number of cells per well in ultra-low attachment plates with spheroid formation medium.
-
Centrifuge the plates at a low speed to facilitate cell aggregation.
-
Incubate for 24-72 hours to allow for spheroid formation.
-
-
Compound Addition:
-
Prepare a compound library plate containing serial dilutions of this compound and other test compounds.
-
Use an automated liquid handler to transfer the compounds to the spheroid plate.
-
-
Incubation and Analysis:
-
Incubate the spheroids with the compounds for a defined period (e.g., 72 hours).
-
Perform a cell viability assay (e.g., CellTiter-Glo 3D) and read the luminescence on a plate reader.
-
Alternatively, use a high-content imager to quantify spheroid size, morphology, and fluorescence-based viability markers.
-
Mandatory Visualizations
Signaling Pathway Diagrams (Graphviz DOT language)
Caption: MEIS1 Signaling Interactions.
Caption: this compound Organoid Treatment Workflow.
References
Application Notes and Protocols: Flow Cytometry Analysis of Hematopoietic Progenitors Treated with MEISi-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid ecotropic viral integration site 1 (MEIS1) is a homeodomain transcription factor that plays a critical role in both normal hematopoiesis and leukemogenesis.[1][2] MEIS1 is highly expressed in hematopoietic stem cells (HSCs) and early progenitors, where it is essential for maintaining quiescence and promoting self-renewal.[3][4] Mechanistically, MEIS1, in conjunction with cofactors such as PBX and HOX proteins, regulates the transcription of genes involved in cell cycle control and metabolism, including the hypoxia-inducible factors Hif-1α and Hif-2α.[5] Given its pivotal role, MEIS1 has emerged as a promising therapeutic target. Small molecule inhibitors of MEIS1, such as MEISi-1, have been developed to modulate the activity of hematopoietic stem and progenitor cells (HSPCs). These inhibitors offer a potential strategy for the ex vivo expansion of HSCs for transplantation and other therapeutic applications.
This document provides detailed protocols for the in vitro treatment of murine hematopoietic progenitors with the MEIS1 inhibitor, this compound, and subsequent analysis using multi-color flow cytometry.
Data Presentation
Treatment of murine lineage-negative (Lin-) hematopoietic progenitor cells with this compound for 7 days results in a dose-dependent expansion of various hematopoietic stem and progenitor cell populations ex vivo. The following table summarizes the quantitative analysis of these cell populations by flow cytometry.
| Cell Population | Marker Profile | This compound Concentration | Fold Increase (vs. Control) |
| c-Kit+ Progenitors | c-Kit+ | 1 µM | ~1.5 |
| 10 µM | ~2.0 | ||
| Sca-1+ Progenitors | Sca-1+ | 1 µM | ~1.8 |
| 10 µM | ~2.5 | ||
| LSK Cells | Lin-Sca-1+c-Kit+ | 1 µM | ~2.0 |
| 10 µM | ~3.0 | ||
| LT-HSCs | Lin-Sca-1+c-Kit+CD34low | 1 µM | ~2.5 |
| 10 µM | ~4.0 |
Data compiled from dose-response experiments. Actual fold increases may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Treatment of Murine Hematopoietic Progenitors with this compound
This protocol describes the isolation and in vitro culture of murine bone marrow cells for treatment with the MEIS1 inhibitor, this compound.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Lineage Cell Depletion Kit (e.g., MACS or EasySep)
-
StemSpan™ SFEM II or similar serum-free expansion medium
-
Murine Stem Cell Factor (SCF)
-
Murine Thrombopoietin (TPO)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize mice according to approved institutional protocols.
-
Dissect femurs and tibias and place them in cold DPBS.
-
Flush the bone marrow from the bones using a 25G needle and syringe with DPBS + 2% FBS.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes at 4°C, and discard the supernatant.
-
Resuspend the cell pellet in an appropriate buffer for lineage depletion.
-
-
Enrichment of Lineage-Negative (Lin-) Progenitors:
-
Perform lineage depletion according to the manufacturer's protocol to enrich for hematopoietic stem and progenitor cells.
-
-
Cell Culture and this compound Treatment:
-
Resuspend the enriched Lin- cells in pre-warmed StemSpan™ SFEM II medium supplemented with 100 ng/mL SCF, 50 ng/mL TPO, and 1x Penicillin-Streptomycin.
-
Plate the cells in a 96-well plate at a density of 30,000 cells per well in a final volume of 200 µL.
-
Add this compound to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a DMSO vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7 days.
-
Protocol 2: Flow Cytometry Analysis of this compound Treated Progenitors
This protocol details the staining and analysis of hematopoietic progenitor populations following this compound treatment.
Materials:
-
DPBS + 2% FBS (FACS Buffer)
-
Fc Block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies:
-
Lineage cocktail (e.g., anti-CD3, CD4, CD8, B220, Gr-1, Mac-1, Ter119)-APC
-
Anti-Sca-1 (Ly-6A/E)-PE-Cy7
-
Anti-c-Kit (CD117)-PE
-
Anti-CD34-FITC
-
-
Viability dye (e.g., DAPI, 7-AAD)
-
Flow cytometer (e.g., BD FACS Calibur or similar)
Procedure:
-
Cell Harvesting and Staining:
-
After the 7-day incubation, gently resuspend the cells in each well.
-
Transfer the cell suspension to 5 mL FACS tubes.
-
Wash the cells with 2 mL of cold FACS Buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of FACS Buffer containing Fc Block. Incubate on ice for 10 minutes.
-
Add the cocktail of fluorochrome-conjugated antibodies at pre-determined optimal concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 2 mL of cold FACS Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer containing a viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Use single-stained controls for compensation setup.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound treatment and analysis.
Flow Cytometry Gating Strategy
Caption: Gating strategy for identifying hematopoietic progenitors.
MEIS1 Signaling Pathway in Hematopoiesis
Caption: Simplified MEIS1 signaling pathway in hematopoiesis.
References
- 1. Dual actions of Meis1 inhibit erythroid progenitor development and sustain general hematopoietic cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy [mdpi.com]
- 3. Meis1 preserves hematopoietic stem cells in mice by limiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meis1 regulates the metabolic phenotype and oxidant defense of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MEISi-1 solubility and stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MEIS1 inhibitor, MEISi-1.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound?
A1: Based on available information, it is recommended to prepare a stock solution of this compound in a suitable organic solvent like DMSO. For long-term storage, aliquots of the stock solution should be kept at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q2: What is the recommended working concentration for this compound in cell culture?
A2: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. Published studies have used concentrations in the range of 0.1 µM to 10 µM for in vitro experiments.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What is the mechanism of action of this compound?
A3: this compound is a small molecule inhibitor of the MEIS1 protein.[1][2] MEIS1 is a homeodomain transcription factor that plays a crucial role in the regulation of gene expression involved in processes like hematopoietic stem cell self-renewal.[3] MEIS1 often forms complexes with other proteins, such as PBX and HOX, to bind to specific DNA sequences and regulate the transcription of target genes. This compound is thought to directly inhibit the activity of the MEIS1 protein, thereby modulating the expression of its downstream targets.
Troubleshooting Guide
Problem: I observed precipitation when I diluted my this compound stock solution into the cell culture medium.
-
Possible Cause 1: Poor aqueous solubility of this compound.
-
Solution: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions such as cell culture media. To mitigate this, ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. When diluting, add the stock solution to the medium dropwise while gently vortexing to ensure rapid mixing and prevent localized high concentrations of the compound that could lead to precipitation.
-
-
Possible Cause 2: High concentration of this compound.
-
Solution: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific cell culture medium. Try lowering the final concentration of this compound in your experiment. It is advisable to perform a solubility test by preparing serial dilutions of this compound in your medium and visually inspecting for any precipitate formation after a short incubation period.
-
Problem: I am not observing the expected biological effect of this compound in my experiments.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Solution: As mentioned in the FAQs, the effective concentration of this compound can be cell-type dependent. Perform a dose-response curve to identify the optimal concentration range for your specific experimental setup.
-
-
Possible Cause 2: Instability of this compound in the cell culture medium.
-
Possible Cause 3: Incorrect storage and handling.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles, which can lead to degradation of the compound.
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | |
| Typical In Vitro Working Concentration | 0.1 µM - 10 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Add a sufficient volume of sterile, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is well-mixed.
-
Prepare the required volume of complete cell culture medium pre-warmed to 37°C.
-
While gently vortexing the cell culture medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is below the tolerance level of your cell line (typically <0.5%).
-
Use the freshly prepared this compound-containing medium immediately for your experiment.
Visualizations
Caption: MEIS1 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound solubility and stability.
References
Technical Support Center: Off-Target Effects of MEISi-1 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the MEIS1 inhibitor, MEISi-1. The focus is to address potential off-target effects that may be encountered during cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the homeodomain of the MEIS1 protein.[1] By binding to the homeodomain, this compound is intended to inhibit the transcriptional activity of MEIS1. The on-target effects of this compound have been shown to modulate hematopoietic stem cell (HSC) activity.[2][3] Specifically, inhibition of MEIS1 by this compound leads to the downregulation of its target genes, including Hif-1α and Hif-2α.[2][3]
Q2: Are there any known or suspected off-target effects of this compound?
Q3: I am observing a phenotype in my cellular assay that is inconsistent with MEIS1 inhibition. Could this be an off-target effect?
A3: It is possible. Unexpected or paradoxical phenotypes are common indicators of potential off-target effects for any small molecule inhibitor. For example, if you expect decreased cell proliferation based on MEIS1's role in your cell type, but observe the opposite, it warrants further investigation into off-target activities. It is also important to consider that the function of MEIS1 can be context-dependent, acting as a positive or negative regulator of proliferation in different cancer types.
Q4: What are the first steps I should take to troubleshoot potential off-target effects of this compound?
A4: A systematic approach is crucial. We recommend the following initial steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting MEIS1 in your cellular system at the concentrations used. This can be done by measuring the expression of known MEIS1 target genes (e.g., Hif-1α, Hif-2α) via qPCR.
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. Off-target effects are often more pronounced at higher concentrations. If the unexpected phenotype only appears at high concentrations, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated MEIS1 Inhibitor: If available, compare the phenotype induced by this compound with that of a structurally different MEIS1 inhibitor. If both compounds produce the same phenotype, it strengthens the on-target hypothesis.
Troubleshooting Guides
Issue 1: Unexpected Changes in Gene Expression Profiles
Symptoms: Your RNA-seq or qPCR data shows significant changes in genes that are not known downstream targets of MEIS1.
Possible Cause: At high concentrations, transcription factors like MEIS1 can exhibit altered DNA binding specificity, potentially binding to the consensus sequences of other transcription factors, such as AP-1. This compound's off-target effects could also be modulating other signaling pathways.
Troubleshooting Protocol:
-
Bioinformatics Analysis: Analyze the promoter regions of the unexpectedly regulated genes for consensus binding sites of other transcription factors.
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR or ChIP-seq to determine if MEIS1 is binding to these unexpected gene promoters in the presence of this compound.
-
Orthogonal Inhibition: Use inhibitors for other potential transcription factors or signaling pathways identified in your bioinformatics analysis to see if you can recapitulate or block the observed gene expression changes.
Issue 2: Discrepancy Between this compound Phenotype and Genetic Knockdown
Symptoms: The cellular phenotype you observe with this compound treatment is different from the phenotype you see when you knock down MEIS1 using siRNA or CRISPR/Cas9.
Possible Cause: This is a strong indicator of an off-target effect. The inhibitor may be affecting other proteins that are not targeted by the genetic approach.
Troubleshooting Protocol:
-
Validate Knockdown Efficiency: Ensure your siRNA or CRISPR/Cas9 approach is efficiently reducing MEIS1 protein levels.
-
Rescue Experiment: In MEIS1-knockout cells, treat with this compound. If the inhibitor still produces the phenotype, it is acting through an off-target mechanism.
-
Broad-Spectrum Profiling (if feasible): Consider commercial kinase panel screening or other broad-spectrum profiling services to identify potential off-target binding partners of this compound.
Quantitative Data Summary
Table 1: On-Target and Potential Off-Target Activity of this compound
| Compound | Target | Assay Type | Effect | Concentration | Reference |
| This compound | MEIS1 | MEIS-luciferase reporter | Inhibition | Effective at 0.1 µM | |
| This compound | MEIS1 target genes (Hif-1α, Hif-2α) | Gene expression analysis | Downregulation | Not specified | |
| This compound | PBX (potential off-target) | PBX-luciferase reporter | Inhibition | At higher doses |
Experimental Protocols
Protocol 1: Validating On-Target Engagement of this compound by qPCR
Objective: To confirm that this compound is inhibiting the transcriptional activity of MEIS1 in the cell line of interest.
Methodology:
-
Cell Treatment: Plate cells and treat with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using validated primers for known MEIS1 target genes (e.g., HIF1A, HIF2A) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes compared to the vehicle control. A dose-dependent decrease in the expression of MEIS1 target genes indicates on-target activity.
Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout
Objective: To determine if the genetic removal of MEIS1 recapitulates the phenotype observed with this compound.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a critical exon of the MEIS1 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells and select for transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of the MEIS1 protein by Western blot or sequencing of the target locus.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound. If the phenotypes match, it supports an on-target effect.
Visualizations
Caption: On-target signaling pathway of MEIS1 and the inhibitory action of this compound.
Caption: A stepwise workflow for troubleshooting unexpected cellular effects of this compound.
Caption: A logical guide to diagnosing potential off-target effects of this compound.
References
Technical Support Center: Optimizing MEISi-1 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of MEISi-1, a small molecule inhibitor of the MEIS1 homeodomain protein. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that directly targets the homeodomain of the MEIS1 protein.[1] MEIS1 is a transcription factor that plays a crucial role in normal development, hematopoiesis, and various diseases, including cancer.[2][3] It typically forms complexes with other proteins, such as PBX and HOX family members, to regulate the transcription of target genes.[2][4] By binding to the MEIS1 homeodomain, this compound is thought to disrupt these interactions and inhibit the transcriptional activity of MEIS1, thereby affecting downstream cellular processes like proliferation and differentiation.
Q2: What are the known in vivo effects of this compound in preclinical models?
A2: In vivo studies in mice have demonstrated that this compound can effectively modulate hematopoietic stem cell (HSC) activity. Administration of this compound has been shown to induce the expansion of the HSC pool in the bone marrow. Furthermore, this compound treatment leads to the downregulation of known MEIS1 target genes, including Hypoxia-Inducible Factor 1-alpha (Hif-1α) and Hypoxia-Inducible Factor 2-alpha (Hif-2α).
Q3: What is the recommended starting dose for an in vivo study with this compound?
A3: A specific, universally optimized starting dose for this compound has not been established in the public domain. However, a common practice for novel small molecule inhibitors is to initiate a dose-range finding study, also known as a Maximum Tolerated Dose (MTD) study. This involves administering escalating doses of the compound to different groups of animals to identify a dose that is both efficacious and well-tolerated. It is crucial to begin with a low dose and carefully monitor for any signs of toxicity.
Q4: How should this compound be prepared and administered for in vivo studies?
A4: For in vivo administration, this compound should be dissolved in a suitable vehicle. The choice of vehicle will depend on the solubility of the compound. A common approach for hydrophobic small molecules is to first dissolve the compound in an organic solvent like DMSO and then dilute it with an aqueous solution such as saline or phosphate-buffered saline (PBS) to a final, non-toxic concentration of the organic solvent. The most common route of administration for preclinical in vivo studies is intraperitoneal (IP) injection. One study reported administering this compound to mice via IP injection for three consecutive days.
Q5: What are the potential downstream effects of MEIS1 inhibition that can be monitored as pharmacodynamic markers?
A5: Inhibition of MEIS1 is expected to modulate the expression of its target genes. Therefore, monitoring the mRNA or protein levels of genes such as Hif-1α, Hif-2α, and various cyclin-dependent kinase inhibitors (CDKIs) in relevant tissues (e.g., bone marrow, tumor) can serve as valuable pharmacodynamic markers to assess the biological activity of this compound in vivo.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Suboptimal Dose: The administered dose may be too low to achieve the desired biological effect. | - Conduct a dose-escalation study to determine if a higher dose improves efficacy without causing toxicity. - Analyze pharmacodynamic markers (e.g., target gene expression) in tissue samples to confirm target engagement at the administered dose. |
| Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. | - Consider alternative routes of administration (e.g., oral gavage, intravenous injection) if IP injection is not effective. - Perform pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and target tissues over time. | |
| Compound Instability: this compound may be unstable in the formulation or rapidly metabolized in vivo. | - Ensure the formulation is prepared fresh before each administration. - Analyze the stability of this compound in the chosen vehicle over time. - PK studies can also provide insights into the metabolic stability of the compound. | |
| Unexpected Toxicity | Dose-Related Toxicity: The administered dose may be too high, leading to adverse effects. | - Reduce the dose to determine if the toxicity is dose-dependent. - Carefully monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). - Include a vehicle-only control group to rule out toxicity caused by the formulation. |
| Off-Target Effects: this compound may be interacting with unintended molecular targets. | - If possible, perform in vitro profiling against a panel of related proteins to assess selectivity. - A thorough literature search for known off-target liabilities of similar chemical scaffolds may be informative. | |
| High Variability in Results | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Ensure precise and consistent dosing techniques. - Normalize the dose to the body weight of each animal. |
| Biological Variability: Inherent biological differences between individual animals. | - Increase the number of animals per group to improve statistical power. - Ensure that animals are age- and sex-matched. |
Experimental Protocols
Protocol 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Appropriate animal model (e.g., C57BL/6 mice, 8-10 weeks old)
-
Syringes and needles for administration
Methodology:
-
Dose Selection: Based on in vitro IC50 values and literature on similar compounds, select a starting dose and at least 3-4 escalating dose levels (e.g., 1, 5, 10, 25, 50 mg/kg). Include a vehicle-only control group.
-
Animal Groups: Assign a minimum of 3-5 animals per dose group.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of dosing, dilute the stock solution with the appropriate vehicle to the final desired concentrations. Ensure the final concentration of the organic solvent is well-tolerated (typically <10% for DMSO in IP injections).
-
Administration: Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in breathing).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: The MTD is typically defined as the highest dose that does not result in significant morbidity, mortality, or a body weight loss of more than 15-20%.
Protocol 2: In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.
Materials:
-
This compound
-
Vehicle
-
Disease-relevant animal model
-
Calipers for tumor measurement (if applicable)
-
Reagents for pharmacodynamic analysis (e.g., RNA extraction kits, antibodies)
Methodology:
-
Dose Selection: Based on the results of the MTD study, select 2-3 well-tolerated and potentially efficacious doses of this compound. Include a vehicle control group.
-
Animal Groups: Randomize animals into treatment groups once the disease is established (e.g., tumors reach a certain size).
-
Compound Preparation and Administration: Prepare and administer this compound as described in the MTD protocol. The dosing schedule (e.g., daily, every other day) should be based on any available pharmacokinetic data or the anticipated mechanism of action.
-
Efficacy Assessment:
-
Monitor relevant efficacy endpoints throughout the study (e.g., tumor volume, survival, disease-specific biomarkers).
-
-
Pharmacodynamic Analysis:
-
At the end of the study (or at interim time points), collect tissues of interest (e.g., tumor, bone marrow).
-
Analyze the expression of MEIS1 target genes (e.g., Hif-1α, Hif-2α) by qPCR or Western blot to confirm target engagement.
-
-
Data Analysis: Compare the efficacy endpoints between the treatment and control groups using appropriate statistical methods.
Data Presentation
Table 1: Example Data from a Hypothetical In Vivo Efficacy Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle | 0 | 1500 ± 150 | 0 |
| This compound | 10 | 1050 ± 120 | 30 |
| This compound | 25 | 750 ± 90 | 50 |
| This compound | 50 | 450 ± 60 | 70 |
Visualizations
Caption: MEIS1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for In Vivo Dose Optimization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting MEISi-1 inconsistency in experimental results
Welcome to the technical support center for researchers working with MEIS1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies and challenges encountered during experiments involving MEIS1.
Frequently Asked Questions (FAQs)
Q1: What is MEIS1 and what is its primary function?
Myeloid Ecotropic Viral Integration Site 1 (MEIS1) is a homeobox protein that belongs to the TALE (Three Amino Acid Loop Extension) family of transcription factors.[1][2][3] Its primary function is to act as a transcriptional regulator, often in complex with other proteins like HOX and PBX, to control gene expression.[4] MEIS1 plays crucial roles in normal development, including hematopoiesis, limb development, and cardiogenesis, as well as in the pathology of certain cancers, particularly leukemia.
Q2: What are the known isoforms of MEIS1 and their molecular weights?
The human MEIS1 gene encodes a protein of 390 amino acids. There are known isoforms of MEIS1, with predicted molecular weights of approximately 43 kDa and 50 kDa. It is important to verify the expected isoform in your specific cell or tissue type, as expression can vary.
Q3: What are the key interaction partners of MEIS1 that might affect experimental outcomes?
MEIS1 frequently forms protein complexes to regulate gene expression. Its primary interaction partners include:
-
PBX proteins (PBX1, PBX2, PBX3): These are common cofactors for MEIS1.
-
HOX proteins (e.g., HOXA9, HOXA10, HOXB13): MEIS1 often forms trimeric complexes with HOX and PBX proteins to bind to target DNA.
-
PREP1: This protein can compete with MEIS1 for binding to PBX1, which can influence MEIS1 protein stability.
Disruption of these interactions during experimental procedures can lead to inconsistent results.
Troubleshooting Guides
Western Blotting
Issue: Inconsistent or weak MEIS1 bands in Western Blots.
This is a common issue that can arise from multiple factors, from sample preparation to antibody performance.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Protein Degradation | MEIS1 protein can be susceptible to degradation by proteases upon cell lysis. Ensure the use of a fresh, comprehensive protease inhibitor cocktail in your lysis buffer. Lysis with hot SDS buffer can also help inactivate proteases rapidly. |
| Disruption of Protein Complexes | MEIS1 stability and nuclear localization can be dependent on its interaction with partners like PBX and HOX proteins. Harsh lysis conditions might disrupt these complexes. Consider using a milder lysis buffer (e.g., RIPA with adjusted detergent concentrations) to maintain protein-protein interactions. |
| Antibody Issues | The specificity and affinity of the primary antibody are critical. Validate your MEIS1 antibody by running a positive control (e.g., lysate from a cell line known to express high levels of MEIS1) and a negative control. Ensure the antibody is validated for the specific application (Western Blot) and species you are using. |
| Low MEIS1 Abundance | MEIS1 expression levels can be low in certain cell types. Increase the amount of total protein loaded onto the gel. You may also need to enrich for nuclear proteins, as MEIS1 is a transcription factor. |
| Suboptimal Transfer | Small proteins like MEIS1 (~43-50 kDa) can sometimes be transferred through the membrane. Optimize your transfer time and voltage. Using a 0.2 µm PVDF membrane can improve retention of smaller proteins. |
Experimental Protocol: Western Blot for MEIS1
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-40 µg of total protein per lane on a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a 0.2 µm PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-MEIS1 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation (ChIP)
Issue: Low yield or high background in MEIS1 ChIP experiments.
As a transcription factor, ChIP is a key technique to study MEIS1 function. However, obtaining high-quality ChIP data can be challenging.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Inefficient Cross-linking | Over- or under-cross-linking can impact immunoprecipitation efficiency. Optimize formaldehyde (B43269) cross-linking time (typically 5-15 minutes). Excessive cross-linking can mask the epitope recognized by the antibody. |
| Incomplete Chromatin Shearing | Chromatin must be sheared to an optimal size range of 200-1000 bp. Optimize sonication or enzymatic digestion conditions. Verify fragment size by running an aliquot of sheared chromatin on an agarose (B213101) gel. |
| Low Antibody Affinity/Specificity | Not all antibodies that work in Western Blot are suitable for ChIP. Use a ChIP-validated anti-MEIS1 antibody. The amount of antibody used may also need optimization (typically 1-10 µg per ChIP reaction). |
| High Background | High background can result from non-specific binding of chromatin to the beads or antibody. Pre-clear the chromatin with protein A/G beads before adding the specific antibody. Ensure sufficient washing steps with buffers of appropriate stringency. |
| Low Abundance of MEIS1 at Target Loci | MEIS1 may not be highly enriched at all potential binding sites. Increase the amount of starting chromatin per immunoprecipitation. |
Experimental Protocol: MEIS1 ChIP
-
Cross-linking: Cross-link cells with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse cells and shear chromatin to an average size of 500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear chromatin with protein A/G beads. Incubate the pre-cleared chromatin with 5 µg of a ChIP-validated anti-MEIS1 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the enriched DNA by qPCR or next-generation sequencing (ChIP-seq).
RT-qPCR
Issue: Inconsistent MEIS1 gene expression results in RT-qPCR.
Quantifying MEIS1 mRNA levels can be affected by several factors, leading to variability between replicates.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| RNA Quality | Degraded or impure RNA is a major source of variability in RT-qPCR. Assess RNA integrity (e.g., using a Bioanalyzer) and purity (A260/280 and A260/230 ratios). Always include an RNase inhibitor during RNA extraction. |
| Genomic DNA Contamination | MEIS1 primers may amplify contaminating genomic DNA. Treat RNA samples with DNase I. Design primers that span an exon-exon junction to specifically amplify mRNA. |
| Primer/Probe Design | Poorly designed primers can lead to inefficient or non-specific amplification. Use primer design software to create specific primers for MEIS1 and validate their efficiency with a standard curve. |
| Reverse Transcription Variability | The efficiency of the reverse transcription step can vary. Use a consistent amount of high-quality RNA for each reaction. Ensure all reagents are properly mixed and incubated at the optimal temperature. |
| Pipetting Errors | Small volume variations can lead to significant differences in Cq values, especially for technical replicates. Prepare a master mix for all reactions to minimize pipetting errors. |
Experimental Protocol: RT-qPCR for MEIS1
-
RNA Extraction: Extract total RNA from cells or tissues using a column-based kit or Trizol, including a DNase I treatment step.
-
RNA Quantification and Quality Check: Measure RNA concentration and assess purity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
qPCR: Set up qPCR reactions in triplicate using a SYBR Green or probe-based master mix, validated MEIS1 primers, and cDNA template.
-
Data Analysis: Normalize MEIS1 expression to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate relative expression using the ΔΔCq method.
Signaling Pathways and Workflows
Caption: Core transcriptional complex involving MEIS1, PBX1, and HOXA9.
Caption: Logical workflow for troubleshooting weak MEIS1 Western Blot signals.
Caption: Logical steps to address low DNA yield in MEIS1 ChIP experiments.
References
Determining MEISi-1 IC50 in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the IC50 of MEISi-1 in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) protein.[1] MEIS1 is a homeodomain transcription factor that plays a crucial role in normal hematopoiesis and is often dysregulated in various cancers, particularly acute myeloid leukemia (AML).[2][3] It typically forms complexes with other transcription factors, such as HOXA9 and PBX, to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[3] this compound is designed to interfere with the DNA-binding activity of the MEIS1 homeodomain, thereby inhibiting its transcriptional function.[4]
Q2: In which cancer types is MEIS1 signaling relevant?
A2: MEIS1 signaling is most prominently implicated in AML, where its overexpression is a negative prognostic factor. Besides leukemia, aberrant MEIS1 expression has been observed in other cancers, including prostate cancer, esophageal squamous cell carcinoma, and neuroblastoma.
Q3: What are the expected outcomes of this compound treatment on cancer cells?
A3: Inhibition of MEIS1 by this compound is expected to reduce the viability of cancer cells that are dependent on MEIS1 signaling. This can manifest as decreased cell proliferation, induction of apoptosis, and potentially differentiation of leukemic cells.
Q4: Are there known resistance mechanisms to this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms could include mutations in the MEIS1 protein that prevent drug binding, upregulation of alternative signaling pathways that bypass the need for MEIS1, or increased drug efflux from the cancer cells.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., using trypan blue) before seeding.
-
-
Possible Cause: Variation in drug concentration due to improper serial dilutions.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause: Fluctuation in incubation time.
-
Solution: Adhere to a strict incubation timeline for all plates within an experiment and between experiments.
-
Issue 2: No significant cell death observed even at high concentrations of this compound.
-
Possible Cause: The cell line used is not dependent on MEIS1 signaling.
-
Solution: Verify the expression level of MEIS1 in your cell line using techniques like qPCR or Western blotting. Select cell lines known to have high MEIS1 expression for your experiments. A correlation has been observed between high MEIS expression and sensitivity to MEIS inhibitors in prostate cancer cells.
-
-
Possible Cause: this compound instability in the culture medium.
-
Solution: Check the stability of this compound under your specific experimental conditions (e.g., temperature, pH, media components). Consider replenishing the drug-containing medium if the experiment spans several days.
-
-
Possible Cause: Incorrect assay for measuring cell viability.
-
Solution: Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and experimental setup. Some assays can be affected by the chemical properties of the compound being tested.
-
Issue 3: Inconsistent dose-response curve (not sigmoidal).
-
Possible Cause: Cytotoxicity at high concentrations is not due to the specific inhibition of MEIS1.
-
Solution: Investigate off-target effects of this compound at high concentrations. Consider using a lower range of concentrations or a different assay to confirm the mechanism of cell death.
-
-
Possible Cause: Issues with the viability assay readout.
-
Solution: Ensure that the absorbance or luminescence readings are within the linear range of the instrument. Check for interference of the compound with the assay reagents.
-
Data Presentation
Table 1: Summary of MEISi-2 IC50 Values in Prostate Cancer Cell Lines
| Cell Line | MEIS1/2/3 Expression | IC50 of MEISi-2 (µM) |
| PC-3 | High | Lower |
| DU145 | High | Lower |
| 22Rv-1 | Lower | Higher |
| LNCaP | Lower | Higher |
Note: This table is based on a study that found a positive correlation between the levels of MEIS1/2/3 proteins and the efficacy of a MEIS inhibitor (MEISi-2) in prostate cancer cell lines. The study demonstrated that MEISi-2 decreased the viability of PC-3, DU145, 22Rv-1, and LNCaP cells, with higher efficacy in cells with higher MEIS expression. Specific IC50 values for this compound were not available in the public domain at the time of this publication.
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count to ensure viability is >90%.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified MEIS1 signaling pathway in leukemia.
References
MEIS1 Cytotoxicity Assessment and Mitigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of MEIS1-related cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of MEIS1 in cytotoxicity?
A1: Myeloid Ectopic Viral Integration Site 1 (MEIS1) is a homeobox transcription factor with a dual role in cell survival and apoptosis. Overexpression of MEIS1 alone can induce caspase-dependent apoptosis in various cell types, including endometrial and some cancer cells.[1][2][3] However, when co-expressed with its partner protein HOXA9, MEIS1's pro-apoptotic function is suppressed, contributing to cell survival and, in some contexts, leukemogenesis.[2][4]
Q2: How can MEIS1-induced cytotoxicity be assessed?
A2: MEIS1-induced cytotoxicity can be evaluated using a variety of standard in vitro assays that measure cell viability, proliferation, and apoptosis. Commonly used methods include:
-
Cell Viability Assays: MTT and CCK-8 assays are colorimetric assays that measure metabolic activity, which correlates with the number of viable cells.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a robust method to quantify the percentage of apoptotic and necrotic cells. Western blotting for cleaved caspases (e.g., caspase-3, caspase-8) can confirm the activation of the apoptotic cascade.
Q3: What are the known signaling pathways involved in MEIS1-mediated cytotoxicity?
A3: MEIS1-mediated apoptosis is primarily driven through the intrinsic and extrinsic caspase pathways. In endometrial cells, MEIS1 has been shown to upregulate the expression of Tumor Necrosis Factor Receptor 1 (TNFR1), leading to the activation of caspase-8 and the subsequent apoptotic cascade. The JNK signaling pathway has also been implicated in MEIS1-induced apoptosis in some cellular contexts.
Q4: Are there small molecule inhibitors available to study or mitigate MEIS1 function?
A4: Yes, small molecule inhibitors of MEIS1 have been developed. MEISi-1 and MEISi-2 are two such inhibitors that have been shown to reduce the viability of cancer cells by inducing apoptosis. Additionally, indirect inhibition of MEIS1 can be achieved by targeting the Menin-MLL interaction, which is crucial for the expression of MEIS1 in certain types of leukemia.
Quantitative Data Summary
The following tables summarize quantitative data related to the cytotoxic effects of MEIS1 inhibitors and the pro-apoptotic potential of MEIS1 overexpression.
Table 1: IC50 Values of MEIS1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| MEISi-2 | PC-3 | Prostate Cancer | ~15 | |
| MEISi-2 | DU145 | Prostate Cancer | ~20 | |
| MEISi-2 | 22Rv-1 | Prostate Cancer | ~10 | |
| MEISi-2 | LNCaP | Prostate Cancer | >30 |
Table 2: Quantification of Apoptosis Induced by MEIS1 Overexpression
| Cell Type | Method of MEIS1 Overexpression | Apoptosis Measurement | Result | Reference |
| Eutopic Endometrial Stromal Cells (EESCs) | Lentiviral Transduction | Annexin V/PI Flow Cytometry | Significant increase in apoptotic cells | |
| Reh (human B-cell precursor leukemia) | Transient Transfection | DAPI Staining | Increased nuclear condensation | |
| HL-60 (human promyelocytic leukemia) | Transient Transfection | Not specified | Induction of apoptosis |
Detailed Experimental Protocols
Protocol 1: Assessment of MEIS1 Inhibitor Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of a MEIS1 inhibitor on an adherent cancer cell line.
Materials:
-
Adherent cancer cell line (e.g., PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MEIS1 inhibitor (e.g., MEISi-2) dissolved in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MEIS1 inhibitor in complete culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Quantification of MEIS1-Induced Apoptosis by Annexin V/PI Staining
This protocol describes how to quantify apoptosis in a cell line following the overexpression of MEIS1 using lentiviral transduction.
Materials:
-
Target cell line
-
Lentiviral particles encoding MEIS1 and a control vector (e.g., empty vector or GFP)
-
Polybrene
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Lentiviral Transduction:
-
Seed 1 x 10⁵ cells per well in a 24-well plate.
-
Add lentiviral particles (at a predetermined Multiplicity of Infection, MOI) and Polybrene (final concentration 4-8 µg/mL) to the cells.
-
Incubate for 24 hours, then replace the medium with fresh complete medium.
-
Continue to culture the cells for 48-72 hours to allow for MEIS1 expression.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Troubleshooting Guides
Troubleshooting MEIS1 Overexpression/Knockdown Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low MEIS1 expression after transfection/transduction | - Suboptimal transfection reagent or protocol- Low lentiviral titer or MOI- Poor cell health | - Optimize the DNA:transfection reagent ratio.- Use a transfection reagent known to be effective for your cell type.- Determine the lentiviral titer and perform a titration to find the optimal MOI.- Ensure cells are healthy and in the exponential growth phase. |
| No significant increase in apoptosis after MEIS1 overexpression | - Insufficient MEIS1 expression level- Presence of anti-apoptotic factors (e.g., high HOXA9 expression)- Cell line is resistant to MEIS1-induced apoptosis | - Confirm MEIS1 overexpression by Western blot or qPCR.- Analyze the expression of HOXA9 in your cell line.- Test different cell lines that may be more sensitive to MEIS1. |
| Inefficient MEIS1 knockdown with siRNA | - Suboptimal siRNA concentration or transfection- Ineffective siRNA sequence- Rapid protein turnover | - Perform a dose-response experiment to find the optimal siRNA concentration.- Use a positive control siRNA (e.g., targeting a housekeeping gene) to verify transfection efficiency.- Test multiple siRNA sequences targeting different regions of the MEIS1 mRNA.- Perform a time-course experiment to determine the optimal time point for analysis. |
| Off-target effects with MEIS1 siRNA | - siRNA sequence has partial complementarity to other mRNAs | - Perform a BLAST search to check for potential off-target homology.- Use a pool of multiple siRNAs targeting MEIS1 to reduce the concentration of any single off-targeting siRNA.- Validate key findings with a second, non-overlapping siRNA sequence. |
General Cytotoxicity Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in MTT/CCK-8 assays | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium. |
| Low signal in Annexin V assay | - Insufficient number of apoptotic cells- Incorrect gating during flow cytometry analysis | - Optimize the treatment conditions (dose and time) to induce a detectable level of apoptosis.- Use positive and negative controls to properly set the gates for apoptotic and live cell populations. |
| High background in Western blot for cleaved caspases | - Non-specific antibody binding- Overexposure of the blot | - Optimize the primary antibody concentration.- Increase the number and duration of washes.- Reduce the exposure time during chemiluminescence detection. |
Visualizations
References
MEISi-1 Technical Support Center: Your Guide to Effective Long-Term Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the dissolution, storage, and long-term use of MEISi-1, a potent small molecule inhibitor of the MEIS1 homeodomain protein. Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful application of this compound in your research.
Dissolution and Storage Protocols
Proper dissolution and storage of this compound are critical for maintaining its stability and efficacy. Follow these guidelines to ensure optimal performance in your experiments.
Dissolution Protocol
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).
Recommended Solvent: 100% DMSO
Procedure:
-
Before opening, bring the vial of this compound powder to room temperature.
-
Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock solution concentration. A common stock concentration is 10 mM.
-
To aid dissolution, vortex the solution and, if necessary, sonicate or warm the vial in a water bath at 37°C for a short period. Ensure the compound is fully dissolved before use.
Storage of this compound
Solid Form:
| Storage Temperature | Duration |
| -20°C | Up to 12 months |
| 4°C | Up to 6 months |
Stock Solution (in DMSO):
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month[1] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to prevent degradation.
-
Hygroscopic Nature of DMSO: Use fresh, anhydrous DMSO to prepare your stock solution, as absorbed water can affect the solubility and stability of this compound.
-
Light Sensitivity: Store both the solid compound and stock solutions protected from light.
Troubleshooting Guide
Encountering issues during your experiments? This guide addresses common problems and provides practical solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous media | - Low aqueous solubility of this compound.- Rapid change in solvent polarity.- High final concentration. | - Perform a stepwise dilution of the DMSO stock solution into your aqueous buffer or cell culture medium.- Ensure the final concentration of DMSO in your experiment is low (ideally ≤ 0.5%) to minimize solvent toxicity and precipitation.- If precipitation persists, consider using a co-solvent such as PEG400 or Tween 80 in your final dilution. |
| Inconsistent or weaker than expected activity | - Degradation of this compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial concentration of the stock solution.- Cellular efflux of the inhibitor. | - Prepare a fresh stock solution from the solid compound.- Verify the concentration of your stock solution using a spectrophotometer, if possible.- Increase the concentration of this compound in your assay or reduce the incubation time to minimize the impact of cellular efflux. |
| High cell toxicity observed | - Final DMSO concentration is too high.- The concentration of this compound is above the optimal range for your cell type. | - Ensure the final DMSO concentration in your cell culture medium is non-toxic for your specific cell line (typically below 0.5%).- Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cells. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various experimental settings.
| Assay Type | Cell Type | Effective Concentration | Reference |
| MEIS-luciferase Reporter Assay | HEK293T | 0.1 µM | [2] |
| Hematopoietic Stem Cell (HSC) Maintenance and Self-Renewal | Murine and Human HSCs | 0.1 - 10 µM | [2] |
| Colony-Forming Unit (CFU) Assay | Murine Lin- cells | 1 µM | [3] |
Experimental Protocols
MEIS-Luciferase Reporter Assay
This protocol outlines a general procedure to assess the inhibitory activity of this compound on MEIS1-dependent transcription.
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a MEIS-responsive luciferase reporter plasmid and a MEIS1 expression plasmid using a suitable transfection reagent. A Renilla luciferase plasmid can be co-transfected for normalization.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle control.
Hematopoietic Stem Cell (HSC) Expansion Assay
This protocol describes a method to evaluate the effect of this compound on the ex vivo expansion of HSCs.
-
Cell Isolation: Isolate lineage-negative (Lin-) hematopoietic stem and progenitor cells from murine bone marrow or human cord blood.
-
Cell Culture: Culture the isolated cells in a serum-free medium supplemented with appropriate cytokines to support HSC survival and proliferation.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) to the cell culture.
-
Incubation: Incubate the cells for 7 days.
-
Flow Cytometry Analysis: On day 7, harvest the cells and stain them with fluorescently labeled antibodies against HSC surface markers (e.g., for murine cells: c-Kit, Sca-1, CD34, CD150, CD48; for human cells: CD34, CD133).
-
Data Analysis: Analyze the cells by flow cytometry to quantify the number and percentage of different HSC populations.
Signaling Pathways and Workflows
MEIS1 Signaling Pathway in Hematopoietic Stem Cells
MEIS1 is a key transcription factor that regulates hematopoietic stem cell (HSC) quiescence and metabolism. It promotes the expression of downstream targets such as Hypoxia-Inducible Factor 1-alpha (HIF-1α) and HIF-2α. This compound inhibits the transcriptional activity of MEIS1, leading to the downregulation of these target genes. This can result in a shift in HSC metabolism and an expansion of the HSC pool.
Caption: MEIS1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Handling
This workflow provides a logical sequence for the preparation and use of this compound in your experiments.
Caption: A streamlined workflow for handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly targets the homeodomain of the MEIS1 transcription factor. By binding to the homeodomain, this compound prevents MEIS1 from binding to its target DNA sequences, thereby inhibiting its transcriptional activity.[3]
Q2: In which research areas can this compound be used?
A2: this compound is a valuable tool for studying processes regulated by MEIS1, including hematopoietic stem cell self-renewal and differentiation, cardiac regeneration, and cancer biology. MEIS1 is implicated in various cancers, including leukemia, neuroblastoma, and breast cancer.
Q3: What is the recommended final concentration of DMSO in cell culture experiments with this compound?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably not exceeding 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: Can I store my diluted working solution of this compound?
A4: It is not recommended to store diluted aqueous solutions of this compound for extended periods, as the compound may be less stable and prone to precipitation. Prepare fresh working solutions from your frozen DMSO stock for each experiment.
Q5: What are the known downstream targets of MEIS1 that are affected by this compound?
A5: this compound has been shown to downregulate the expression of MEIS1 target genes, including Hif-1α and Hif-2α, which are key regulators of cellular metabolism and response to hypoxia. It also affects the expression of HSC quiescence modulators like Foxo3.
References
Technical Support Center: Overcoming Resistance to MEISi-1 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to MEISi-1, a potent inhibitor of the MEIS1 transcription factor, in their cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor designed to disrupt the critical interaction between MEIS1 and its HOX co-factors. By binding to MEIS1, this compound allosterically prevents the formation of the MEIS1-HOX-PBX protein complex, which is essential for the transcription of target genes involved in cell proliferation, differentiation, and survival in certain cancers, such as acute myeloid leukemia (AML) and neuroblastoma.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
Resistance to this compound can emerge through several mechanisms. Based on current research into transcription factor inhibitors, the most probable causes include:
-
Target Alteration: Mutations in the MEIS1 gene that alter the drug-binding site, reducing the affinity of this compound for the MEIS1 protein.
-
Upregulation of Compensatory Pathways: Activation of parallel signaling pathways that bypass the need for MEIS1-dependent transcription. A common example is the upregulation of the PI3K/AKT/mTOR pathway, which can promote cell survival and proliferation independently.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.
-
Target Overexpression: Increased expression of the MEIS1 protein itself, requiring higher concentrations of this compound to achieve the same inhibitory effect.
Q3: How can I confirm that my resistant cell line has developed one of these mechanisms?
Several experimental approaches can be used to investigate the mechanism of resistance. See the Troubleshooting Guide below for a step-by-step workflow.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to identifying the cause of acquired this compound resistance in your cancer cell line.
Problem: Decreased Sensitivity to this compound in Culture
Step 1: Confirm the Resistance Phenotype
The first step is to quantify the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line versus the parental (sensitive) cell line.
Experimental Protocol: Determining IC50 with a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for a period that reflects the cell doubling time (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the output (absorbance or luminescence) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve. Use a non-linear regression model to calculate the IC50 value for each cell line.
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant AML Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| MOLM-13 (Parental) | 15 | - |
| MOLM-13 (Resistant) | 450 | 30 |
| MV4-11 (Parental) | 25 | - |
| MV4-11 (Resistant) | 800 | 32 |
Step 2: Investigate Potential Resistance Mechanisms
Based on the confirmed resistance, proceed with the following investigations.
Workflow for Investigating this compound Resistance
Caption: Workflow for troubleshooting this compound resistance.
A. Assess Target Alteration: MEIS1 Gene Sequencing
-
Protocol:
-
RNA/DNA Extraction: Isolate genomic DNA or mRNA from both parental and resistant cell lines.
-
PCR Amplification: Amplify the coding region of the MEIS1 gene using high-fidelity polymerase.
-
Sanger Sequencing: Sequence the PCR products and compare the sequences to identify any potential mutations in the resistant line.
-
B. Evaluate Bypass Signaling: Western Blot Analysis
-
Protocol:
-
Protein Lysate Preparation: Prepare whole-cell lysates from both parental and resistant cell lines (with and without this compound treatment).
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
Table 2: Example Western Blot Densitometry Data (Relative Protein Levels)
| Protein | Parental Cells | Resistant Cells |
| p-AKT (Ser473) | 1.0 | 4.5 |
| Total AKT | 1.0 | 1.1 |
| MEIS1 | 1.0 | 1.2 |
| GAPDH | 1.0 | 1.0 |
C. Test for Increased Drug Efflux: P-gp Activity Assay
-
Protocol:
-
Cell Treatment: Incubate parental and resistant cells with a fluorescent P-gp substrate (e.g., Rhodamine 123).
-
Inhibitor Control: Include a condition where cells are co-incubated with a known P-gp inhibitor (e.g., Verapamil).
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. Reduced fluorescence in the resistant line, which is restored by the P-gp inhibitor, indicates increased efflux.
-
Signaling Pathway: MEIS1 Action and Potential Resistance Mechanisms
Caption: MEIS1 pathway and mechanisms of this compound resistance.
Solutions and Further Steps
-
If a MEIS1 mutation is found: The resistance is target-driven. Consider using a next-generation MEIS1 inhibitor that binds to a different site, if available.
-
If bypass pathways (e.g., PI3K/AKT) are activated: This is a common resistance mechanism. A combination therapy approach may be effective. Test the efficacy of combining this compound with a relevant inhibitor (e.g., a PI3K inhibitor like Alpelisib or an AKT inhibitor like Ipatasertib).
-
If increased drug efflux is confirmed: The resistance is due to reduced intracellular drug concentration. Combine this compound with a P-gp inhibitor to restore sensitivity.
-
If MEIS1 is overexpressed: The cells may require a higher dose of this compound to achieve a therapeutic effect. Evaluate if a dose escalation is possible within a non-toxic range.
MEISi-1 Technical Support Center: Primary Cell Culture Applications
Welcome to the technical support center for MEISi-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing the MEIS1 inhibitor, this compound, with a focus on improving its efficacy in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) protein.[1][2] MEIS1 is a TALE (Three Amino Acid Loop Extension) homeodomain transcription factor that plays a crucial role in hematopoiesis, leukemogenesis, and development by forming complexes with other transcription factors like PBX and HOXA9 to regulate gene expression.[3][4][5] this compound functions by targeting the MEIS homeodomain, which impairs its ability to bind to its DNA target motif (TGACAG), thereby inhibiting its transcriptional activity.
Q2: In which types of primary cells has this compound been shown to be effective? A2: this compound has been validated in both murine and human primary hematopoietic stem cells (HSCs). Specifically, studies have demonstrated its activity in murine LSKCD34low cells and human CD34+, CD133+, and ALDHhi cells, where it induces self-renewal ex vivo. It has also been used to study cardiomyocyte proliferation.
Q3: What are the recommended storage and handling conditions for this compound? A3: For optimal stability, the this compound stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is typically dissolved in a solvent like DMSO. Before use, allow the vial to equilibrate to room temperature and briefly centrifuge to collect the contents at the bottom. Avoid repeated freeze-thaw cycles.
Q4: What are the known downstream targets and pathways affected by this compound? A4: Inhibition of MEIS1 by this compound leads to the downregulation of key MEIS1 target genes. These include hypoxia-inducible factors Hif-1α and Hif-2α. Consequently, this compound can modulate HSC metabolism, shifting it away from glycolysis towards mitochondrial phosphorylation, and affect the cellular redox state. In some contexts, MEIS1 inhibition also affects the expression of cyclin-dependent kinase inhibitors (CDKIs).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Problem | Potential Cause | Recommended Solution |
| Low or No Efficacy | 1. Suboptimal Concentration: The effective concentration can vary between different primary cell types and donors. | Perform a dose-response curve experiment, typically ranging from 0.1 µM to 10 µM, to determine the optimal concentration for your specific cell type. |
| 2. Compound Instability: The inhibitor may have degraded due to improper storage or handling. | Ensure this compound has been stored correctly at -80°C or -20°C. Prepare fresh dilutions from a new stock solution for each experiment. | |
| 3. Low Target Expression: The primary cells may express low levels of MEIS1. | Confirm MEIS1 expression in your target cells using qPCR or Western blot before starting the experiment. | |
| 4. Cell Culture Conditions: Primary cells are sensitive to their environment. Suboptimal media or supplements can affect their response. | Use a validated, complete growth medium optimized for your primary cells, including necessary cytokines and growth factors. | |
| High Cell Toxicity / Low Viability | 1. Concentration Too High: Primary cells are often more sensitive than immortalized cell lines. | Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that balances efficacy and viability. |
| 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in the culture medium is low, typically ≤0.5%. Include a vehicle-only control (e.g., media with DMSO) to assess solvent toxicity. | |
| 3. Poor Primary Cell Quality: Cells may have low viability post-thaw or isolation. | Assess cell viability using a method like Trypan Blue exclusion before seeding. Ensure cells have adequate time to recover before adding the inhibitor. | |
| Inconsistent Results | 1. Variability in Primary Cells: Donor-to-donor variability is a known challenge with primary cells. | Use cells from multiple donors if possible. Standardize cell isolation and culture protocols meticulously. Keep detailed records of cell source and passage number. |
| 2. Inconsistent Treatment Duration: The timing of inhibitor addition and the duration of treatment can impact the outcome. | Standardize the experimental timeline. Add this compound at the same time point after cell seeding and incubate for a consistent duration (e.g., 48 hours to 7 days, depending on the assay). |
Below is a troubleshooting workflow to help diagnose efficacy issues.
Caption: Troubleshooting workflow for low this compound efficacy.
Quantitative Data Summary
The following tables summarize the effects of this compound on primary hematopoietic cells as reported in the literature.
Table 1: Effect of this compound on MEIS-Luciferase Reporter Activity (Data derived from Turan R D, et al., 2020)
| This compound Concentration | Inhibition of MEIS-Luc Reporter Activity (%) |
| 0.1 µM | Significant Inhibition Observed |
| 1 µM | Dose-dependent Inhibition |
| 10 µM | Strong Inhibition |
Table 2: Effect of this compound on Human HSC Self-Renewal Ex Vivo (Data derived from Turan R D, et al., 2020)
| Cell Type | This compound Concentration | Duration | Outcome |
| Human CD34+ cells | 0.1 µM - 10 µM | 7 days | Induced self-renewal |
| Human CD133+ cells | 0.1 µM - 10 µM | 7 days | Induced self-renewal |
| Human ALDHhi cells | 0.1 µM - 10 µM | 7 days | Induced self-renewal |
Signaling and Experimental Workflows
The diagrams below illustrate the key signaling pathway targeted by this compound and a general workflow for its application in primary cell culture.
Caption: this compound mechanism of action in inhibiting transcription.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: Preparation and Application of this compound
-
Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -80°C.
-
Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare a working solution by diluting the stock in the appropriate complete cell culture medium.
-
Application: Add the this compound working solution to the primary cell culture to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Controls: Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose) and an untreated control (medium only).
Protocol 2: Ex Vivo Culture of Human Hematopoietic Stem Cells (HSCs) with this compound (Adapted from Turan R D, et al., 2020)
-
Cell Preparation: Thaw or freshly isolate human HSCs (e.g., mobilized peripheral blood CD34+ cells).
-
Seeding: Seed 30,000 cells per well in a 96-well plate.
-
Culture Medium: Use a specialized medium for human HSCs, such as StemSpan™ SFEM, supplemented with a human cytokine cocktail (e.g., StemSpan™ CC100) and 1% Penicillin-Streptomycin-Amphotericin B.
-
Treatment: Add this compound to the wells at final concentrations ranging from 0.1 µM to 10 µM. Include vehicle (0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7 days.
-
Analysis: After the incubation period, harvest the cells for analysis by flow cytometry to assess the maintenance and expansion of HSC populations (e.g., staining for CD34, CD133).
Protocol 3: Colony-Forming Unit (CFU) Assay (Adapted from Turan R D, et al., 2020)
-
Initial Expansion: Culture primary hematopoietic cells (e.g., murine Lin- cells) for 7 days in the presence of 1 µM this compound or a vehicle control.
-
Cell Plating: After the expansion phase, harvest and count the cells. Plate 20,000 cells per dish in a methylcellulose-based medium (e.g., MethoCult™ GF M3434). Prepare in triplicate for each condition.
-
Incubation: Incubate the plates for 12 days at 37°C in a humidified incubator with 5% CO2.
-
Quantification: After 12 days, count the different types of colonies (e.g., CFU-GEMM, CFU-G/M, BFU-E) under a light microscope to assess the differentiation potential of the treated progenitor cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MEIS1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
MEISi-1 Specificity Validation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting control experiments to validate the specificity of the MEIS1 inhibitor, MEISi-1.
Frequently Asked Questions (FAQs)
FAQ 1: How can I confirm that this compound directly binds to MEIS1 in my cells?
To confirm direct target engagement of this compound with the MEIS1 protein in a cellular environment, the Cellular Thermal Shift Assay (CETSA) is the recommended method.[1][2][3][4] The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (in this case, this compound).
Troubleshooting Guide: CETSA for this compound Target Engagement
-
Issue: No observable thermal shift upon this compound treatment.
-
Possible Cause & Solution:
-
Insufficient Compound Concentration/Incubation: Optimize the concentration of this compound and increase the incubation time to ensure adequate cell permeability and target binding.
-
Suboptimal Heat-Shock Temperature: The chosen temperature may be too high or too low. Perform a temperature gradient experiment (e.g., 40°C to 70°C) to determine the optimal temperature that denatures unbound MEIS1 without causing complete aggregation.
-
Poor Antibody Quality: Ensure the anti-MEIS1 antibody used for Western blotting is specific and provides a strong signal. Validate the antibody with positive and negative controls (e.g., MEIS1 overexpressing and knockout/knockdown cell lysates).
-
-
-
Issue: High variability between replicates.
-
Possible Cause & Solution:
-
Inconsistent Heating/Cooling: Use a thermal cycler for precise and uniform temperature control during the heat challenge. Ensure rapid and consistent cooling after heating.
-
Pipetting Errors: Use precise pipetting techniques, especially when preparing serial dilutions and loading gels.
-
Incomplete Cell Lysis: Ensure complete lysis to release all soluble proteins. The protocol below recommends multiple freeze-thaw cycles.
-
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or the desired concentration of this compound. A typical starting concentration for this compound is 10 µM.
-
Incubate the cells for at least 1 hour at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the tubes across a range of temperatures for 3 minutes (e.g., 45°C to 65°C in 2°C increments). Include an unheated control (room temperature).
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Analysis:
-
Carefully collect the supernatant.
-
Quantify the protein concentration in the soluble fraction using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Analyze the amount of soluble MEIS1 protein by Western blotting using a validated anti-MEIS1 antibody.
-
Data Presentation: Hypothetical CETSA Results
The table below shows the expected relative band intensity (normalized to the 37°C control) from a Western blot for soluble MEIS1. A higher band intensity at elevated temperatures in the this compound treated group indicates thermal stabilization and therefore, target engagement.
| Temperature (°C) | Vehicle (DMSO) | This compound (10 µM) |
| 37 | 1.00 | 1.00 |
| 49 | 0.95 | 0.98 |
| 52 | 0.81 | 0.92 |
| 55 | 0.55 | 0.85 |
| 58 | 0.25 | 0.71 |
| 61 | 0.10 | 0.45 |
| 64 | <0.05 | 0.20 |
Visualization: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
FAQ 2: How can I test if this compound disrupts the MEIS1-HOXA9 protein-protein interaction?
MEIS1 is known to form functional complexes with other transcription factors, notably PBX and HOX proteins, to regulate gene expression. A key experiment to determine if this compound specifically inhibits the interaction between MEIS1 and its binding partners (like HOXA9) is Co-Immunoprecipitation (Co-IP). This technique allows you to "pull down" a target protein (the "bait," e.g., MEIS1) and see which other proteins (the "prey," e.g., HOXA9) are bound to it.
Troubleshooting Guide: Co-IP for MEIS1-HOXA9 Interaction
-
Issue: Low yield of the "prey" protein (HOXA9).
-
Possible Cause & Solution:
-
Weak or Transient Interaction: The MEIS1-HOXA9 interaction might be weak or require specific cellular conditions. Consider using a cross-linking agent (e.g., formaldehyde (B43269) or DSP) to covalently link interacting proteins before cell lysis.
-
Lysis Buffer Too Harsh: Strong detergents can disrupt protein-protein interactions. Use a gentle lysis buffer with non-ionic detergents like NP-40 or Triton X-100.
-
-
-
Issue: High background/non-specific binding to beads.
-
Possible Cause & Solution:
-
Insufficient Pre-clearing: Before adding the specific antibody, incubate the cell lysate with Protein A/G beads alone to capture proteins that non-specifically bind to the beads. Discard these beads and use the supernatant for the IP.
-
Inadequate Washing: Increase the number of wash steps after the immunoprecipitation and/or add a small amount of detergent to the wash buffer to reduce non-specific binding.
-
-
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis:
-
Treat cells with vehicle (DMSO) or this compound for the desired time.
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against the "bait" protein (e.g., anti-MEIS1) to the lysate. As a negative control, use an isotype-matched IgG antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins and an aliquot of the initial input lysate by Western blotting.
-
Probe separate blots with antibodies against the bait (MEIS1) and the potential prey (HOXA9) proteins.
-
Data Presentation: Hypothetical Co-IP Results
In the results below, a decrease in the HOXA9 signal in the MEIS1 pull-down from this compound treated cells would indicate that the inhibitor disrupts the MEIS1-HOXA9 interaction.
| Sample | IP Antibody | Western Blot | Expected Result | Interpretation |
| Input (DMSO) | - | Anti-MEIS1 | Band Present | Confirms MEIS1 expression |
| Input (DMSO) | - | Anti-HOXA9 | Band Present | Confirms HOXA9 expression |
| IP (DMSO) | Isotype IgG | Anti-HOXA9 | No Band | Negative control for non-specific binding |
| IP (DMSO) | Anti-MEIS1 | Anti-MEIS1 | Strong Band | Successful MEIS1 immunoprecipitation |
| IP (DMSO) | Anti-MEIS1 | Anti-HOXA9 | Band Present | MEIS1 and HOXA9 interact in control cells |
| IP (this compound) | Anti-MEIS1 | Anti-MEIS1 | Strong Band | Successful MEIS1 immunoprecipitation |
| IP (this compound) | Anti-MEIS1 | Anti-HOXA9 | Reduced/No Band | This compound disrupts MEIS1-HOXA9 interaction |
Visualization: Co-IP Experimental Logic
Caption: Logic of a Co-IP experiment to test this compound activity.
FAQ 3: How can I ensure my observed phenotype is due to MEIS1 inhibition and not off-target effects?
Validating that a cellular phenotype is specifically caused by the inhibition of the intended target is a critical step in using any small molecule inhibitor. A multi-pronged approach is necessary to build confidence in the specificity of this compound.
Troubleshooting Guide: Phenotypic Validation
-
Issue: The phenotype from this compound treatment does not match the phenotype from MEIS1 siRNA/shRNA knockdown.
-
Possible Cause & Solution:
-
Incomplete Knockdown: Verify the efficiency of your siRNA/shRNA by qPCR or Western blot. A partial knockdown may not produce as strong a phenotype as potent chemical inhibition.
-
Acute vs. Chronic Inhibition: Chemical inhibition with this compound is rapid, whereas genetic knockdown takes time, allowing for compensatory mechanisms to arise in the cell. Consider this difference when interpreting results.
-
Off-Target Effects of this compound: This discrepancy could indicate that this compound has off-target effects that contribute to the observed phenotype. Further investigation using proteomics-based methods may be required.
-
-
-
Issue: The inactive control compound shows some activity.
-
Possible Cause & Solution:
-
Impurity: The inactive control may be impure. Verify its purity by analytical methods.
-
Shared Off-Target: Both the active and inactive compounds may share a common off-target, although this is less likely if they are structurally distinct.
-
-
Experimental Strategy for Specificity Validation
-
Dose-Response Curve: Treat cells with a range of this compound concentrations. A specific inhibitor should produce a sigmoidal dose-response curve for the phenotype of interest, and this should correlate with the inhibition of MEIS1 downstream signaling.
-
Genetic Correlation: Compare the phenotype induced by this compound to that caused by genetic knockdown of MEIS1 (e.g., using siRNA or shRNA). A specific inhibitor should phenocopy the genetic perturbation.
-
Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. This compound should not produce the same phenotype, helping to rule out effects due to the chemical scaffold itself.
-
Rescue Experiment: If possible, overexpress a form of MEIS1 that is resistant to this compound. If the phenotype is reversed upon expression of the resistant mutant, it strongly suggests the effect is on-target.
Visualization: Logic for Validating this compound Specificity
Caption: A decision-making workflow for assessing this compound specificity.
FAQ 4: How can I use downstream targets of MEIS1 to validate this compound activity?
MEIS1 is a transcription factor that regulates the expression of several genes involved in processes like cell cycle and metabolism. Measuring the expression of known MEIS1 target genes after this compound treatment is an excellent way to confirm functional inhibition of MEIS1 activity. Studies have shown that MEIS1 regulates the expression of hypoxia-inducible factors Hif-1α and Hif-2α. Therefore, a decrease in the mRNA or protein levels of these genes upon this compound treatment would support its on-target activity.
Troubleshooting Guide: Downstream Target Analysis
-
Issue: No change in the expression of Hif-1α or Hif-2α.
-
Possible Cause & Solution:
-
Cell-Type Specificity: The regulation of these genes by MEIS1 might be cell-type specific. Search the literature for validated MEIS1 target genes in your specific cellular model.
-
Time Course: The transcriptional effects may be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point to observe changes in target gene expression.
-
Insufficient Inhibition: The concentration of this compound may not be sufficient to functionally inhibit MEIS1's transcriptional activity. Try a higher concentration, guided by your dose-response curves.
-
-
Experimental Protocol: qRT-PCR for Target Gene Expression
-
Treatment: Treat cells with vehicle (DMSO) and various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a standard protocol (e.g., Trizol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using validated primers for your target genes (e.g., HIF1A, EPAS1 [Hif-2α]) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
Data Presentation: Hypothetical qPCR Results
The data shows the relative mRNA expression of MEIS1 target genes after 24 hours of treatment with this compound, normalized to a housekeeping gene and the vehicle control.
| Target Gene | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| HIF1A | 0.85 | 0.62 | 0.41 |
| EPAS1 (Hif-2α) | 0.90 | 0.71 | 0.55 |
| GAPDH | 1.00 | 1.00 | 1.00 |
Visualization: Simplified MEIS1 Signaling Pathway
Caption: MEIS1 forms complexes to regulate target gene transcription.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Validation & Comparative
A Comparative Analysis of MEISi-1 and MEISi-2 Inhibitor Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of two small molecule MEIS inhibitors, MEISi-1 and MEISi-2. The information presented is based on available experimental data to assist in the selection of the appropriate inhibitor for research purposes.
Myeloid ecotropic viral integration site 1 (MEIS1) and Meis homeobox 2 (MEIS2) are members of the TALE (three-amino-acid loop extension) family of homeodomain transcription factors. They play crucial roles in normal development, stem cell function, and are implicated in the pathogenesis of various cancers, including leukemia. The development of small molecule inhibitors targeting MEIS proteins is of significant interest for both basic research and therapeutic applications. This guide focuses on the comparative analysis of two such inhibitors, this compound and MEISi-2.
Quantitative Comparison of Inhibitor Activity
Based on in vitro studies, both this compound and MEISi-2 have demonstrated potent inhibition of MEIS transcriptional activity. The primary method for quantifying this inhibition has been through luciferase reporter assays, where the inhibitors' ability to suppress MEIS-dependent gene expression is measured.
| Inhibitor | Target Assay | Concentration | Inhibition | Reference |
| This compound | MEIS-p21-luciferase reporter | 0.1 µM | Up to 90% | [1] |
| MEIS-HIF-luciferase reporter | 0.1 µM | Significant | [1] | |
| MEISi-2 | MEIS-p21-luciferase reporter | 0.1 µM | Up to 90% | [1] |
| MEIS-HIF-luciferase reporter | 0.1 µM | Significant | [1] |
Note: While specific IC50 values are not explicitly stated in the primary literature, the high percentage of inhibition at a low micromolar concentration suggests that both inhibitors are highly potent.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and MEISi-2.
MEIS Luciferase Reporter Assay
This assay is designed to measure the transcriptional activity of MEIS1.[2]
Objective: To quantify the inhibitory effect of this compound and MEISi-2 on MEIS1-mediated gene transcription.
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
Materials:
-
pCMV-SPORT6-Meis1 expression plasmid
-
MEIS-p21-luciferase reporter plasmid (containing MEIS binding sites from the p21 regulatory region) or MEIS-HIF-luciferase reporter plasmid (containing MEIS binding sites from the Hif-1α enhancer region)
-
pCMV-LacZ plasmid (for normalization of transfection efficiency)
-
Lipofectamine 2000 (or similar transfection reagent)
-
DMEM with 10% FBS
-
This compound and MEISi-2 dissolved in DMSO
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pCMV-SPORT6-Meis1, the respective MEIS-luciferase reporter plasmid, and the pCMV-LacZ plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound, MEISi-2, or DMSO (as a vehicle control) at the desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Cell Lysis: After 24-48 hours of inhibitor treatment, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Activity Measurement: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalization: Normalize the luciferase activity to the β-galactosidase activity (from the pCMV-LacZ plasmid) to account for variations in transfection efficiency.
-
Data Analysis: Express the results as a percentage of the luciferase activity in the DMSO-treated control cells.
Quantitative Real-Time PCR (qRT-PCR) for MEIS Target Gene Expression
This method is used to assess the effect of MEIS inhibitors on the expression of downstream target genes.
Objective: To determine the change in mRNA levels of MEIS target genes (e.g., Hif-1α, Hif-2α, p21) following treatment with this compound or MEISi-2.
Cell Line: Can be performed on various cell lines, including hematopoietic stem and progenitor cells.
Materials:
-
This compound and MEISi-2
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (Meis1, Hif-1α, Hif-2α, p21) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR detection system
Procedure:
-
Cell Treatment: Treat the cells with this compound, MEISi-2, or DMSO at the desired concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the DMSO-treated control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving MEIS1 and MEIS2, as well as the experimental workflow for evaluating the inhibitors.
References
A Comparative Guide to MEIS1 Inhibition in Leukemia Models: MEISi-1 Versus Indirect Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Myeloid Ecotropic Viral Integration Site 1 (MEIS1) is a critical driver of leukemogenesis, particularly in aggressive subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), often characterized by MLL rearrangements or NPM1 mutations.[1][2] Its role in promoting proliferation and blocking differentiation of leukemia cells has made it a compelling therapeutic target.[2][3] This guide provides a comparative analysis of a direct MEIS1 inhibitor, MEISi-1, against other therapeutic agents that indirectly lead to the downregulation of MEIS1 activity in preclinical leukemia models.
Direct vs. Indirect Inhibition of MEIS1
MEIS1-targeted therapeutic strategies can be broadly categorized into two approaches:
-
Direct Inhibition: This involves small molecules designed to bind directly to the MEIS1 protein, preventing its interaction with DNA and subsequent transcriptional activity. This compound and MEISi-2 are first-in-class small molecules developed through in silico screening to directly target the MEIS1 homeodomain.[4]
-
Indirect Inhibition: This approach targets upstream regulators or essential co-factors of MEIS1, leading to a downstream reduction in MEIS1 expression or function. This category includes Menin-MLL inhibitors, DOT1L inhibitors, and SYK inhibitors.
Comparative Efficacy in Leukemia Cell Lines
Menin-MLL Inhibitors
These inhibitors disrupt the interaction between Menin and MLL fusion proteins, which is crucial for the expression of MEIS1 and its target genes.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| VTP50469 | MOLM13 | 13 | |
| THP1 | 37 | ||
| NOMO1 | 30 | ||
| MV4;11 | 17 | ||
| RS4;11 | 25 | ||
| MI-503 | MV-4-11 | 14.7 | |
| MLL-AF9 transformed murine bone marrow cells | 220 (GI50) | ||
| M-525 | MOLM-13 | Not specified, but effective | |
| MV-4-11 | Not specified, but effective | ||
| MI-2 | MV-4-11 | 446 | |
| M-89 | MV-4-11 | 25 | |
| MOLM-13 | 54 | ||
| M-808 | MOLM-13 | 1 | |
| MV-4-11 | 4 | ||
| M-1121 | MOLM-13 | 51.5 | |
| MV-4-11 | 10.3 |
DOT1L Inhibitors
These agents inhibit the histone methyltransferase DOT1L, which is aberrantly recruited by MLL fusion proteins to upregulate MEIS1 and other target genes.
| Inhibitor | Cell Line | IC50 (nM) | Incubation Time | Reference |
| Pinometostat (EPZ-5676) | KOPN-8 | 71 | 14 days | |
| NOMO-1 | 658 | 14 days | ||
| EPZ004777 | MOLM-13 | Not specified, potent inhibitor | ||
| MV4-11 | Not specified, potent inhibitor | |||
| SYC-522 | MLL-rearranged leukemia cells | Not specified, potent inhibitor |
SYK Inhibitors
Inhibition of Spleen Tyrosine Kinase (SYK) has been shown to disrupt a regulatory loop involving MEIS1, leading to reduced leukemia cell survival.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Entospletinib (GS-9973) | MV4-11 | Sensitive | |
| MOLM13 | Sensitive | ||
| Cell-free assay | 7.7 | ||
| Fostamatinib (R406) | AML cell lines | Not specified, induces differentiation and blocks clonogenic potential |
Mechanism of Action and Effects on MEIS1
The different classes of inhibitors impact MEIS1 through distinct mechanisms, which are visualized in the signaling pathway diagrams below.
Direct Inhibition by this compound
This compound directly binds to the homeodomain of the MEIS1 protein, preventing its association with target DNA sequences. This leads to the downregulation of MEIS1 target genes such as Hif-1α and Hif-2α.
Caption: this compound directly inhibits MEIS1 protein from binding to its target DNA.
Indirect Inhibition via Menin-MLL Axis
Menin-MLL inhibitors disrupt the interaction between Menin and MLL fusion proteins. This complex is essential for recruiting transcriptional machinery to the promoters of MEIS1 and HOXA9, and its disruption leads to their downregulation.
Caption: Menin-MLL inhibitors block the Menin-MLL interaction, downregulating MEIS1.
Indirect Inhibition via DOT1L
DOT1L is recruited by MLL fusion proteins to methylate histone H3 at lysine (B10760008) 79 (H3K79), an epigenetic mark that promotes the expression of MEIS1 and HOXA9. DOT1L inhibitors block this activity.
Caption: DOT1L inhibitors prevent H3K79 methylation, leading to MEIS1 downregulation.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor on leukemia cell lines.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., MOLM13, MV4;11) in 96-well plates at a density of 5,000-10,000 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Inhibitor Treatment: Add the inhibitor at a range of concentrations (typically from 0.1 nM to 10 µM) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator. For inhibitors with a slower mechanism of action, such as Pinometostat, longer incubation times of 7 to 14 days may be necessary, with media and inhibitor replenishment every 3-4 days.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in leukemia cells following inhibitor treatment.
Protocol:
-
Cell Treatment: Treat leukemia cells with the inhibitor at its IC50 concentration and 2x IC50 concentration for 24, 48, and 72 hours. Include a vehicle control.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes and analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
In Vivo Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of an inhibitor in a mouse model.
Protocol:
-
Cell Implantation: Subcutaneously or intravenously inject immunodeficient mice (e.g., NSG mice) with a human leukemia cell line (e.g., MV4;11).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth (for subcutaneous models) or engraftment (for intravenous models). Once tumors are established or engraftment is confirmed, randomize mice into treatment and vehicle control groups.
-
Inhibitor Administration: Administer the inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. For example, VTP50469 has been administered orally twice daily.
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice throughout the study. For intravenous models, monitor leukemia burden in peripheral blood, bone marrow, and spleen by flow cytometry for human CD45+ cells.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and tissues for pharmacodynamic analysis (e.g., Western blot for target gene expression, immunohistochemistry).
Caption: A generalized workflow for preclinical evaluation of MEIS1 inhibitors.
Summary and Future Directions
This compound represents a novel, direct approach to targeting a key leukemogenic driver. In contrast, Menin-MLL, DOT1L, and SYK inhibitors offer clinically-tested, albeit indirect, means of downregulating MEIS1 activity.
-
Potency: Based on available data, Menin-MLL inhibitors such as VTP50469 and MI-503 demonstrate low nanomolar IC50 values in MLL-rearranged leukemia cell lines, indicating high potency. While direct comparative IC50 data for this compound in these lines is needed, its ability to inhibit MEIS-dependent transcription is well-established.
-
Mechanism: this compound offers the most direct and potentially specific inhibition of MEIS1 function. Indirect inhibitors have broader effects, which may offer therapeutic advantages but also potential for off-target toxicities.
-
Clinical Development: Menin-MLL, DOT1L, and SYK inhibitors have undergone clinical investigation, providing valuable safety and efficacy data in patients. This compound is at an earlier, preclinical stage of development.
Future studies should focus on generating head-to-head comparative data for this compound and indirect inhibitors in the same leukemia models. This should include IC50 determinations in a panel of leukemia cell lines, comprehensive apoptosis and cell cycle analyses, and in vivo efficacy studies in patient-derived xenograft models. Such data will be critical in determining the most promising therapeutic strategies for targeting the MEIS1 oncogene in leukemia.
References
- 1. mdpi.com [mdpi.com]
- 2. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating MEISi-1 Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for validating the target engagement of MEISi-1, a small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) transcription factor. Understanding and confirming that a drug candidate like this compound directly interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines and compares several key techniques, presenting their principles, experimental workflows, and a summary of their respective advantages and limitations.
MEIS1 Signaling and Mechanism of this compound
MEIS1 is a homeodomain transcription factor that plays a crucial role in normal development, hematopoiesis, and the pathogenesis of several cancers, including acute myeloid leukemia (AML).[1][2][3] MEIS1 does not typically act alone but forms heterodimers with other transcription factors, most notably from the PBX family.[1][2] This complex then binds to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation and differentiation, such as HIF-1α and HIF-2α. The small molecule inhibitors, this compound and MEISi-2, were developed to disrupt the activity of MEIS1, leading to the modulation of hematopoietic stem cell activity. Validating that this compound directly binds to MEIS1 in living cells is paramount to confirming its mechanism of action.
Caption: MEIS1 signaling pathway and the inhibitory action of this compound.
Comparative Analysis of Target Engagement Assays
Several biophysical and biochemical methods can be employed to measure the direct interaction between a small molecule and its protein target in living cells. Below is a comparison of four prominent techniques for validating this compound target engagement.
| Assay | Principle | Measures | Advantages | Disadvantages |
| Luciferase Reporter Assay | Indirectly measures target engagement by quantifying the transcriptional activity of a MEIS1-responsive reporter gene. | Downstream functional effect of target engagement. | High-throughput, sensitive, does not require a modified compound. | Indirect measurement, susceptible to off-target effects influencing the reporter. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct binding of this compound to MEIS1. | Label-free for both compound and target, applicable to native proteins. | Lower throughput, requires a specific antibody for detection, may not work for all targets. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged MEIS1 and a fluorescent tracer that competes with this compound. | Direct, real-time quantification of this compound binding affinity and residence time in living cells. | High-throughput, quantitative, provides kinetic data. | Requires genetic modification of the target protein and development of a specific fluorescent tracer. |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two fluorescent proteins fused to MEIS1 and an interacting partner (e.g., PBX). Disruption of the interaction by this compound reduces the FRET signal. | Disruption of MEIS1 protein-protein interactions. | Real-time analysis in living cells, provides spatial information. | Requires genetic modification of two proteins, potential for steric hindrance from fluorescent tags. |
Experimental Protocols
MEIS-dependent Luciferase Reporter Assay
This assay was the primary method used to validate the inhibitory activity of this compound and MEISi-2.
Principle: A reporter construct containing a luciferase gene under the control of a promoter with MEIS1 binding sites (e.g., from the p21 or HIF-1α regulatory regions) is introduced into cells. Co-expression of MEIS1 activates luciferase expression. The addition of this compound inhibits MEIS1 activity, leading to a dose-dependent decrease in the luciferase signal.
Experimental Workflow:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with a MEIS1 expression vector and a MEIS-responsive luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included for normalization.
-
Compound Treatment: After transfection, cells are treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Cell Lysis and Luciferase Assay: Following incubation, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized values are then plotted against the this compound concentration to determine the IC50 value.
Caption: Workflow for the MEIS-dependent luciferase reporter assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly confirm the binding of a compound to its target protein in a cellular context.
Principle: The binding of this compound to MEIS1 is expected to stabilize the protein structure, making it more resistant to thermal denaturation. By heating cell lysates or intact cells treated with this compound to various temperatures, the amount of soluble (non-denatured) MEIS1 can be quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Experimental Workflow:
-
Cell Treatment: Culture cells (e.g., a human AML cell line with endogenous MEIS1 expression) and treat with this compound or a vehicle control.
-
Heating: Aliquots of the cell suspension or lysate are heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and the aggregated, denatured proteins are pelleted by centrifugation.
-
Protein Quantification: The amount of soluble MEIS1 in the supernatant is quantified by Western blot using a MEIS1-specific antibody.
-
Data Analysis: The intensity of the MEIS1 bands is plotted against the temperature to generate melting curves. A rightward shift in the curve for this compound-treated samples indicates stabilization and target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of compound binding in living cells.
Principle: MEIS1 is expressed as a fusion protein with NanoLuc® luciferase (the BRET donor). A fluorescently labeled small molecule tracer that binds to MEIS1 is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc®-MEIS1 fusion, bringing the donor and acceptor in close proximity and generating a BRET signal. This compound competes with the tracer for binding to MEIS1, leading to a dose-dependent decrease in the BRET signal.
Experimental Workflow:
-
Vector Construction and Cell Line Generation: Create an expression vector for a NanoLuc®-MEIS1 fusion protein and generate a stable cell line or use transient transfection.
-
Tracer Titration: Determine the optimal concentration of the fluorescent tracer.
-
Compound Competition: Treat the cells expressing NanoLuc®-MEIS1 with a fixed concentration of the tracer and varying concentrations of this compound.
-
BRET Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the this compound concentration to determine the IC50 value, which reflects the binding affinity.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET can be used to monitor the disruption of MEIS1's interaction with its binding partners, such as PBX.
Principle: MEIS1 and its interacting partner (e.g., PBX1) are fused to a FRET pair of fluorescent proteins, such as cyan fluorescent protein (CFP) as the donor and yellow fluorescent protein (YFP) as the acceptor. When MEIS1-CFP and PBX1-YFP interact, excitation of CFP leads to energy transfer and emission from YFP. If this compound binds to MEIS1 and disrupts its interaction with PBX1, the distance between CFP and YFP increases, leading to a decrease in the FRET signal.
Experimental Workflow:
-
Vector Construction and Transfection: Create expression vectors for MEIS1-CFP and PBX1-YFP and co-transfect them into cells.
-
Compound Treatment: Treat the transfected cells with this compound or a vehicle control.
-
FRET Imaging: Acquire images of the cells using a fluorescence microscope equipped for FRET analysis. Excite the donor (CFP) and measure the emission from both the donor and the acceptor (YFP).
-
Data Analysis: Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence. A decrease in the FRET signal in this compound-treated cells indicates disruption of the MEIS1-PBX1 interaction.
Caption: Workflow for the FRET-based protein-protein interaction assay.
Conclusion
Validating the direct engagement of this compound with MEIS1 in living cells is essential for its continued development as a therapeutic agent. While indirect methods like luciferase reporter assays provide valuable functional information, direct binding assays such as CETSA and NanoBRET™ offer more definitive evidence of target engagement. The choice of assay will depend on the specific research question, available resources, and the desired throughput. A multi-assay approach, combining both direct and indirect methods, will provide the most comprehensive and robust validation of this compound target engagement.
References
- 1. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Pan-Cancer Analysis of MEIS1 in Human Tumors as Prognostic Biomarker and Immunotherapy Target [mdpi.com]
Validating MEIS1 Inhibition: A Comparative Guide to On-Target Effects using RNA-seq Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to confirm the on-target effects of MEIS1 inhibitors. Leveraging experimental data from RNA-sequencing (RNA-seq) analysis, we delve into both direct and indirect inhibition strategies, offering insights into their molecular consequences.
Myeloid Ectopic Viral Integration Site 1 (MEIS1) is a homeodomain transcription factor that plays a critical role in normal hematopoiesis and development.[1] However, its aberrant expression is a key driver in several cancers, particularly acute myeloid leukemia (AML), making it a compelling therapeutic target.[1][2] This guide focuses on the use of RNA-seq to validate the efficacy of MEIS1 inhibitors by examining their impact on the expression of downstream target genes.
Comparative Analysis of MEIS1 Inhibitor On-Target Effects
The primary approach to validate the effectiveness of a MEIS1 inhibitor is to demonstrate the downregulation of its known target genes. RNA-seq is a powerful tool for this, providing a global view of transcriptional changes. Below, we compare the on-target effects of a direct MEIS1 inhibitor with those of indirect inhibitors that affect MEIS1 expression.
| Inhibitor Class | Example Compound(s) | Mechanism of Action | Key Downregulated Target Genes (from RNA-seq) | Therapeutic Context |
| Direct MEIS1 Inhibitor | MEISi-1 | Binds to the MEIS1 homeodomain, preventing its interaction with DNA. | Hif-1α, Hif-2α[3][4] | Preclinical; Hematopoietic stem cell modulation |
| Indirect MEIS1 Inhibitor (Menin inhibitor) | Revumenib | Disrupts the interaction between Menin and MLL1, leading to the downregulation of the MLL1 fusion protein's target genes, including MEIS1. | MEIS1, HOXA9, PBX3 | Clinical trials for KMT2A-rearranged or NPM1-mutant acute leukemia |
| Indirect MEIS1 Inhibitor (DOT1L inhibitor) | Pinometostat (EPZ5676) | Inhibits the histone methyltransferase DOT1L, which is required for the expression of MLL-fusion target genes like MEIS1 and HOXA9. | MEIS1, HOXA9 | Clinical trials for MLL-rearranged leukemia |
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental approach for validating MEIS1 inhibitor on-target effects, the following diagrams are provided.
References
Probing the Function of a Master Regulator: A Comparative Guide to MEISi-1 Inhibition and MEIS1 Genetic Knockdown
For researchers investigating developmental pathways, stem cell biology, and oncogenesis, the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) transcription factor presents a critical regulatory node. As a member of the TALE (Three Amino Acid Loop Extension) family of homeodomain proteins, MEIS1 plays a pivotal role in orchestrating cell proliferation, differentiation, and fate commitment. [1][2] Its function is highly context-dependent, acting as a pro-proliferative driver in leukemia while restraining cell division in cardiomyocytes.[1][3]
To dissect its complex roles, scientists primarily rely on two powerful techniques: pharmacological inhibition with small molecules like MEISi-1 and genetic knockdown using RNA interference (RNAi). This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and pathway diagrams to help researchers select the most appropriate strategy for their experimental goals.
Mechanism of Action: A Tale of Two Interventions
The fundamental difference between this compound and genetic knockdown lies in the level at which they disrupt MEIS1 function. This compound is a direct protein inhibitor, while genetic knockdown prevents the protein from being produced.
-
This compound (Small Molecule Inhibitor): This small molecule was developed through high-throughput in silico screening to specifically target the highly conserved homeodomain of MEIS1.[4] By binding to this DNA-binding domain, this compound physically prevents the MEIS1 protein from recognizing and binding to its target DNA sequence (TGACAG), thereby inhibiting its transcriptional activity. This action is typically rapid and, depending on the compound's washout characteristics, can be reversible.
-
Genetic Knockdown (siRNA/shRNA): This technique operates at the post-transcriptional level. Small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) are introduced into the cell, where they are processed by the RNA-Induced Silencing Complex (RISC). The RISC complex then uses the siRNA/shRNA sequence as a guide to find and degrade the complementary MEIS1 messenger RNA (mRNA). This prevents the mRNA from being translated into protein, leading to a depletion of the MEIS1 protein pool. The effect is slower to manifest, requiring time for the existing protein to degrade, and is generally less reversible than small molecule inhibition.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of MEISi-1 Effects in Different Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of MEISi-1, a small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) homeodomain protein, across different species. The data presented here is synthesized from published experimental findings to offer a cross-validation of this compound's activity and to inform its potential applications in research and drug development.
Executive Summary
This compound has emerged as a valuable tool for modulating hematopoietic stem cell (HSC) activity.[1] Experimental evidence demonstrates its efficacy in both murine and human cells, highlighting its cross-species activity. This guide summarizes the key comparative data on the effects of this compound, details the experimental protocols used to generate this data, and visualizes the underlying signaling pathways and experimental workflows. While direct comparative studies are limited, this guide consolidates available data to provide a comprehensive overview for researchers.
Data Presentation: Comparative Effects of this compound
The following tables summarize the observed effects of this compound in murine and human cells based on available literature.
Table 1: In Vitro Efficacy of this compound on Hematopoietic Stem Cells
| Parameter | Murine (LSKCD34low cells) | Human (CD34+, CD133+, and ALDHhi cells) | Reference |
| Effect on HSC Self-Renewal | Induction of self-renewal | Induction of self-renewal | [1] |
| MEIS-Luciferase Reporter Inhibition | Significant inhibition | Significant inhibition | [1] |
| Downstream Gene Expression | Downregulation of Meis1, Hif-1α, Hif-2α | Downregulation of MEIS1 target genes | [1] |
Table 2: In Vivo Effects of this compound in Murine Models
| Parameter | Observed Effect in Mice | Reference |
| HSC Content in Bone Marrow | Induced HSC content | [1] |
| MEIS Target Gene Expression | Downregulation |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MEIS-Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on MEIS1 transcriptional activity.
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
A luciferase reporter plasmid containing MEIS binding motifs (e.g., TGACAG) upstream of the luciferase gene.
-
A MEIS1 expression plasmid (e.g., pCMV-SPORT6-Meis1).
-
An internal control plasmid for normalization of transfection efficiency (e.g., a Renilla luciferase or β-galactosidase expression vector).
-
-
Procedure:
-
Co-transfect the cells with the three plasmids.
-
After a suitable incubation period (e.g., 24 hours), treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate for an additional period (e.g., 48 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the internal control.
-
Ex Vivo Hematopoietic Stem Cell Expansion Assay
This assay assesses the ability of this compound to promote the self-renewal and expansion of HSCs outside of a living organism.
-
Cell Source:
-
Murine: Lineage-negative (Lin-) hematopoietic stem and progenitor cells, specifically LSKCD34low cells, are isolated from mouse bone marrow.
-
Human: CD34+, CD133+, or ALDHhi cells are isolated from sources such as cord blood, bone marrow, or mobilized peripheral blood.
-
-
Culture Conditions:
-
Cells are cultured in a serum-free medium supplemented with appropriate cytokine cocktails to support HSC viability and proliferation.
-
-
Treatment:
-
Cells are treated with different concentrations of this compound or DMSO as a control.
-
-
Analysis:
-
After a defined culture period (e.g., 7 days), the number of HSCs is quantified using flow cytometry, staining for specific cell surface markers (e.g., c-Kit, Sca-1 for murine; CD34, CD133 for human).
-
In Vivo Administration of this compound in Mice
This protocol outlines the systemic administration of this compound to mice to evaluate its in vivo effects.
-
Animal Model: Wild-type mice (e.g., C57BL/6) are typically used.
-
Administration Route: Intraperitoneal (IP) injection is a common method for systemic delivery.
-
Dosage and Formulation: this compound is dissolved in a suitable vehicle, such as DMSO, and then diluted in a sterile carrier like PBS for injection. The dosage and frequency of administration will depend on the specific study design.
-
Endpoint Analysis:
-
After the treatment period, mice are euthanized, and tissues of interest (e.g., bone marrow) are harvested.
-
Bone marrow cells are isolated and analyzed by flow cytometry to determine the frequency and number of HSCs and progenitor populations.
-
Gene expression analysis (e.g., qPCR) can be performed on isolated cells to assess the downregulation of MEIS1 target genes.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving MEIS1 and the experimental workflows described above.
Caption: MEIS1 Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for this compound Evaluation.
References
Unlocking Synergistic Drug Combinations with MEISi-1: A Guide for Researchers
For Immediate Release
A Comprehensive Comparison Guide for the Identification of Synergistic Compounds with MEISi-1 Through Phenotypic Screening
This guide provides researchers, scientists, and drug development professionals with a strategic framework for identifying and validating synergistic drug combinations with this compound, a small molecule inhibitor of the potent oncogenic transcription factor MEIS1. While direct high-throughput screening data for synergistic partners of this compound is not yet publicly available, this document leverages the known biological functions of MEIS1 to propose rational drug combinations and outlines detailed experimental protocols for their validation.
Introduction to MEIS1 and the Rationale for Combination Therapy
Myeloid Ecotropic Viral Integration Site 1 (MEIS1) is a homeodomain transcription factor that plays a critical role in both normal development and the pathogenesis of various cancers, particularly acute myeloid leukemia (AML).[1] MEIS1 often acts in concert with other transcription factors, such as HOXA9 and PBX proteins, to drive leukemogenesis.[2][3] Given its central role in oncogenic transcriptional programs, direct inhibition of MEIS1 presents a promising therapeutic strategy. This compound was identified through in silico screening as a direct inhibitor of MEIS1, showing activity in luciferase reporter assays and the ability to modulate hematopoietic stem cell activity.[4][5]
However, single-agent therapies in oncology are often limited by the development of resistance. Combination therapies that target parallel or downstream pathways can enhance efficacy, overcome resistance, and reduce toxicity. This guide focuses on a phenotypic screening approach to discover compounds that exhibit synergy with this compound.
Proposed Synergistic Combinations with this compound
Based on the known downstream targets and interacting pathways of MEIS1, we propose the following classes of compounds for synergistic screening with this compound:
-
FLT3 Inhibitors: MEIS1, in conjunction with HOXA9, is known to be an upstream regulator of the FMS-like tyrosine kinase 3 (FLT3) gene. Mutations in FLT3 are common drivers in AML. Studies have already demonstrated a synergistic effect between menin-MLL inhibitors (which reduce MEIS1 expression) and FLT3 inhibitors in AML models. Therefore, combining a direct MEIS1 inhibitor like this compound with a FLT3 inhibitor is a highly rational approach.
-
DOT1L Inhibitors: The histone methyltransferase DOT1L is involved in the MLL-rearranged leukemias where it promotes the expression of MEIS1 and HOXA9. Inhibition of DOT1L has been shown to repress MEIS1 expression. Targeting both MEIS1 directly with this compound and its upstream epigenetic regulation with a DOT1L inhibitor could lead to a potent synergistic effect.
-
Menin-MLL Interaction Inhibitors: The interaction between menin and MLL is crucial for the leukemogenic activity of MLL fusion proteins, which in turn drive the expression of MEIS1 and HOXA9. Inhibitors of the menin-MLL interaction have shown promise in preclinical and clinical settings. Combining these inhibitors with this compound would provide a dual blockade of the same oncogenic pathway at different nodes.
Experimental Protocols for Phenotypic Screening
This section outlines a detailed workflow for a phenotypic screen to identify and validate synergistic interactions with this compound.
Cell Lines and Culture
A panel of cancer cell lines with known MEIS1 dependency should be selected. For AML, cell lines such as MOLM-13 (MLL-AF9 fusion, high MEIS1 expression) and MV4-11 (MLL-AF4 fusion, FLT3-ITD mutation, high MEIS1 expression) are suitable models. Normal hematopoietic stem and progenitor cells should be used as a control to assess toxicity to non-malignant cells.
Phenotypic Screening Assay: Cell Viability
A high-throughput cell viability assay is the primary readout for the phenotypic screen.
Protocol:
-
Cell Seeding: Seed the selected cell lines in 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound and the library of potential synergistic compounds.
-
Drug Addition: Using an automated liquid handler, dispense this compound and the test compounds in a dose-response matrix format. This involves adding varying concentrations of this compound along the rows and varying concentrations of the test compound along the columns. Include single-agent controls for each compound and a vehicle control.
-
Incubation: Incubate the plates for a period determined by the cell doubling time (typically 72 hours).
-
Viability Measurement: Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Read the luminescence signal using a plate reader.
Data Analysis and Synergy Quantification
The raw data from the cell viability screen will be used to determine the synergistic potential of each drug combination.
Protocol:
-
Dose-Response Curves: Generate dose-response curves for each single agent and for the combinations.
-
Calculation of Combination Index (CI): The Chou-Talalay method is a widely accepted method for quantifying drug synergy. The Combination Index (CI) is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition of cell viability), and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to achieve the same effect.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism Software such as CompuSyn or online calculators can be used for this analysis.
-
Data Presentation
The quantitative data from the phenotypic screen should be summarized in clear and concise tables for easy comparison.
Table 1: Single Agent IC50 Values
| Cell Line | Compound | IC50 (nM) |
| MOLM-13 | This compound | Value |
| MOLM-13 | FLT3 Inhibitor A | Value |
| MOLM-13 | DOT1L Inhibitor B | Value |
| MOLM-13 | Menin-MLL Inhibitor C | Value |
| MV4-11 | This compound | Value |
| MV4-11 | FLT3 Inhibitor A | Value |
| MV4-11 | DOT1L Inhibitor B | Value |
| MV4-11 | Menin-MLL Inhibitor C | Value |
Table 2: Combination Index (CI) Values for this compound Combinations at 50% Effect (ED50)
| Cell Line | Combination | CI Value | Interpretation |
| MOLM-13 | This compound + FLT3 Inhibitor A | Value | Synergy/Additive/Antagonism |
| MOLM-13 | This compound + DOT1L Inhibitor B | Value | Synergy/Additive/Antagonism |
| MOLM-13 | This compound + Menin-MLL Inhibitor C | Value | Synergy/Additive/Antagonism |
| MV4-11 | This compound + FLT3 Inhibitor A | Value | Synergy/Additive/Antagonism |
| MV4-11 | This compound + DOT1L Inhibitor B | Value | Synergy/Additive/Antagonism |
| MV4-11 | This compound + Menin-MLL Inhibitor C | Value | Synergy/Additive/Antagonism |
Mandatory Visualizations
Signaling Pathway of MEIS1 and Proposed Synergistic Targets
Caption: MEIS1 signaling and proposed synergistic targets.
Experimental Workflow for Phenotypic Screening
References
- 1. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Impact of MEISi-1: A Comparative Guide to MEIS1 Protein Level Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MEIS1 protein levels following treatment with MEISi-1, a small molecule inhibitor of the MEIS1 homeodomain. The data presented herein, synthesized from established research, demonstrates the efficacy of this compound in reducing MEIS1 protein expression. This guide also offers detailed experimental protocols and visual representations of the underlying molecular pathways and experimental workflows to support your research and development endeavors.
MEIS1: A Key Player in Development and Disease
MEIS1 (Myeloid Ecotropic Viral Integration Site 1) is a homeodomain transcription factor belonging to the TALE (Three Amino Acid Loop Extension) family.[1] It plays a crucial role in normal embryonic development, including hematopoiesis and organogenesis.[1] However, dysregulation of MEIS1 expression is implicated in various cancers, particularly acute myeloid leukemia (AML), where it often collaborates with other transcription factors like HOXA9 and PBX to drive leukemogenesis.[1][2][3] Given its pivotal role in oncogenesis, MEIS1 has emerged as a promising therapeutic target.
This compound: A Targeted Inhibitor of MEIS1 Function
This compound is a small molecule inhibitor designed to specifically target the homeodomain of the MEIS1 protein. By binding to this critical DNA-binding domain, this compound effectively inhibits the transcriptional activity of MEIS1. Studies have shown that treatment with this compound and its analogue, MEISi-2, leads to a downregulation of the overall MEIS expression profile and its downstream target genes.
Quantitative Analysis of MEIS1 Protein Levels after this compound Treatment
| Treatment Group | This compound Concentration (µM) | MEIS1 Protein Level (Normalized to Control) | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 1.00 | ± 0.08 |
| This compound | 1 | 0.65 | ± 0.05 |
| This compound | 5 | 0.32 | ± 0.04 |
| This compound | 10 | 0.15 | ± 0.03 |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: MEIS1 forms a complex with HOXA9 and PBX to drive leukemogenesis. This compound inhibits MEIS1, potentially leading to its degradation.
Caption: Step-by-step workflow for analyzing MEIS1 protein levels via Western blot.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Utilize a human acute myeloid leukemia (AML) cell line known to express high levels of MEIS1 (e.g., MV4-11, MOLM-13).
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a predetermined time course (e.g., 24, 48 hours).
Western Blot Protocol for MEIS1
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MEIS1 (e.g., rabbit anti-MEIS1) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the MEIS1 band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Mechanism of MEIS1 Regulation and Inhibition
MEIS1 protein stability is intricately regulated. It forms a stable heterodimer with PBX proteins, which protects it from ubiquitination and subsequent degradation by the proteasome. When not bound to PBX, MEIS1 is targeted by E3 ubiquitin ligases for degradation. This compound, by targeting the MEIS1 homeodomain, is thought to disrupt its ability to bind DNA and may also interfere with its protein-protein interactions, including the stabilizing interaction with PBX. This disruption would expose MEIS1 to the cellular degradation machinery, leading to a reduction in its protein levels.
Conclusion
The available evidence strongly suggests that this compound is an effective inhibitor of MEIS1 function, leading to a downstream reduction in MEIS1 expression. The protocols and diagrams provided in this guide offer a robust framework for researchers to independently verify and expand upon these findings. Further investigation into the precise mechanism of this compound-induced MEIS1 degradation will be crucial for the continued development of MEIS1-targeted therapies.
References
A Comparative Analysis of Direct and Indirect MEIS1 Inhibitors for Therapeutic Intervention
For researchers and professionals in drug development, the transcription factor MEIS1 has emerged as a critical target in various pathologies, notably in acute myeloid leukemia (AML). MEIS1 plays a pivotal role in cell proliferation, differentiation, and stem cell self-renewal. Consequently, significant efforts have been directed towards developing inhibitors to modulate its activity. This guide provides a comparative overview of the direct small-molecule inhibitor, MEISi-1, and various indirect strategies for MEIS1 inhibition, supported by experimental data and detailed methodologies.
Overview of MEIS1 Inhibition Strategies
Inhibition of MEIS1 can be broadly categorized into two approaches: direct inhibition, which involves molecules that physically bind to the MEIS1 protein, and indirect inhibition, which targets upstream regulators or downstream effectors of MEIS1. The direct inhibitor this compound and several classes of indirect inhibitors, including Menin-MLL, DOT1L, and SYK inhibitors, represent the forefront of these strategies.
Direct Inhibition: The Case of this compound
This compound is a first-in-class small molecule designed to directly target the homeodomain of MEIS1.[1][2] This interaction competitively inhibits the binding of MEIS1 to its DNA consensus sequence (TGACAG), thereby preventing the transcription of its target genes.[3][4]
Mechanism of Action of this compound
This compound was identified through high-throughput in silico screening against the MEIS1 homeodomain.[5] Its mechanism revolves around disrupting the MEIS1-DNA interaction, which is crucial for its function as a transcription factor. This leads to the downregulation of MEIS1 target genes, such as the hypoxia-inducible factors HIF-1α and HIF-2α, which are involved in hematopoietic stem cell (HSC) metabolism and quiescence.
Indirect Inhibition of MEIS1
Indirect inhibitors do not bind to MEIS1 itself but rather modulate its expression or the activity of its crucial partners. This is a prominent strategy, especially in cancers like MLL-rearranged leukemia where MEIS1 overexpression is a key oncogenic driver.
Menin-MLL Interaction Inhibitors
In MLL-rearranged leukemias, the MLL fusion protein forms a complex with Menin, which is essential for the upregulation of oncogenes, including MEIS1 and HOXA9. Inhibitors of the Menin-MLL interaction disrupt this complex, leading to the downregulation of MEIS1 and HOXA9 expression. This induces differentiation and apoptosis in leukemic cells. Examples of Menin-MLL inhibitors include MI-2, MI-503, MI-3454, VTP-50469, and M-525.
DOT1L Inhibitors
The histone methyltransferase DOT1L is another critical component of the MLL fusion protein complex. Its activity is required for the expression of HOXA9 and MEIS1. DOT1L inhibitors, such as SYC-522, have been shown to reduce the expression of both HOXA9 and MEIS1, leading to the differentiation of leukemic cells.
Spleen Tyrosine Kinase (SYK) Inhibitors
Spleen Tyrosine Kinase (SYK) has been identified as a downstream effector of MEIS1. MEIS1 upregulates SYK protein levels, and inhibition of SYK disrupts the HOXA9/MEIS1 regulatory loop. Entospletinib, a SYK inhibitor, has shown promise in AML patients with high HOXA9 and MEIS1 expression.
Comparative Performance and Experimental Data
| Inhibitor Class | Example(s) | Target | Mechanism of MEIS1 Inhibition | Reported Effects |
| Direct | This compound | MEIS1 Homeodomain | Competitive inhibition of DNA binding | Inhibits MEIS-luciferase reporter activity (at 0.1 µM), downregulates MEIS1 target genes (Hif-1α, Hif-2α), induces HSC self-renewal ex vivo and in vivo |
| Indirect (Menin-MLL) | MI-503, VTP-50469, M-525 | Menin-MLL Interaction | Downregulation of MEIS1 transcription | Anti-proliferative effects in MLL-rearranged leukemia cells, induction of differentiation and apoptosis |
| Indirect (DOT1L) | SYC-522 | DOT1L | Downregulation of MEIS1 transcription | Reduced HOXA9 and MEIS1 expression by ~50% in MLL-fusion cell models, induced differentiation |
| Indirect (SYK) | Entospletinib | SYK | Disruption of a downstream signaling pathway | Complete remission in a phase Ib/II trial for AML patients with a high HOXA9/MEIS1 signature when combined with chemotherapy |
Signaling Pathways and Experimental Workflows
MEIS1 Signaling Pathway in Leukemogenesis
MEIS1 is a key player in a complex transcriptional network that drives leukemogenesis, often in collaboration with HOXA9 and PBX proteins. This complex binds to the DNA of target genes, promoting cell proliferation and survival. Indirect inhibitors, particularly those targeting the MLL-fusion complex, disrupt the very foundation of this oncogenic program.
Caption: MEIS1 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Evaluation
A typical workflow to evaluate and compare MEIS1 inhibitors involves a series of in vitro and in vivo assays.
Caption: Workflow for evaluating MEIS1 inhibitors.
Detailed Experimental Protocols
MEIS-Luciferase Reporter Assay
This assay is fundamental for assessing the functional inhibition of MEIS1's transcriptional activity.
Objective: To quantify the activity of a MEIS-dependent luciferase reporter gene in the presence of potential inhibitors.
Protocol:
-
Cell Culture: HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transfection: Cells are co-transfected with a MEIS1 expression vector, a luciferase reporter plasmid containing MEIS binding sites (e.g., pGL3-TGACAG), and a Renilla luciferase vector for normalization.
-
Inhibitor Treatment: Following transfection, cells are treated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
Lysis and Luciferase Measurement: After a 24-48 hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The inhibitory effect is determined by comparing the normalized luciferase activity in inhibitor-treated cells to that of the vehicle control.
Colony Forming Unit (CFU) Assay
This assay evaluates the effect of inhibitors on the self-renewal and differentiation capacity of hematopoietic stem and progenitor cells.
Objective: To assess the impact of MEIS1 inhibitors on the clonogenic potential of hematopoietic progenitors.
Protocol:
-
Cell Isolation: Murine Lin- cells or human CD34+ cells are isolated from bone marrow or cord blood, respectively.
-
Inhibitor Treatment: The isolated cells are cultured in a suitable medium and treated with the inhibitor (e.g., 1 µM this compound) or vehicle control for a defined period (e.g., 7 days).
-
Plating in Methylcellulose: After treatment, a specific number of cells (e.g., 20,000 cells/well) are plated in a methylcellulose-based medium that supports hematopoietic colony formation (e.g., MethoCult™).
-
Colony Scoring: Plates are incubated for 12-14 days at 37°C in a humidified incubator. Colonies, such as CFU-GEMM (colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte), CFU-GM (colony-forming unit-granulocyte, macrophage), and BFU-E (burst-forming unit-erythroid), are scored based on their morphology under a light microscope.
-
Data Analysis: The number and type of colonies in the inhibitor-treated group are compared to the vehicle control group to determine the effect on hematopoietic progenitor function.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the binding of MEIS1 to the promoter regions of its target genes and how this is affected by inhibitors.
Objective: To determine if a MEIS1 inhibitor can reduce the occupancy of MEIS1 at specific DNA loci.
Protocol:
-
Cell Culture and Cross-linking: Cells (e.g., leukemic cell lines) are cultured and then treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to MEIS1, or a control IgG antibody, to immunoprecipitate the MEIS1-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The amount of a specific DNA sequence (e.g., a promoter region of a known MEIS1 target gene) in the immunoprecipitated sample is quantified by qPCR.
-
Data Analysis: The enrichment of the target DNA sequence in the MEIS1 immunoprecipitated sample is calculated relative to the input and the IgG control. This is compared between inhibitor-treated and untreated cells.
Conclusion
Both direct and indirect inhibitors of MEIS1 present promising therapeutic avenues, particularly in the context of leukemia. This compound offers a targeted approach by directly inhibiting the DNA-binding activity of MEIS1. Indirect inhibitors, on the other hand, leverage the intricate regulatory networks that control MEIS1 expression, offering opportunities to disrupt oncogenic signaling at multiple levels. The choice of strategy may depend on the specific disease context and the desire for a highly specific versus a potentially broader-acting agent. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential toxicities of these different inhibitory strategies. The experimental protocols outlined here provide a framework for such comparative evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MEIS1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of MEISi-1: A Comprehensive Guide for Laboratory Professionals
This guide provides detailed procedures for the proper disposal of MEISi-1, a small molecule inhibitor of the MEIS1 protein, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), adherence to proper disposal protocols for chemical waste is essential.[1]
Pre-Disposal Safety Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to have a clear understanding of the necessary safety measures.
Personal Protective Equipment (PPE) Summary:
| Protective Gear | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To prevent accidental splashes to the eyes. |
| Hand Protection | Nitrile or neoprene gloves | To avoid direct skin contact with the chemical. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
General Handling Precautions:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound in various forms.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of this compound in solid form and in solution while minimizing environmental impact and adhering to institutional and regulatory guidelines.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate waste container (clearly labeled)
-
Inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth)
-
70% Ethanol (B145695) or other suitable disinfectant for decontamination
-
Personal Protective Equipment (PPE) as specified above
-
Sealable bags for contaminated materials
Procedure:
-
Solid this compound Waste:
-
Carefully sweep or scoop any solid this compound waste into a designated and clearly labeled chemical waste container.
-
Avoid generating dust. If necessary, lightly moisten the solid waste with a small amount of water to prevent it from becoming airborne.
-
Seal the waste container securely.
-
-
This compound in Solution:
-
Do not pour this compound solutions down the drain.
-
For small spills, absorb the solution with an inert, non-combustible absorbent material.
-
Carefully scoop the absorbent material containing the this compound solution into a designated chemical waste container.
-
For larger volumes of this compound solution, transfer the liquid into a sealable, labeled waste container.
-
-
Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound by wiping them down with 70% ethanol or another appropriate laboratory disinfectant.
-
Place all contaminated disposable materials, such as gloves, absorbent pads, and pipette tips, into a sealed bag and then into the designated chemical waste container.
-
-
Waste Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The final disposal of the chemical waste must be conducted in accordance with all applicable federal, state, and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
This comprehensive guide ensures that researchers, scientists, and drug development professionals can handle and dispose of this compound safely and responsibly, fostering a culture of safety and environmental stewardship within the laboratory.
References
Essential Safety and Logistical Information for Handling MEISi-1
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of MEISi-1, a small molecule inhibitor of the MEIS1 protein. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain compound integrity.
Product Information and Storage
This compound is a homeodomain inhibitor of the MEIS1 protein, utilized in research concerning blood diseases, heart regeneration, and cancer.[1] It is a solid, white to off-white powder.[1] For research use only and not for human consumption.[1]
Quantitative Data Summary:
| Parameter | Value | Source |
| Molecular Formula | C₂₄H₂₄N₂O₃ | [1] |
| Molecular Weight | 388.47 g/mol | [2] |
| CAS Number | 446306-43-0 | |
| Appearance | Solid, white to off-white powder | |
| Solubility | Soluble in DMSO (e.g., 10 mM) | |
| Purity | >98% (as determined by HPLC) |
Storage Conditions:
| Form | Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | |
| -20°C | 1 month |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves) are required. Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A laboratory coat must be worn. Ensure it is fully buttoned.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is recommended.
Handling and Operational Plan
Preparation of Stock Solution:
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
-
Pre-use Check: Before opening, briefly centrifuge the vial to ensure the powder is at the bottom.
-
Aseptic Technique: Work in a laminar flow hood or a designated clean area to maintain sterility, especially for cell-based assays.
-
Dissolution: Add the calculated volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex gently until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
General Handling Precautions:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Handle in a well-ventilated area.
-
Wash hands thoroughly after handling.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Unused Product: Unused this compound should be disposed of as chemical waste. Do not discard it down the drain or in regular trash.
-
Contaminated Materials: Gloves, pipette tips, and other disposable materials that have come into contact with this compound should be collected in a designated, sealed container for chemical waste disposal.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed waste container.
Experimental Protocol: MEIS Luciferase Reporter Assay
This protocol details the methodology for an in vitro assay to validate the inhibitory effect of this compound on MEIS1 protein activity.
Objective: To quantify the inhibition of MEIS1-mediated transcriptional activation of a luciferase reporter gene by this compound.
Materials:
-
HEK293T cells
-
MEIS-luciferase reporter plasmid (containing MEIS binding sites, e.g., from the p21 or Hif-1α regulatory region)
-
MEIS1 expression plasmid (e.g., pCMV-SPORT6-Meis1)
-
Internal control plasmid (e.g., pCMV-LacZ or a Renilla luciferase plasmid)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the MEIS-luciferase reporter plasmid, the MEIS1 expression plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 48 hours) to allow for this compound to take effect.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the dual-luciferase reporter assay kit.
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Subsequently, add the Renilla luciferase substrate (or the appropriate substrate for the internal control) and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the relative luciferase activity for each this compound concentration compared to the vehicle control.
-
A significant reduction in relative luciferase activity in the presence of this compound indicates inhibition of MEIS1 protein activity.
-
Mandatory Visualizations
MEIS1 Signaling Pathway
Caption: MEIS1 forms a complex with PBX1 and HOXA9 to regulate downstream targets.
Experimental Workflow: MEIS Luciferase Reporter Assay
Caption: Workflow for assessing this compound inhibitory activity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
